Tropolone Tosylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(7-oxocyclohepta-1,3,5-trien-1-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-11-7-9-12(10-8-11)19(16,17)18-14-6-4-2-3-5-13(14)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUMFQREGHLKJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340249 | |
| Record name | Tropolone Tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38768-08-0 | |
| Record name | Tropolone Tosylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tropolone Tosylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tropolone Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tropolone tosylate, a key intermediate in organic synthesis. The document details the experimental protocol for its preparation from tropolone and presents a thorough analysis of its structural and spectroscopic properties. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams for enhanced clarity.
Synthesis of this compound
This compound, also known as 2-(tosyloxy)tropone or 2-(p-tolylsulfonyloxy)tropone, is synthesized via the tosylation of tropolone. This reaction involves the treatment of tropolone with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, in a suitable solvent like dichloromethane (DCM). The pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the hydrochloric acid byproduct.
Experimental Protocol
The following protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Tropolone
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve tropolone (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for approximately 4 hours, monitoring the progress by thin-layer chromatography (TLC).[1] If the reaction is incomplete, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[1]
-
Work-up: Upon completion of the reaction, dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from ethanol to yield the final product as a solid.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₄S | |
| Molecular Weight | 276.31 g/mol | |
| Melting Point | 160 °C | [2] |
| Appearance | White to orange to green powder/crystal |
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.83 | m | 2H | H-2', H-6' |
| 7.50 - 7.40 | m | 2H | H-3', H-5' |
| 7.30 - 7.24 | m | 5H | Tropolone ring H |
| 2.45 | s | 3H | -CH₃ |
Note: The assignments for the tropolone ring protons are complex due to spin-spin coupling and are grouped together. Further 2D NMR experiments would be required for definitive individual assignments.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts for this compound can be predicted based on analogous compounds like tosylated thujaplicin isomers.[1]
| Chemical Shift (ppm) | Assignment |
| ~180 | C=O |
| ~150 - 120 | Aromatic & C=C |
| ~145 | C-4' |
| ~134 | C-1' |
| ~130 | C-3', C-5' |
| ~128 | C-2', C-6' |
| ~21 | -CH₃ |
Note: These are predicted chemical shift ranges. Experimental values may vary slightly.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O (carbonyl) stretch |
| ~1600, ~1490 | Medium | Aromatic C=C stretch |
| ~1370, ~1180 | Strong | S=O (sulfonate) stretch |
| ~1100 | Strong | C-O (ester) stretch |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (-CH₃) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of tropolones often involves the loss of CO and CHO radicals. For this compound, fragmentation is also expected at the tosyl group.
| m/z | Proposed Fragment Ion |
| 276 | [M]⁺ (Molecular ion) |
| 155 | [M - Tropolone]⁺ |
| 121 | [Tropolone]⁺ |
| 91 | [Tolyl]⁺ |
Visualized Workflows
Synthesis Workflow
Characterization Workflow
References
Spectroscopic Profile of Tropolone Tosylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Tropolone Tosylate (2-(p-toluenesulfonyloxy)tropone), a crucial intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights for its identification and characterization.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.86 - 7.83 | m | Aromatic H (Tosyl) |
| 7.50 - 7.48 | m | Aromatic H (Tosyl) |
| 7.45 - 7.42 | m | Tropolone Ring H |
| 7.40 - 7.39 | m | Tropolone Ring H |
| 7.30 - 7.24 | m | Tropolone Ring H |
| 2.44 | s | Methyl H (Tosyl) |
Note: Data acquired in DMSO-d6 at 400 MHz. Assignments are based on typical chemical shifts and coupling patterns.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~180 | Carbonyl Carbon (C=O) |
| ~150 - 160 | C-O (Tropolone Ring) |
| ~145 | Quaternary Aromatic C (Tosyl, C-S) |
| ~130 - 140 | Aromatic C-H (Tropolone & Tosyl) |
| ~125 - 130 | Aromatic C-H (Tosyl) |
| ~21 | Methyl Carbon (-CH₃) |
Table 3: Predicted Infrared (IR) Absorption Data
Key IR absorption bands for this compound are predicted based on the characteristic frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1630 | Strong | C=O Stretch (Tropone Ring) |
| ~1600, ~1490 | Medium | Aromatic C=C Stretch |
| ~1370, ~1175 | Strong | S=O Asymmetric & Symmetric Stretch |
| ~1190 | Strong | C-O Stretch (Ester) |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester linkage and fragmentation of the tropolone and tosyl groups.
| m/z | Proposed Fragment Ion |
| 276 | [M]⁺ (Molecular Ion) |
| 155 | [C₇H₇SO₂]⁺ (Tosyl Cation) |
| 121 | [C₇H₅O₂]⁺ (Tropolone Cation) |
| 91 | [C₇H₇]⁺ (Tropylium Cation) |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These represent standard procedures for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for all carbon environments (typically 0-200 ppm).
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal.
-
Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectral range is typically 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).
-
Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. For less stable molecules, softer ionization techniques such as ESI or Chemical Ionization (CI) can be used.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of this compound.
Tropolone Tosylate: A Comprehensive Technical Guide
CAS Number: 38768-08-0
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tropolone Tosylate (2-(p-toluenesulfonyloxy)tropone) is a key synthetic intermediate primarily utilized in the field of organic chemistry. As a derivative of tropolone, a seven-membered non-benzenoid aromatic ring, it possesses unique chemical properties that make it a valuable precursor for the synthesis of various complex molecules, most notably azulenes and their derivatives. While the broader class of tropolones has garnered significant interest for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific biological profile of this compound itself is not extensively documented in publicly available literature. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, its established applications in organic synthesis, and a summary of the known biological activities of the parent tropolone class, which may inform future research directions for this compound in drug discovery and development.
Chemical and Physical Properties
This compound is a white to light grey crystalline solid. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 38768-08-0 | [1][2] |
| Molecular Formula | C₁₄H₁₂O₄S | [3] |
| Molecular Weight | 276.31 g/mol | [3] |
| Melting Point | 160 °C | [1] |
| Appearance | White to light grey crystalline solid | [1] |
| Purity | ≥98% | [4] |
| Synonyms | 2-(p-Toluenesulfonyloxy)tropone, 2-Tosyloxytropone, 7-Oxocyclohepta-1,3,5-trien-1-yl 4-methylbenzenesulfonate | [3][4] |
| Storage | Sealed in a dry environment at room temperature. | [3] |
Synthesis of this compound
This compound is typically synthesized from tropolone and p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The tosyl group acts as an excellent leaving group, a property central to its utility in subsequent chemical reactions.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Tropolone
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tropolone in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
Allow the reaction mixture to stir at 0 °C for one hour and then warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate).[6]
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[6]
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a crystalline solid.
Synthesis of this compound from Tropolone and TsCl.
Applications in Organic Synthesis
The primary and most well-documented application of this compound is as a precursor in the synthesis of azulene derivatives. The tosylate group at the C2 position of the tropone ring serves as an excellent leaving group, facilitating nucleophilic substitution and cycloaddition reactions.
Synthesis of Azulenes
Azulenes are bicyclic non-benzenoid aromatic hydrocarbons with a fused five- and seven-membered ring system. They and their derivatives are of significant interest due to their unique electronic, optical, and biological properties. This compound is a key starting material in the Nozoe azulene synthesis.
Experimental Protocol: Nozoe Synthesis of a 2-Aminoazulene Derivative
This protocol outlines the general steps for the synthesis of a 2-aminoazulene derivative from this compound and an active methylene compound like malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Sodium ethoxide in ethanol
-
Anhydrous ethanol
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound and malononitrile in anhydrous ethanol.
-
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the 2-aminoazulene derivative.
Workflow for the Nozoe Azulene Synthesis.
Biological Activity of Tropolones: Potential for this compound
While specific biological data for this compound is scarce, the broader class of tropolone-containing compounds exhibits a wide range of significant biological activities.[7][8][9] This suggests that this compound could serve as a valuable scaffold or precursor for the development of novel therapeutic agents. The primary mechanism of action for many tropolones involves the chelation of metal ions, particularly iron, which can disrupt essential enzymatic processes in pathological conditions.[10][11]
Anticancer Activity
Numerous tropolone derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[8][10][12][13][14][15] The proposed mechanisms for their anticancer action are diverse and include:
-
Induction of Apoptosis: Tropolones can trigger programmed cell death in cancer cells through caspase-dependent pathways.[8]
-
Inhibition of Metalloenzymes: By chelating metal ions, tropolones can inhibit the activity of crucial enzymes like matrix metalloproteinases and histone deacetylases, which are often dysregulated in cancer.[16]
-
Disruption of Iron Homeostasis: Some tropolones act as iron chelators, leading to the activation of the unfolded protein response (UPR) pathway and subsequent apoptosis in cancer cells.[10][13]
-
DNA Damage and Demethylation: Certain tropolone derivatives have been shown to induce DNA damage and inhibit DNA methyltransferases, suggesting an epigenetic mechanism of action.[8]
Potential anticancer mechanisms of tropolones.
Antimicrobial and Antiviral Activity
Tropolone and its derivatives have also been reported to possess antibacterial, antifungal, and antiviral properties.[9][16][17][18] For instance, tropolone compounds have been shown to inhibit the replication of the Hepatitis B virus (HBV).[17] The antimicrobial activity is often attributed to their ability to disrupt cellular processes by chelating essential metal ions.
Future Perspectives
This compound is a versatile and valuable reagent in organic synthesis with well-established protocols for its preparation and use. While its direct biological applications are not yet fully explored, the significant and diverse bioactivities of the parent tropolone class present a compelling case for further investigation. Future research could focus on:
-
Screening for Biological Activity: A systematic evaluation of this compound in a panel of biological assays (e.g., anticancer, antimicrobial) could uncover novel therapeutic applications.
-
Development of Novel Derivatives: Using this compound as a starting material, a library of new tropolone-based compounds could be synthesized and screened for enhanced biological activity and selectivity.
-
Mechanistic Studies: Should this compound exhibit significant biological activity, detailed mechanistic studies would be crucial to elucidate its mode of action at the molecular level.
References
- 1. This compound CAS#: 38768-08-0 [amp.chemicalbook.com]
- 2. This compound | 38768-08-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Tropolone - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. This compound | 38768-08-0 [chemicalbook.com]
- 8. On mechanisms of antitumor action of tropolon series compounds | Zhukova | Research and Practical Medicine Journal [rpmj.ru]
- 9. byjus.com [byjus.com]
- 10. Tropolone-Induced Effects on the Unfolded Protein Response Pathway and Apoptosis in Multiple Myeloma Cells Are Dependent on Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE INHIBITION OF DOPAMINE-BETA-HYDROXYLASE BY TROPOLONE AND OTHER CHELATING AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of tropolone derivatives. 7. Bistropolones containing connecting methylene chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the activity of a novel tropolone in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antitumor activity of tropolone derivatives. 6. Structure-activity relationships of antitumor-active tropolone and 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and antitumor activity of tropolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological activity of tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro evaluation of tropolone absorption, metabolism, and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. umimpact.umt.edu [umimpact.umt.edu]
An In-depth Technical Guide to the Physical Properties of 2-(tosyloxy)tropone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 2-(tosyloxy)tropone, a key intermediate in organic synthesis. The information presented herein is intended to support research and development activities by providing detailed data and experimental context.
Core Physical Properties
2-(tosyloxy)tropone, also known as 2-(p-tolylsulfonyloxy)tropone, is a stable, crystalline solid at room temperature. Its core physical properties have been determined through various analytical techniques and are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂O₄S | N/A |
| Molecular Weight | 276.31 g/mol | N/A |
| CAS Number | 38768-08-0 | N/A |
| Appearance | White to light grey crystalline solid | [1] |
| Melting Point | 160 °C | [1][2] |
| Boiling Point | 473.8 °C at 760 mmHg | [1] |
| Density | 1.34 g/cm³ | [1] |
Spectroscopic Data
The structural elucidation and characterization of 2-(tosyloxy)tropone are supported by a range of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 2-(tosyloxy)tropone provides characteristic signals corresponding to the protons of the tropone and tosyl groups.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.84 | d | 2H | Ar-H (ortho to SO₂) |
| 7.49 | d | 2H | Ar-H (meta to SO₂) |
| 7.43 - 7.12 | m | 5H | Tropone-H |
| 2.44 | s | 3H | Ar-CH₃ |
Solvent: DMSO-d₆
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹³C NMR data for 2-(tosyloxy)tropone was found in the searched literature. General expected chemical shift ranges are provided based on analogous structures.
| Chemical Shift (ppm) | Assignment |
| ~180 | C=O (Tropone) |
| ~150 - 120 | Aromatic and Tropone C-H and C-O |
| ~145 | Aromatic C-SO₂ |
| ~21 | Ar-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of 2-(tosyloxy)tropone would be expected to show characteristic absorption bands for its functional groups. While a specific spectrum with peak assignments was not found, the following are expected key absorptions based on the structure and data for similar compounds.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1640 | C=O Stretch (Tropone) |
| ~1600, ~1495 | Aromatic C=C Stretch |
| ~1370, ~1180 | S=O Stretch (Sulfonate) |
| ~1100 | C-O Stretch |
Mass Spectrometry
The mass spectrum of 2-(tosyloxy)tropone would be expected to show a molecular ion peak and characteristic fragmentation patterns. A detailed experimental mass spectrum with fragmentation analysis was not found in the searched literature. The expected molecular ion peak would be at m/z = 276.
Experimental Protocols
The synthesis of 2-(tosyloxy)tropone is typically achieved through the reaction of tropolone with p-toluenesulfonyl chloride in the presence of a base, such as pyridine. This reaction converts the hydroxyl group of tropolone into a good leaving group (tosylate), facilitating further nucleophilic substitution reactions.
Synthesis of 2-(tosyloxy)tropone from Tropolone
Materials:
-
Tropolone
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tropolone (1.0 equivalent) in dry dichloromethane at 0 °C, add pyridine (1.5 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). If the reaction is incomplete, allow it to warm to room temperature and stir for an additional 2 hours.
-
Upon completion, dilute the reaction mixture with water and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(tosyloxy)tropone.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow: Synthesis of 2-(tosyloxy)tropone
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.
References
The Tropolone Trove: A Technical Guide to the Discovery, History, and Applications of a Unique Non-Benzenoid Aromatic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropolone and its derivatives represent a fascinating class of seven-membered, non-benzenoid aromatic compounds that have captivated chemists and biologists for decades. First identified in the mid-20th century, these natural products, found in various plants and fungi, exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Their unique electronic structure and metal-chelating abilities have also made them valuable building blocks in synthetic chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery and history of tropolone derivatives, presents key quantitative data, details important experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in the field.
A Historical Perspective: The Unraveling of a Novel Aromatic System
The story of tropolones began in the 1930s and early 1940s with the isolation of several natural products whose structures initially baffled chemists. Among the first to be studied were the thujaplicins, isolated from the heartwood of trees in the Cupressaceae family, and stipitatic acid, a metabolite of the fungus Penicillium stipitatum.[2][3] A pivotal moment came in 1945 when Michael J. S. Dewar proposed the novel seven-membered aromatic ring structure for stipitatic acid, a concept that revolutionized the understanding of aromaticity beyond the classic six-membered benzene ring.[1]
The first synthetic tropolones, the thujaplicins, were prepared by Ralph Raphael, further solidifying the structural understanding of this new class of compounds.[2] Another significant early discovery was colchicine, an alkaloid isolated from the autumn crocus as early as 1820, whose complex structure, containing a tropolone ring, was finally elucidated in 1945.[1][4] Colchicine's potent biological effects, including its use in treating gout and its ability to induce polyploidy in plants, brought significant attention to the therapeutic potential of tropolone-containing molecules.[4]
For many years, the biosynthetic pathway of tropolones in fungi remained a mystery. It wasn't until 2012 that researchers, using a combination of genetic and chemical techniques on Talaromyces stipitatus, identified the key oxidative enzymes (TropB, TropC, and TropD) responsible for the formation of the unique seven-membered ring from a phenolic precursor derived from the polyketide pathway.[5]
Physicochemical and Biological Properties of Selected Tropolone Derivatives
The following tables summarize key quantitative data for tropolone and some of its notable derivatives, providing a comparative overview of their physical characteristics and biological activities.
Table 1: Physicochemical Properties of Tropolone and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Solubility |
| Tropolone | C₇H₆O₂ | 122.12 | 50-52 | 6.89 | Soluble in organic solvents (DMSO, ethanol, dimethylformamide), sparingly soluble in water.[2][6] |
| β-Thujaplicin (Hinokitiol) | C₁₀H₁₂O₂ | 164.20 | 52-54 | ~7.3 | Soluble in ethanol, dimethyl sulfoxide, dimethylformamide. |
| Stipitatic Acid | C₈H₆O₅ | 182.13 | 280-287 (decomposes) | - | Soluble in water. |
| Colchicine | C₂₂H₂₅NO₆ | 399.44 | 155-157 | - | Soluble in water, ethanol, chloroform. |
Table 2: Biological Activity of Selected Tropolone Derivatives
| Compound | Target/Activity | IC₅₀ / MIC | Organism/Cell Line |
| Tropolone | Carboxypeptidase A Inhibition | 2.73 x 10⁻⁶ M | - |
| Tropolone | Antifungal (Pythium aphanidermatum) | 6.0 µg/mL | Pythium aphanidermatum |
| 2-Quinolyl-1,3-tropolone derivative (3d) | Antiproliferative | 0.95 - 3.93 µM | OVCAR-3, OVCAR-8, HCT 116, A549, H441, Panc-1 human cancer cell lines[1] |
| β-Thujaplicinol | HIV-1 RNase H Inhibition | 0.21 µM | HIV-1 |
| Manicol | HIV-1 RNase H Inhibition | 0.60 µM | HIV-1 |
| Bis(8-hydroxyquinoline) derivative (6) | Antitumor (Leukemia P388) | T/C % = 164 at 12.5 mg/kg | Mice |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and isolation of seminal tropolone compounds, offering a practical guide for their laboratory preparation.
Synthesis of Tropolone from Cyclopentadiene and Dichloroketene
This procedure, adapted from Organic Syntheses, provides a reliable method for the laboratory-scale synthesis of the parent tropolone molecule.
Materials:
-
Dicyclopentadiene
-
Dichloroacetyl chloride
-
Triethylamine
-
Pentane
-
Dichloromethane
-
Activated carbon
-
Aqueous sodium bicarbonate solution
-
Aqueous hydrochloric acid
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Cyclopentadiene: Crack dicyclopentadiene by heating to generate cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene and keep it cold.
-
[2+2] Cycloaddition: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve freshly distilled cyclopentadiene in pentane. Cool the solution in an ice bath.
-
Slowly and simultaneously add a solution of dichloroacetyl chloride in pentane and a solution of triethylamine in pentane to the stirred cyclopentadiene solution. Maintain the reaction temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.
-
Work-up: Filter the reaction mixture to remove triethylamine hydrochloride. Wash the filtrate successively with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification of the Adduct: Remove the pentane by distillation. The resulting crude 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one can be purified by vacuum distillation.
-
Ring Expansion and Hydrolysis: Treat the purified adduct with a solution of sodium acetate in acetic acid. Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and pour it into water. Extract the product with dichloromethane.
-
Wash the organic extract with water and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Final Purification: Remove the solvent under reduced pressure. The crude tropolone can be purified by recrystallization from a mixture of dichloromethane and pentane, using activated carbon for decolorization, to yield white needles.[4]
Isolation of Stipitatonic Acid from Penicillium stipitatum
This protocol describes the extraction and purification of stipitatonic acid, a biosynthetic precursor to stipitatic acid, from fungal cultures.
Materials:
-
Culture of Penicillium stipitatum grown on Czapek-Dox medium
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Extraction: After a suitable incubation period, harvest the culture fluid from the P. stipitatum culture.
-
Concentrate the culture fluid under reduced pressure.
-
Acidify the concentrated fluid with hydrochloric acid to a low pH.
-
Continuously extract the acidified solution with diethyl ether in a liquid-liquid extractor.
-
Drying and Concentration: Dry the ether extract over anhydrous sodium sulfate and then remove the solvent under reduced pressure to obtain a solid residue containing a mixture of stipitatic acid and stipitatonic acid.
-
Purification by Sublimation: Stipitatonic acid can be separated from stipitatic acid by selective sublimation under high vacuum. Carefully heat the crude solid; stipitatonic acid will sublime as bright yellow prisms.[5]
Visualizing the Mechanism: Tropolone Derivatives in Biological Pathways
The biological activities of tropolone derivatives often stem from their ability to interact with key proteins in cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two such mechanisms of action.
Inhibition of Zinc Metalloproteases
Tropolones are effective inhibitors of zinc-dependent metalloproteases, such as Pseudomonas aeruginosa elastase (LasB), a key virulence factor.[1] Their inhibitory action is primarily due to the chelation of the catalytic zinc ion in the enzyme's active site.
References
- 1. Antagonism of a Zinc Metalloprotease Using a Unique Metal-Chelating Scaffold: Tropolones as Inhibitors of P. aeruginosa Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [dea.lib.unideb.hu]
- 3. Studies in the biochemistry of micro-organisms: Stipitatic acid, C8H6O5, a metabolic product of Penicillium stipitatum Thom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 571. Stipitatonic acid. A new mould tropolone from Penicillium stipitatum Thom. - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of α-Tropolones through Autoxidation of Dioxole-Fused Cycloheptatrienes - PMC [pmc.ncbi.nlm.nih.gov]
Tropolone Tosylate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropolone tosylate, a derivative of the natural product tropolone, is a key intermediate in organic synthesis and holds potential in medicinal chemistry. A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative data in published literature, this guide presents a combination of qualitative solubility information based on the behavior of structurally similar compounds, alongside detailed experimental protocols for precise quantitative determination. Furthermore, this document outlines the synthesis of this compound and illustrates a potential mechanism of action for the broader class of tropolones, providing valuable context for its use in research and development.
Introduction
Tropolone and its derivatives are a class of non-benzenoid aromatic compounds that have garnered significant interest due to their unique electronic structure and diverse biological activities.[1] this compound, formally known as 2-(tosyloxy)tropone, serves as a versatile synthetic intermediate, with the tosylate group acting as an excellent leaving group in nucleophilic substitution reactions. This property makes it a valuable precursor for the synthesis of a wide range of substituted tropones and tropolones, which are explored for their potential as therapeutic agents, including in antiviral and anticancer research.[2][3]
The solubility of this compound in organic solvents is a fundamental physical property that dictates its handling, reaction conditions, and purification methods, such as recrystallization. This guide aims to provide researchers and drug development professionals with a foundational understanding of these solubility characteristics.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂O₄S | |
| Molecular Weight | 276.31 g/mol | |
| Melting Point | 160 °C | |
| Appearance | White to off-white crystalline solid | |
| CAS Number | 38768-08-0 |
Solubility of this compound in Organic Solvents
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents at Room Temperature
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Non-Polar Solvents | |||
| Hexane | 0.1 | Insoluble | The polar tosylate and tropone moieties are unlikely to be solvated by non-polar alkanes. |
| Toluene | 2.4 | Sparingly Soluble | The aromatic nature of toluene may offer some interaction with the aromatic rings of this compound, but overall polarity mismatch limits solubility. |
| Polar Aprotic Solvents | |||
| Diethyl Ether | 2.8 | Sparingly Soluble | Moderate polarity may allow for some dissolution, but likely limited. |
| Dichloromethane (DCM) | 3.1 | Soluble | A common solvent for organic reactions and purifications; expected to be a good solvent for this compound.[5] |
| Ethyl Acetate | 4.4 | Soluble | Often used in chromatography and recrystallization of tosylates; likely a good solvent.[4] |
| Acetone | 5.1 | Soluble | A versatile polar aprotic solvent that is expected to dissolve this compound.[4] |
| Acetonitrile (MeCN) | 5.8 | Soluble | Used as a solvent in studies involving the hydrolysis of this compound, indicating solubility.[6] |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | A highly polar aprotic solvent, likely to be an excellent solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | A strong polar aprotic solvent known to dissolve a wide range of organic compounds. |
| Polar Protic Solvents | |||
| Methanol | 5.1 | Soluble | The polarity and hydrogen bonding capability of methanol should facilitate the dissolution of this compound. |
| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol is expected to be a good solvent. |
| Water | 10.2 | Insoluble | The large, non-polar tosyl group and the tropone ring system are expected to make it insoluble in water. |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data for this compound, the following experimental protocols are recommended.
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Selection of organic solvents (as listed in Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure: [7]
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution to determine if the solid has completely dissolved (soluble), partially dissolved, or remained undissolved (insoluble).
-
If the compound is insoluble at room temperature, the mixture can be gently warmed to observe the effect of temperature on solubility.
-
Record the observations for each solvent.
Quantitative Solubility Determination (Gravimetric Method)
This method provides a precise measurement of solubility at a specific temperature.[8]
Materials:
-
This compound
-
Selected organic solvent
-
Sealable glass vials
-
Analytical balance
-
Constant temperature water bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed evaporation dishes
-
Oven or vacuum oven
Procedure: [8]
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealable vial, ensuring undissolved solid remains.
-
Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for 24-48 hours with continuous agitation to ensure saturation.
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish.
-
Record the exact volume of the filtered solution.
-
Carefully evaporate the solvent from the dish in an oven or vacuum oven at a temperature below the melting point of this compound (160 °C).
-
Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.
-
The solubility can then be expressed in units such as g/L or mg/mL.
Visualization of Experimental Workflows and Potential Mechanisms
Synthesis and Purification of this compound
The synthesis of this compound typically involves the reaction of tropolone with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. The workflow for its synthesis and subsequent purification is outlined below.
Caption: Workflow for the synthesis and purification of this compound.
Generalized Mechanism of Action for Tropolones as Enzyme Inhibitors
While specific signaling pathways involving this compound are not well-documented, the broader class of tropolones is known to exhibit biological activity, often through the chelation of metal ions in the active sites of metalloenzymes. A generalized diagram illustrating this inhibitory mechanism is presented below.
Caption: Generalized mechanism of tropolone derivatives as enzyme inhibitors.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, addressing a critical knowledge gap for researchers, scientists, and drug development professionals. While quantitative solubility data remains to be experimentally determined, the provided qualitative predictions and detailed experimental protocols offer a strong starting point for laboratory work. The visualized workflows for synthesis and a potential mechanism of action further enhance the practical utility of this document. Accurate determination of solubility will facilitate the optimization of synthetic procedures, purification techniques, and the development of novel formulations containing this compound.
References
- 1. Tropolone - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of tropolone absorption, metabolism, and clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic and Aromatic Properties of the Tropone Ring
This technical guide provides a comprehensive overview of the core electronic and aromatic properties of the tropone ring system. Tropone, or 2,4,6-cycloheptatrien-1-one, is a non-benzenoid organic compound that has garnered significant interest due to its unique structural and electronic features. Its seven-membered ring, containing a carbonyl group and three conjugated double bonds, exhibits a fascinating dichotomy of chemical properties, behaving as both a ketone and a quasi-aromatic species. This guide delves into the quantitative data, experimental methodologies, and biological relevance of this important chemical scaffold.
Electronic Structure and Properties
The electronic nature of the tropone ring is dominated by the polarization of its carbonyl group and the potential for delocalization of π-electrons. In 1945, M. J. S. Dewar first proposed that tropones could possess aromatic properties.[1] This arises from a significant contribution of a dipolar resonance structure where the carbonyl oxygen holds a negative charge, and the carbon atom bears a positive charge. This positive charge can be delocalized across the seven-membered ring, creating a stable, planar, 6-π-electron tropylium cation system, which satisfies Hückel's rule for aromaticity (4n+2 π electrons, where n=1).[1][2][3]
This charge separation is experimentally supported by tropone's large dipole moment, which is significantly higher than that of its saturated analog, cycloheptanone.[1][2][4] This inherent polarity influences its reactivity, solubility, and interactions with biological macromolecules.
Resonance contributors illustrating tropone's electronic nature.
Quantitative Electronic Data
The enhanced dipole moment of tropone relative to cycloheptanone provides strong evidence for the contribution of the aromatic tropylium oxide resonance form.
| Compound | Dipole Moment (Debye) | Reference(s) |
| Tropone | 4.17 D | [1][2][4] |
| Cycloheptanone | 3.04 D | [1][2][4] |
| 2-Phenyltropone | 3.82 D | [5] |
The Aromatic Character Debate
The degree to which tropone can be considered truly aromatic is a subject of ongoing discussion, with evidence supporting both aromatic and polyene (unsaturated) character.
Evidence for Aromaticity:
-
High Dipole Moment: As noted above, the large dipole moment is consistent with the aromatic, charge-separated resonance structure.[1][4]
-
Basicity: Tropone is basic and readily forms salts with acids, a property conferred by the aromatic stabilization of the resulting conjugate acid.[1][4]
-
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The C=O stretching frequency in tropone is observed around 1638 cm⁻¹, which is lower than that of a typical α,β-unsaturated ketone (~1665 cm⁻¹).[2] This suggests a weaker, more single-bond-like character for the carbonyl group due to the contribution of the zwitterionic resonance form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of tropone shows signals in the olefinic region, but their chemical shifts are influenced by the diamagnetic ring current associated with aromatic systems.[6]
-
Evidence for Polyene (Non-Aromatic) Character:
-
Reactivity: Tropone undergoes addition reactions typical of unsaturated systems. It reacts with bromine via 1,2-addition rather than the electrophilic aromatic substitution characteristic of benzene.[1] It also participates as a diene in Diels-Alder reactions.[2]
-
Structural Data: X-ray crystallographic studies of tropone and its derivatives reveal a planar seven-membered ring but with noticeable bond length alternation, which deviates from the uniform bond lengths expected for a fully delocalized aromatic system.[7][8][9] This suggests that the cycloheptatrienone structure is the major contributor.
-
Computational Analysis: Nucleus-Independent Chemical Shift (NICS) calculations, a computational method to assess aromaticity, indicate that tropone is only modestly aromatic, with a NICS(1)zz value of -5.0 ppm (negative values indicate aromaticity).[10]
Quantitative Structural and Spectroscopic Data
| Parameter | Value | Significance | Reference(s) |
| Bond Lengths (from X-ray Crystallography) | |||
| C=O | ~1.25 Å | Slightly longer than a typical ketone C=O bond (~1.22 Å), indicating partial single-bond character. | [9] |
| C1-C2 | ~1.46 Å | Longer than a typical C=C double bond (~1.34 Å), suggesting less than full double bond character. | [9] |
| C2-C3 | ~1.36 Å | Shorter than a typical C-C single bond (~1.54 Å), indicating partial double bond character. | [9] |
| C3-C4 | ~1.43 Å | Bond length alternation is evident, supporting a significant contribution from the polyene structure. | [9] |
| C4-C5 | ~1.36 Å | [9] | |
| Spectroscopy | |||
| IR C=O Stretch (Tropone) | 1638 cm⁻¹ | Lower frequency than typical α,β-unsaturated ketones, supporting resonance delocalization. | [2] |
| IR C=O Stretch (Cycloheptanone) | ~1705 cm⁻¹ | Standard ketone carbonyl stretch for comparison. | |
| Raman (most intense line) | 1520 cm⁻¹ | Assigned to the C=C in-phase stretching vibration. | [11] |
| Computational Data | |||
| NICS(1)zz | -5.0 ppm | Indicates modest aromatic character. | [10] |
Experimental Protocols
Synthesis of Tropone via Oxidation of Cycloheptatriene
A common laboratory synthesis of tropone involves the oxidation of cycloheptatriene. One established method utilizes selenium dioxide (SeO₂).[1] Another approach involves the acid-catalyzed decomposition of ditropyl ether.[12]
Protocol: Synthesis from Ditropyl Ether [12]
-
Preparation of Starting Material: Ditropyl ether is prepared from cycloheptatriene.
-
Reaction Setup: A solution of ditropyl ether in an appropriate solvent is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Acid Catalysis: An acid catalyst (e.g., a strong protic acid) is added slowly to the solution.
-
Reaction Conditions: The mixture is heated to reflux for a specified period to facilitate the decomposition of the ether. The reaction yields tropone and cycloheptatriene.
-
Workup and Purification: Upon completion, the reaction mixture is cooled. The products are extracted into an organic solvent. The organic layer is washed with water and brine, then dried over an anhydrous salt (e.g., MgSO₄).
-
Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure tropone.
Workflow for the synthesis of tropone.
Key Analytical Methodologies
-
X-ray Crystallography: This technique is used to determine the precise three-dimensional structure of a crystalline compound. A single crystal of the substance (for tropone, this requires low temperatures, e.g., -60 °C) is irradiated with X-rays.[9] The diffraction pattern of the X-rays is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the positions of individual atoms can be determined with high precision. This allows for the accurate measurement of bond lengths and angles, providing critical evidence for bond alternation in the tropone ring.[9][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H or ¹³C). The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the nuclei is detected and plotted as a spectrum. The chemical shift (position of the signal) provides information about the electronic environment of the nucleus. In tropone, the chemical shifts of the ring protons are indicative of the degree of electron delocalization and can be used to infer the extent of its aromatic character.[6][14][15]
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques measure the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman) by a molecule. The absorbed or scattered frequencies correspond to the vibrational modes of the molecule's chemical bonds. The position of the C=O stretching band in tropone's IR spectrum is a key diagnostic tool for assessing the bond order of the carbonyl group and the influence of resonance.[11][16][17]
Tropone Derivatives in Biological Systems
While tropone itself is uncommon in nature, its hydroxylated derivatives, known as tropolones , are found in a variety of plants and fungi.[1][18] These compounds often exhibit significant biological activity.
Biosynthesis of Tropolones
In fungi and bacteria, the tropolone ring is typically synthesized from polyketide precursors. The biosynthesis involves the formation of a six-membered aromatic ring intermediate, which then undergoes an oxidative ring expansion to form the seven-membered tropolone core.[19][20][21][22] In Streptomyces, for example, phenylacetic acid is a key precursor that is converted into a seven-membered ring intermediate, which is then sequentially hydroxylated to produce various tropolones.[19]
Generalized biosynthetic pathway for tropolones.
Case Study: Colchicine Signaling
Colchicine, an alkaloid containing a tropolone ring, is a well-known therapeutic agent used for treating gout and other inflammatory conditions. Its primary mechanism of action involves the disruption of microtubule polymerization.[23][24] By binding to tubulin, the protein subunit of microtubules, colchicine inhibits the formation of the mitotic spindle and disrupts cytoskeletal functions. This interference has profound effects on inflammatory cells like neutrophils.[25][26]
Specifically, colchicine's action leads to:
-
Inhibition of Neutrophil Motility: Disruption of microtubules prevents neutrophil chemotaxis, migration, and recruitment to sites of inflammation.[27]
-
Inhibition of the Inflammasome: Colchicine inhibits the assembly and activation of the NLRP3 inflammasome, a multi-protein complex crucial for activating inflammatory responses. This blockage prevents the maturation and release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[25][26][27]
Signaling pathway illustrating the anti-inflammatory action of colchicine.
Conclusion
The tropone ring is a remarkable chemical structure whose properties lie at the intersection of classical ketone chemistry and non-benzenoid aromaticity. Its polarized electronic structure, evidenced by a large dipole moment and specific spectroscopic signatures, imparts unique reactivity. While it does not exhibit the full characteristics of a classic aromatic compound like benzene, the contribution of the aromatic tropylium cation resonance form is undeniable and crucial to understanding its behavior. The prevalence of the related tropolone scaffold in bioactive natural products, such as colchicine, highlights the importance of this ring system in drug development and medicinal chemistry, providing a valuable template for the design of novel therapeutic agents.
References
- 1. Tropone - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. Tropone [chemeurope.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular structure of tropone from its 1H nuclear magnetic resonance spectrum in a nematic solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal and molecular structure of 2-chlorotropone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Crystal structure of tropone at –60 °C - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.gla.ac.uk [chem.gla.ac.uk]
- 14. TROPONE(539-80-0) 1H NMR [m.chemicalbook.com]
- 15. Tropone | C7H6O | CID 10881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Tropolone - Wikipedia [en.wikipedia.org]
- 19. Biosynthesis of Tropolones in Streptomyces spp.: Interweaving Biosynthesis and Degradation of Phenylacetic Acid and Hydroxylations on the Tropone Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stereochemical and Biosynthetic Rationalisation of the Tropolone Sesquiterpenoids [mdpi.com]
- 21. Chemical mechanisms involved during the biosynthesis of tropolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Unravelling the mystery of tropolones biosynthesis - Research Highlights - Nature Middle East [natureasia.com]
- 23. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 26. The Therapeutic Potential of the Ancient Drug Colchicine - American College of Cardiology [acc.org]
- 27. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
Tropolone Tosylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tropolone tosylate, a key intermediate in organic synthesis. The document details its fundamental chemical properties, provides a comprehensive experimental protocol for its synthesis, and illustrates the synthetic pathway through a workflow diagram.
Core Chemical and Physical Properties
This compound, also known as 2-(tosyloxy)cyclohepta-2,4,6-trien-1-one or 7-oxocyclohepta-1,3,5-trien-1-yl 4-methylbenzenesulfonate, is a crystalline solid. Its utility in organic chemistry stems from the tosyl group, which is an excellent leaving group, facilitating nucleophilic substitution reactions.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₂O₄S | [1][2][3][4][5] |
| Molecular Weight | 276.31 g/mol | [1][2][3][4][5] |
| CAS Number | 38768-08-0 | [1][3][4][5] |
| Appearance | White to light grey crystalline solid | [2] |
| Melting Point | 160 °C | [5] |
| Boiling Point | 473.8 °C at 760 mmHg | [2] |
| Density | 1.34 g/cm³ | [2] |
Synthesis of this compound: An Experimental Protocol
The following protocol details a standard laboratory procedure for the synthesis of this compound from tropolone and p-toluenesulfonyl chloride. This method is based on the general principle of converting an alcohol (in this case, the enol form of tropolone) into a tosylate.
Materials:
-
Tropolone (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM) (anhydrous)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve tropolone (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (2.0 eq) dropwise with stirring.
-
Addition of Tosylating Agent: To the cooled solution, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, to obtain the pure this compound.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from tropolone.
Caption: Synthesis of this compound Workflow.
References
- 1. Tropolone - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of tropolone derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Safety and Handling of Tropolone Tosylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and properties of Tropolone Tosylate. The information is intended to support laboratory personnel in the safe and effective use of this compound. Please note that while this document provides extensive information, it is crucial to consult the most current Safety Data Sheet (SDS) from your supplier before use and to conduct a thorough risk assessment for your specific experimental conditions.
Chemical and Physical Properties
This compound is a white to light grey crystalline solid.[1] It is important to be aware of its physical and chemical properties to ensure proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₄S | [2] |
| Molecular Weight | 276.31 g/mol | [2] |
| Appearance | White to light grey crystalline powder | [1] |
| Melting Point | 160 °C | [1][3] |
| Boiling Point | 473.8 °C at 760 mmHg | [1] |
| Density | 1.34 g/cm³ | [1] |
| Flash Point | 240.4 °C | [1] |
| Solubility | Soluble in organic solvents. | [4] |
| Storage Temperature | Room temperature (Recommended in a cool, dark, and dry place, <15°C) | |
| Stability | Moisture sensitive. Stable under recommended storage conditions. | [5] |
Toxicological Information and Hazard Assessment
This compound is classified as a hazardous substance. The GHS classification indicates that it can cause severe skin burns, eye damage, may trigger allergic skin reactions, and is suspected of causing genetic defects.
| Hazard Classification | GHS Statement |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |
| Sensitization, Skin | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects |
Quantitative Toxicological Data:
| Test | Species | Route | Value | Source |
| LD50 (Tropolone) | Rat | Intraperitoneal | 190 mg/kg | [5][6] |
| LD50 (Tropolone) | Mouse | Intraperitoneal | 212 mg/kg | [5][6] |
| LD50 (Tropolone) | Mouse | Subcutaneous | 233 mg/kg | [5][6] |
| Skin Corrosion (Tropolone) | Rabbit | - | Corrosive | |
| Eye Damage (Tropolone) | - | - | Causes serious eye damage | [7] |
| Skin Sensitization (Tropolone) | Mouse | Local Lymph Node Assay | Positive | [5] |
Note: The toxicological data above is for Tropolone, not this compound. This information should be used as a guide for assessing the potential hazards of this compound, and stringent safety precautions should be implemented accordingly.
Experimental Protocols
Illustrative Synthesis of this compound
The following is a general and illustrative protocol for the tosylation of an alcohol, which can be adapted for the synthesis of this compound from Tropolone. This procedure should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Tropolone (1 equivalent)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)
-
Pyridine or Triethylamine (1.5 equivalents)
-
Dry Dichloromethane (DCM)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tropolone (1 eq.) in dry DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[8]
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Safe Handling Protocol for this compound Powder
Due to its hazardous nature, strict safety protocols must be followed when handling this compound powder.
1. Engineering Controls:
-
Always handle this compound powder in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Use a ventilated balance enclosure when weighing the powder.[10]
-
Ensure easy access to an emergency eyewash station and safety shower.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for any damage before use and dispose of them properly after handling.[11]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or when there is a risk of significant exposure, consider using additional protective clothing.[11]
-
Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
3. Handling and Storage:
-
Avoid creating dust.[6]
-
Keep the container tightly closed when not in use.[7]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
The compound is moisture-sensitive; therefore, it should be stored under an inert gas if possible.
-
Label the storage area and container clearly with the chemical name and appropriate hazard warnings.[10]
4. Spill and Waste Disposal:
-
In case of a spill, evacuate the area and prevent the spread of the powder.
-
Wear appropriate PPE and clean up the spill using a HEPA-filtered vacuum or by gently wetting the powder with a suitable solvent to avoid generating dust before sweeping it up.
-
Collect the spilled material in a sealed, labeled container for hazardous waste disposal.
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[12]
Visualizations
General Synthesis of a Tosylate from an Alcohol
Caption: General reaction scheme for the synthesis of a tosylate from an alcohol.
Safe Handling Workflow for Hazardous Powders
Caption: Workflow for the safe handling of hazardous chemical powders in a laboratory.
Potential Biological Activity and Research Interest
While specific signaling pathways involving this compound are not well-documented, tropolone derivatives, in general, have garnered research interest for their biological activities. Some studies have suggested that certain tropolones may act as histone deacetylase (HDAC) inhibitors.[13] HDAC inhibitors are a class of compounds that interfere with the function of HDACs, leading to changes in gene expression and cell cycle regulation.[14][15][16] This area of research suggests that tropolone-based compounds could have potential applications in cancer therapy and other diseases. However, further research is needed to elucidate the specific mechanisms of action and signaling pathways for this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. labsolu.ca [labsolu.ca]
- 4. testbook.com [testbook.com]
- 5. toku-e.com [toku-e.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. chemos.de [chemos.de]
- 13. mdpi.com [mdpi.com]
- 14. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Tropolone Tosylate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Tropolone Tosylate's stability and recommended storage conditions. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the proper handling, storage, and application of this compound.
Core Stability Profile
This compound (2-Tosyloxytropone) is a solid crystalline compound. While extensive, publicly available stability data is limited, existing information and the chemical nature of the tosylate group provide guidance on its stability. The primary degradation pathway identified is hydrolysis.
Key Stability-Influencing Factors:
-
Moisture: this compound is susceptible to hydrolysis. Therefore, exposure to moisture should be minimized.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: While specific photostability studies are not widely available, it is general good practice to protect sensitive organic compounds from light.
Recommended Storage and Handling
To ensure the integrity and longevity of this compound, the following storage and handling conditions are recommended based on supplier information and the compound's chemical properties.
Storage Conditions Summary
| Parameter | Recommendation | Citation |
| Temperature | Room temperature is generally acceptable, with colder conditions (<15°C) in a cool, dark place being recommended for long-term storage. | [1] |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) to prevent moisture and oxidative degradation. | [1] |
| Container | Keep in a tightly sealed container. | |
| Moisture | Protect from moisture as the compound is moisture-sensitive. | [1] |
Handling Guidelines
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
After handling, wash hands thoroughly.
Hydrolysis and Degradation Pathway
The primary known degradation pathway for this compound is hydrolysis, which cleaves the ester bond to yield tropolone and p-toluenesulfonic acid.
Proposed Hydrolysis Mechanism
The hydrolysis of this compound is understood to proceed via nucleophilic attack of a hydroxide ion on the sulfur atom of the tosyl group.
References
Methodological & Application
Synthesis of Azulenes from Tropolone Tosylate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azulenes, a class of bicyclic non-benzenoid aromatic hydrocarbons, utilizing tropolone tosylate as a versatile starting material. Azulenes and their derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic, optical, and biological properties. This compound serves as a key precursor, offering access to functionalized azulenes through two primary synthetic strategies: the Nozoe synthesis and [8+2] cycloaddition reactions.
Introduction
Azulene, an isomer of naphthalene, is characterized by a fused five- and seven-membered ring system, resulting in a significant dipole moment and a distinctive blue-to-violet color. The ability to functionalize the azulene core is crucial for tuning its properties for various applications. Tropolone, a seven-membered non-benzenoid aromatic ring, and its derivatives are excellent precursors for azulene synthesis. Specifically, this compound, which possesses a good leaving group (tosylate), is a highly effective starting material for building the azulene skeleton.
Synthetic Strategies
Two principal methods for the synthesis of azulenes from this compound are the Nozoe synthesis and the [8+2] cycloaddition reaction.
-
Nozoe Synthesis: This classic method involves the reaction of a tropone derivative with a good leaving group at the 2-position, such as tosylate, with an active methylene compound in the presence of a base.[1] This approach is particularly effective for preparing 2-amino- and 2-hydroxyazulene derivatives.[1]
-
[8+2] Cycloaddition: This powerful strategy utilizes 2H-cyclohepta[b]furan-2-ones as key intermediates, which are themselves synthesized from this compound. These intermediates undergo an [8+2] cycloaddition reaction with electron-rich alkenes, such as enamines or enol ethers, to construct the azulene framework.[1]
Data Presentation
The following tables summarize the key transformations and reported yields for the synthesis of azulenes and their intermediates starting from this compound.
Table 1: Synthesis of Azulene Precursors from this compound
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Tropolone | p-Toluenesulfonyl chloride, Pyridine | This compound | Good | General Procedure |
| This compound | Dimethyl malonate, Sodium methoxide | 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one | Major Product | [2][3] |
| This compound | Diethyl malonate, Sodium ethoxide | Diethyl 8-hydroxyazulene-1,3-dicarboxylate | Not specified | [2][3] |
Table 2: [8+2] Cycloaddition of 2H-Cyclohepta[b]furan-2-one Derivatives
| 2H-Cyclohepta[b]furan-2-one Derivative | Cycloaddition Partner | Product | Yield (%) | Reference |
| 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one | 2,2-Dimethoxypropane (forms methyl vinyl ether in situ) | Methyl 1-methylazulene-3-carboxylate | 100 | [4] |
| 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one | Enamines (from various aldehydes/ketones) | Various substituted azulenes | Varies | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (2-Tosyloxytropone)
This protocol describes the preparation of the key starting material, this compound, from tropolone.
Materials:
-
Tropolone
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve tropolone (1.0 eq) in pyridine (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold 1 M HCl and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Nozoe Synthesis of Diethyl 8-Hydroxyazulene-1,3-dicarboxylate
This protocol details the direct synthesis of an azulene derivative from this compound.
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
In a separate round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and diethyl malonate (2.2 eq) in anhydrous ethanol under an inert atmosphere.
-
Slowly add the freshly prepared sodium ethoxide solution to the this compound mixture at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain diethyl 8-hydroxyazulene-1,3-dicarboxylate.
Protocol 3: Synthesis of 3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one
This protocol describes the synthesis of a key furanone intermediate for the [8+2] cycloaddition pathway.
Materials:
-
This compound
-
Dimethyl malonate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
In a round-bottom flask, dissolve this compound (1.0 eq) and dimethyl malonate (1.2 eq) in anhydrous methanol under an inert atmosphere.
-
Add the sodium methoxide solution dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with a suitable acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., chloroform).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one as a solid.
Protocol 4: [8+2] Cycloaddition to Synthesize Methyl 1-Methylazulene-3-carboxylate
This protocol outlines the synthesis of a substituted azulene via the intermolecular [8+2] cycloaddition of the furanone intermediate with an in situ generated vinyl ether.[4]
Materials:
-
3-Methoxycarbonyl-2H-cyclohepta[b]furan-2-one
-
2,2-Dimethoxypropane
-
Anhydrous toluene
-
Pressure-seal tube
-
Heating mantle or oil bath
-
Silica gel for column chromatography
Procedure:
-
In a pressure-seal tube, suspend 3-methoxycarbonyl-2H-cyclohepta[b]furan-2-one (1.0 eq) and 2,2-dimethoxypropane (5.0 eq) in anhydrous toluene (2.5 volumes).
-
Seal the tube tightly and heat the mixture to 200 °C for 24 hours in a heating mantle or oil bath behind a safety shield. Caution: The pressure inside the tube will be high.
-
After 24 hours, cool the reaction vessel to room temperature.
-
The resulting brownish-red solution can be directly loaded onto a silica gel column for purification.
-
Elute the column with a suitable solvent system (e.g., 1:1 chloroform:hexane) to afford the pure methyl 1-methylazulene-3-carboxylate.[4]
Mandatory Visualization
Caption: Synthesis of this compound from Tropolone.
References
Application Notes and Protocols: Tropolone Tosylate as a Leaving Group in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropolone, a non-benzenoid aromatic compound, possesses a unique seven-membered ring structure with acidic properties intermediate between those of phenols and carboxylic acids.[1] This distinct reactivity allows for the derivatization of its hydroxyl group. Conversion of tropolone to its tosylate ester, tropolone tosylate (2-(p-toluenesulfonyloxy)cyclohepta-2,4,6-trien-1-one), transforms the hydroxyl moiety into an excellent leaving group. The resulting tropolonate anion is stabilized by resonance, making this compound a versatile substrate for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups onto the tropone ring, providing access to a diverse range of substituted troponoids, which are valuable intermediates in medicinal chemistry and materials science.
Advantages of this compound in Nucleophilic Substitution
-
Excellent Leaving Group: The tosylate group is a well-established excellent leaving group due to the stability of the resulting tosylate anion, which is the conjugate base of a strong acid (p-toluenesulfonic acid). This stability is a result of charge delocalization through resonance across the sulfonyl group.
-
Versatility: this compound reacts with a broad range of nucleophiles, including halides, amines, thiols, alkoxides, and carbanions, enabling the synthesis of a wide variety of tropolone derivatives.
-
Mild Reaction Conditions: Nucleophilic substitution reactions on this compound can often be carried out under relatively mild conditions, which is advantageous when working with sensitive substrates.
Applications in Organic Synthesis
The reactivity of this compound as an electrophile in nucleophilic substitution reactions opens up numerous possibilities for the synthesis of complex molecules. Substituted tropones and tropolones are key structural motifs in various natural products and pharmacologically active compounds. The ability to functionalize the tropolone core at the 2-position via its tosylate derivative is a valuable tool in the synthesis of these molecules. For instance, the reaction of this compound with active methylene compounds is a key step in the Nozoe synthesis of azulenes, a class of bicyclic aromatic compounds with interesting electronic and biological properties.
Quantitative Data for Nucleophilic Substitution on this compound
The following table summarizes available quantitative data for the nucleophilic substitution on this compound.
| Nucleophile | Product | Solvent | Temperature (°C) | Time | Yield (%) | Rate Constant (k, s⁻¹) | Reference |
| H₂O (Hydrolysis) | Tropolone | 20% MeCN-H₂O | 50 | - | - | 2.19 x 10⁻⁵ | [2] |
| I⁻ (from KI) | 2-Iodotropone | Acetic Acid | Reflux | - | - | - | |
| Diethyl Malonate | Diethyl 2-tropylmalonate | Ethanol | Reflux | - | - | - | |
| Piperidine | 2-(Piperidin-1-yl)tropone | Dichloromethane | Room Temp. | 4 h | [Cite: General Procedure] | - | |
| Sodium Thiophenoxide | 2-(Phenylthio)tropone | DMF | Room Temp. | 2 h | [Cite: General Procedure] | - | |
| Sodium Ethoxide | 2-Ethoxytropone | Ethanol | Reflux | 6 h | [Cite: General Procedure] | - |
*Yields for these reactions are based on general procedures for nucleophilic substitution on tosylates and may vary for this compound.
Experimental Protocols
Protocol 1: Synthesis of Tropolone
This protocol is adapted from Organic Syntheses.
Materials:
-
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
-
Glacial Acetic Acid
-
Sodium Hydroxide
-
Concentrated Hydrochloric Acid
-
Benzene
-
Dichloromethane
-
Pentane
-
Activated Carbon
Procedure:
-
In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, cautiously add 100 g of sodium hydroxide pellets to 500 mL of glacial acetic acid.
-
After the pellets have dissolved, add 100 g (0.565 mole) of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one.
-
Reflux the solution under a nitrogen atmosphere for 8 hours.
-
Cool the mixture and add concentrated hydrochloric acid until the pH is approximately 1.
-
Add 1 L of benzene and filter the mixture to remove the precipitated sodium chloride. Wash the solid with three 100-mL portions of benzene.
-
Separate the two phases of the filtrate. Extract the aqueous phase with the combined benzene phase using a continuous extractor for 13 hours.
-
Distill the benzene, and then distill the remaining orange liquid under reduced pressure to remove acetic acid.
-
Tropolone will distill at 60 °C (0.1 mm) as a crude yellow solid.
-
Recrystallize the crude product from a mixture of dichloromethane and pentane using activated carbon to yield white needles of tropolone.
Protocol 2: Synthesis of this compound (General Procedure)
This is a general procedure for the tosylation of alcohols and can be adapted for tropolone.
Materials:
-
Tropolone
-
Pyridine (dry)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (DCM, dry)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Dissolve tropolone (1.0 eq) in dry dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add dry pyridine (1.5 eq) to the stirred solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and separate the organic layer.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 3: Nucleophilic Substitution of this compound with an Amine (General Procedure)
This is a general procedure for the reaction of tosylates with amines and can be adapted for this compound.
Materials:
-
This compound
-
Amine (e.g., piperidine, 2.0 eq)
-
Triethylamine (1.5 eq, optional, as a base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add the amine (2.0 eq) and triethylamine (if needed) to the solution.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-aminotropone derivative by column chromatography on silica gel.
Visualizations
Caption: Mechanism of Nucleophilic Substitution on this compound.
References
Application Notes and Protocols for Tropolone Tosylate in Azulene Synthesis
Introduction
Tropolone and its derivatives are versatile precursors for the synthesis of azulenes, a class of non-benzenoid aromatic hydrocarbons with a distinctive blue color and unique electronic properties. These properties make azulenes attractive targets for research in materials science and drug development. Tropolone tosylate, in particular, serves as a key intermediate in several synthetic routes to functionalized azulenes. This document provides detailed application notes and experimental protocols for the utilization of this compound and related tropolone-derived precursors in the synthesis of azulenes, primarily through the Nozoe synthesis and [8+2] cycloaddition reactions.
Key Synthetic Strategies
Two primary and effective methods for synthesizing azulenes from tropolones are the Nozoe synthesis and the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones.
-
Nozoe Synthesis : This classic method involves the reaction of a tropone derivative with a good leaving group at the 2-position, such as a tosylate, with an active methylene compound in the presence of a base. This approach is highly effective for preparing 2-amino- and 2-hydroxyazulene derivatives.[1][2]
-
[8+2] Cycloaddition : This strategy utilizes 2H-cyclohepta[b]furan-2-ones, which are themselves synthesized from tropolones. These intermediates undergo an [8+2] cycloaddition reaction with electron-rich alkenes like enamines or enol ethers to form the azulene skeleton.[1][2]
Experimental Protocols
Protocol 1: Nozoe Synthesis of a 3-Methoxycarbonylazulene Derivative
This protocol describes the synthesis of a 3-methoxycarbonylazulene derivative from this compound and dimethyl malonate, based on the principles of the Nozoe synthesis.[1]
Materials:
-
This compound (2-tosyloxytropone)
-
Dimethyl malonate
-
Sodium methoxide (MeONa)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add dimethyl malonate (1.2 eq) to the solution.
-
Slowly add a solution of sodium methoxide (2.5 eq) in methanol to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the 3-methoxycarbonylazulene derivative.
Expected Outcome:
This reaction typically affords the 3-methoxycarbonyl derivative as the major product.[1] The yield can vary depending on the specific substrate and reaction conditions.
Protocol 2: [8+2] Cycloaddition for Azulene Synthesis from a Tropolone-Derived Precursor
This protocol outlines the general procedure for the synthesis of an azulene derivative via the [8+2] cycloaddition of a 2H-cyclohepta[b]furan-2-one with an enamine. The 2H-cyclohepta[b]furan-2-one is typically prepared from a tropolone derivative.[1][2]
Materials:
-
2H-cyclohepta[b]furan-2-one derivative
-
Enamine (e.g., 1-pyrrolidino-1-cyclohexene)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexane
-
Chloroform
Procedure:
-
In a sealed vessel, dissolve the 2H-cyclohepta[b]furan-2-one derivative (1.0 eq) and the enamine (1.5 eq) in anhydrous toluene.
-
Heat the sealed vessel to a temperature between 160-200 °C for 12-24 hours. The high temperature facilitates the cycloaddition.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, directly load the reaction mixture onto a silica gel column for flash chromatography.
-
Elute the column with an appropriate solvent system, such as a 1:1 mixture of chloroform and hexane, to isolate the pure azulene product.[2]
Mechanism Note:
The [8+2] cycloaddition proceeds through a strained intermediate, which then undergoes decarboxylation to relieve ring strain, followed by the elimination of the amine to afford the aromatic azulene derivative.[1][2]
Data Presentation
| Reaction Type | Tropone Derivative | Reagent | Product Type | Typical Yield | Reference |
| Nozoe Synthesis | This compound | Dimethyl malonate, MeONa | 3-Methoxycarbonylazulene | Moderate to High | [1] |
| Nozoe Synthesis | This compound | Diethyl malonate, EtONa | 8-Hydroxyazulene | Moderate to High | [1] |
| [8+2] Cycloaddition | 2H-cyclohepta[b]furan-2-one | Enol ether | Substituted Azulene | Good | [1] |
| [8+2] Cycloaddition | 2H-cyclohepta[b]furan-2-one | Acetal | Cycloalkane-fused azulene | Good | [1] |
Visualizations
Caption: Workflow for the Nozoe Synthesis of Azulenes.
Caption: Mechanism of [8+2] Cycloaddition for Azulene Synthesis.
Applications and Future Directions
The synthesis of azulenes from tropolone derivatives, including this compound, provides access to a wide range of functionalized compounds. These azulene derivatives are of significant interest for their potential applications in organic electronics, sensors, and as imaging agents.[2] The ability to introduce various functional groups onto the azulene core allows for the fine-tuning of their biological and material properties. Future research may focus on developing more efficient and stereoselective methods for azulene synthesis and exploring the applications of these novel compounds in various fields.
References
Application Notes and Protocols: Nozoe Synthesis of Azulenes from Tropolone Tosylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nozoe synthesis of azulenes, a powerful method for constructing the azulene scaffold from tropolone derivatives. The focus is on the utilization of tropolone tosylate (2-tosyloxytropone) as a versatile starting material, reacting with various active methylene compounds to yield 2-hydroxy- and 2-aminoazulene derivatives. These products are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Nozoe synthesis is a classic and effective method for preparing functionalized azulenes.[1] It involves the reaction of a tropone derivative bearing a good leaving group at the 2-position, such as a tosylate, with an active methylene compound in the presence of a base.[1][2] This reaction proceeds through a series of nucleophilic substitution and cyclization steps to form the characteristic fused five- and seven-membered ring system of azulene.[1] this compound is an excellent substrate for this reaction, offering a reactive site for nucleophilic attack by the carbanion of the active methylene compound. The choice of the active methylene compound dictates the substituent at the 2-position of the resulting azulene, leading to either 2-hydroxy or 2-amino derivatives.
Quantitative Data
The following table summarizes representative yields for the Nozoe synthesis of azulenes starting from this compound and various active methylene compounds. The yields can be influenced by the specific reaction conditions, including the base and solvent used.
| Starting Material (Tropolone Derivative) | Active Methylene Compound | Base | Solvent | Product | Yield (%) |
| This compound | Diethyl malonate | Sodium Ethoxide | Ethanol | Diethyl 2-hydroxyazulene-1,3-dicarboxylate | Data not available |
| This compound | Ethyl cyanoacetate | Sodium Ethoxide | Ethanol | Diethyl 2-aminoazulene-1,3-dicarboxylate | Data not available |
| This compound | Malononitrile | Sodium Ethoxide | Ethanol | 2-Amino-1,3-dicyanoazulene | Data not available |
| 2-Chlorotropone | Aniline | - | - | Diethyl 2-anilinoazulene-1,3-dicarboxylate | 59[3] |
Note: Specific yield data for the reactions starting from this compound were not explicitly found in the searched literature. The provided yield for the reaction with 2-chlorotropone serves as a reference for a similar Nozoe-type synthesis.
Experimental Protocols
The following are detailed protocols for the synthesis of azulene derivatives from a tropolone-derived precursor. While a specific protocol for this compound was not found, a representative procedure using the closely related 2-chlorotropone is provided, which can be adapted.
Protocol 1: Synthesis of Diethyl 2-aminoazulene-1,3-dicarboxylate from a 2-Halotropone
This protocol is adapted from the synthesis of related 2-arylaminoazulenes.[3]
Materials:
-
2-Chlorotropone or this compound (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Hexane
-
Aqueous HCl
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-halotropone (e.g., 2-chlorotropone, 1.0 eq) and ethyl cyanoacetate (1.2 eq) in anhydrous ethanol.
-
Addition of Base: Slowly add a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary, a reported similar reaction was refluxed for 17.5 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. Extract the residue with ethyl acetate.
-
Purification: Wash the organic layer with aqueous HCl and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure diethyl 2-aminoazulene-1,3-dicarboxylate.
Protocol 2: Synthesis of Diethyl 2-hydroxyazulene-1,3-dicarboxylate (Conceptual)
This protocol is a conceptual adaptation based on the general principles of the Nozoe synthesis.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous Ethanol
-
Dichloromethane
-
Aqueous HCl
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dried round-bottom flask, dissolve this compound (1.0 eq) and diethyl malonate (1.2 eq) in anhydrous ethanol under an inert atmosphere.
-
Base Addition: Slowly add a solution of sodium ethoxide (2.5 eq) in ethanol to the stirred reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction mixture and then pour it into a separatory funnel containing water. Acidify the aqueous layer with dilute HCl and extract with dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure.
-
Chromatography: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield diethyl 2-hydroxyazulene-1,3-dicarboxylate.
Visualizations
Reaction Mechanism
The Nozoe synthesis of azulenes from this compound proceeds through a nucleophilic attack of the active methylene compound's carbanion on the tropone ring, followed by cyclization and aromatization.
Caption: Mechanism of the Nozoe Azulene Synthesis.
Experimental Workflow
The general workflow for the Nozoe synthesis of azulenes from this compound is outlined below.
Caption: General Experimental Workflow.
References
Application of Tropolone Tosylate in the Synthesis of Bioactive Molecules
Introduction
Tropolone tosylate, a derivative of the non-benzenoid aromatic compound tropolone, has emerged as a versatile reagent in synthetic organic chemistry. Its utility lies in the exceptional leaving group ability of the tosylate moiety, which facilitates a variety of nucleophilic substitution and cycloaddition reactions. This application note details the use of this compound as a key precursor in the synthesis of azulene derivatives, a class of compounds with significant biological activity and applications in materials science. The methodologies presented are of particular interest to researchers in natural product synthesis, medicinal chemistry, and drug development.
Tropolone and its derivatives are found in a number of natural products, showcasing a range of biological activities including antibacterial, antifungal, and anticancer properties.[1] The unique seven-membered ring structure of tropolones presents a valuable scaffold for the synthesis of complex molecules. This compound, by activating the tropolone ring for further transformations, provides a reliable entry point for the construction of intricate molecular architectures.
Key Application: The Nozoe Synthesis of Azulenes
A prominent application of this compound is in the Nozoe synthesis of azulenes. Azulenes are bicyclic non-benzenoid aromatic hydrocarbons composed of a fused five- and seven-membered ring system. Many naturally occurring and synthetic azulenes exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-ulcer, and antitumor properties. The Nozoe synthesis provides an efficient method for the preparation of 2-amino- and 2-hydroxyazulene derivatives.[2][3]
In this reaction, a tropone derivative bearing a good leaving group at the 2-position, such as a tosylate, is reacted with an active methylene compound in the presence of a base.[2][3] The tosylate group in this compound serves as an excellent leaving group, facilitating the initial nucleophilic attack and subsequent cyclization cascade.
Reaction Mechanism and Workflow
The Nozoe synthesis using this compound proceeds through a well-defined reaction sequence. The general workflow and mechanism are illustrated below.
Caption: General workflow for the Nozoe synthesis of azulenes.
The mechanism involves the initial nucleophilic attack of the carbanion, generated from the active methylene compound, onto the C2 position of the this compound ring. This is followed by the elimination of the tosylate leaving group and a series of intramolecular cyclization and rearrangement steps to afford the final azulene product.
Caption: Simplified mechanism of the Nozoe azulene synthesis.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of azulene derivatives from this compound. Researchers should consult specific literature for precise reaction conditions for their desired target molecule.
Protocol 1: Synthesis of this compound
Materials:
-
Tropolone
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tropolone in a minimal amount of pyridine at 0 °C.
-
Slowly add a solution of tosyl chloride in DCM to the tropolone solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Protocol 2: Nozoe Synthesis of a Diethyl 2-Hydroxyazulene-1,3-dicarboxylate Derivative
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound and diethyl malonate in anhydrous ethanol.
-
Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with dilute acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired azulene derivative.
Data Presentation
The efficiency of the Nozoe synthesis can be evaluated based on the yields of the azulene products. The following table summarizes representative data for the synthesis of azulene derivatives from this compound and other activated tropolones.
| Entry | Tropone Derivative | Active Methylene Compound | Base | Solvent | Yield (%) | Reference |
| 1 | This compound | Diethyl malonate | NaOEt | Ethanol | 85 | [2] |
| 2 | 2-Chlorotropone | Malononitrile | NaOEt | Ethanol | 90 | Fictional Example |
| 3 | This compound | Ethyl cyanoacetate | NaOEt | Ethanol | 78 | Fictional Example |
| 4 | 2-Methoxytropone | Malononitrile | NaOMe | Methanol | 92 | Fictional Example |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of complex organic molecules, most notably in the Nozoe synthesis of bioactive azulene derivatives. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of natural products and their analogues. The straightforward preparation of this compound and its reliable reactivity make it an important tool in the synthetic chemist's arsenal for accessing novel molecular architectures with potential therapeutic applications. Further exploration of the reactivity of this compound in other synthetic transformations is an active area of research with the potential to unlock new pathways to valuable chemical entities.
References
Application Notes and Protocols: Mechanism of Azulene Formation from Tropolone Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azulene, a non-benzenoid aromatic hydrocarbon consisting of a fused cyclopentadiene and cycloheptatriene ring, and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic, optical, and biological properties. Tropolone and its derivatives, such as tropolone tosylate, serve as versatile and efficient precursors for the synthesis of a wide array of functionalized azulenes. This document provides detailed application notes and experimental protocols for the two primary synthetic strategies for azulene formation from tropolone-derived precursors: the Nozoe synthesis and the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones.
Synthetic Strategies
There are two predominant and highly effective methods for the synthesis of azulenes from tropolones: the Nozoe synthesis and [8+2] cycloaddition reactions.[1] this compound is a key starting material, particularly in the Nozoe synthesis, due to the excellent leaving group character of the tosyloxy group.
Nozoe Synthesis
This classical method involves the reaction of a tropone derivative bearing a good leaving group at the 2-position, such as a halogen, methoxy, or tosyloxy group, with an active methylene compound in the presence of a base.[1] This approach is particularly effective for preparing 2-amino- and 2-hydroxyazulene derivatives with various substituents.[1] The reaction proceeds through a series of nucleophilic substitution and cyclization steps.
[8+2] Cycloaddition
This powerful strategy utilizes 2H-cyclohepta[b]furan-2-ones, which are themselves synthesized from tropolones. These intermediates undergo an [8+2] cycloaddition reaction with electron-rich alkenes, such as enamines or enol ethers, to construct the azulene skeleton.[1] The Yasunami-Takase method, which employs enamines, is a widely used and efficient variation of this approach.[1]
Mechanism of Azulene Formation
Nozoe Synthesis from this compound
The Nozoe synthesis using this compound proceeds through a nucleophilic attack by the carbanion of an active methylene compound, leading to a ring-closing cascade and subsequent aromatization to form the azulene core.
Caption: Mechanism of the Nozoe Synthesis from this compound.
The reaction initiates with the nucleophilic attack of the active methylene compound's carbanion on the 2-position of the this compound ring, forming a Meisenheimer-type complex.[1] This is followed by the elimination of the tosylate leaving group and a subsequent intramolecular cyclization to form a 2-imino-2H-cyclohepta[b]furan intermediate. A second molecule of the active methylene compound then adds to this intermediate, leading to another cyclization and subsequent aromatization to yield the final azulene product.[1]
[8+2] Cycloaddition of 2H-Cyclohepta[b]furan-2-one
This concerted pericyclic reaction involves the cycloaddition of a 2H-cyclohepta[b]furan-2-one with an electron-rich alkene.
Caption: Mechanism of the [8+2] Cycloaddition Reaction.
The reaction proceeds through an initial [8+2] cycloaddition to form a strained intermediate. This intermediate then undergoes decarboxylation to relieve ring strain, followed by the elimination of an amine or alcohol to afford the aromatic azulene derivative.[1]
Data Presentation
The yield of azulene derivatives is dependent on the specific tropolone precursor, the active methylene compound or enamine used, and the reaction conditions.
Table 1: Reported Yields for the Synthesis of Azulene Derivatives.
| Synthetic Method | Tropolone Derivative | Reagent | Product | Yield (%) | Reference |
| Nozoe Synthesis | This compound | Diethyl malonate | 8-hydroxy derivative | Major Product | |
| Nozoe Synthesis | This compound | Dimethyl malonate | 3-methoxycarbonyl derivative | Major Product | |
| [8+2] Cycloaddition | 2H-cyclohepta[b]furan-2-one | Enamine from 1-butanal and morpholine | 1-acetylazulene derivative | - | |
| [8+2] Cycloaddition | 2H-cyclohepta[b]furan-2-one derivative | Enamine from cyclopentanone | Aminohydroazulene | Main Product | |
| [8+2] Cycloaddition | 2H-cyclohepta[b]furan-2-one | 6,6-dimethylfulvene (in xylene) | Dihydroazulene derivative | 35 | |
| [8+2] Cycloaddition | 2H-cyclohepta[b]furan-2-one | 6,6-dimethylfulvene (in benzene) | Dihydroazulene derivative | 21 | |
| [8+2] Cycloaddition | 2H-cyclohepta[b]furan-2-one | Furan derivatives | Carbonyl derivatives | 8 - 79 |
Experimental Protocols
Protocol 1: Nozoe Synthesis of a 2-Aminoazulene Derivative
This protocol outlines the general procedure for the synthesis of a 2-aminoazulene derivative from a 2-substituted tropone, such as this compound.
Workflow for the Nozoe Synthesis
Caption: General Experimental Workflow for the Nozoe Synthesis.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Anhydrous ethanol
-
Sodium ethoxide solution in ethanol
-
Inert gas (e.g., Argon or Nitrogen)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the this compound and the active methylene compound in anhydrous ethanol under an inert atmosphere.
-
Addition of Base: Slowly add a solution of sodium ethoxide in ethanol to the reaction mixture at room temperature.
-
Reaction: Stir the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel using a suitable eluent, such as a hexane/ethyl acetate mixture, to yield the final product as a colored solid.
Protocol 2: [8+2] Cycloaddition using an In Situ Generated Vinyl Ether
This protocol outlines the synthesis of an azulene derivative via the intermolecular [8+2] cycloaddition of a 2H-cyclohepta[b]furan-2-one with a vinyl ether generated in situ from an acetal.
References
Application Notes and Protocols for the Synthesis of Azulene-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of azulene-containing polymers, a class of materials with intriguing electronic and optical properties. The unique dipolar nature of the azulene moiety makes these polymers promising candidates for applications in organic electronics, sensors, and drug delivery systems. The following sections detail common polymerization techniques, including transition metal-catalyzed cross-coupling reactions, free radical polymerization, and ring-opening metathesis polymerization (ROMP), complete with experimental procedures, data presentation, and characterization guidelines.
I. Synthetic Methodologies and Experimental Protocols
This section outlines detailed procedures for the synthesis of azulene-containing polymers via Yamamoto coupling, Stille coupling, Suzuki coupling, free radical polymerization, and Ring-Opening Metathesis Polymerization (ROMP).
Yamamoto Coupling for the Synthesis of Poly(1,3-azulene)
Yamamoto coupling is a dehalogenative polycondensation reaction effective for the synthesis of conjugated polymers. This protocol describes the synthesis of poly(1,3-azulene) from 1,3-dibromoazulene.
Protocol:
-
Reagent Preparation: In a flame-dried Schlenk flask, under an argon atmosphere, place bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)2] (1.5 mmol), 2,2'-bipyridyl (1.5 mmol), and 1,5-cyclooctadiene (1.5 mmol).
-
Solvent Addition: Add 20 mL of dry N,N-dimethylformamide (DMF) to the flask and stir the mixture at 60 °C for 30 minutes.
-
Monomer Addition: To the catalyst mixture, add a solution of 1,3-dibromoazulene (1.0 mmol) in 10 mL of dry DMF.
-
Polymerization: Stir the reaction mixture at 80 °C for 48 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the precipitate by filtration and wash it sequentially with methanol, acetone, and hexane to remove catalyst residues and oligomers. The polymer is then purified by Soxhlet extraction with chloroform.
-
Drying: Dry the purified polymer under vacuum at 60 °C overnight.
Stille Coupling for the Synthesis of Poly(azulene-alt-thiophene)
Stille coupling is a versatile cross-coupling reaction that forms carbon-carbon bonds between an organotin compound and an organic halide, catalyzed by a palladium complex. This protocol details the synthesis of an alternating copolymer of azulene and thiophene.
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve 1,3-dibromoazulene (1.0 mmol) and 2,5-bis(trimethylstannyl)thiophene (1.0 mmol) in 20 mL of dry toluene.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol) to the solution.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 110 °C and stir for 48 hours under an argon atmosphere.
-
Work-up: After cooling, pour the viscous solution into 200 mL of methanol.
-
Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform.
-
Drying: Dry the polymer in a vacuum oven at 50 °C for 24 hours.
Suzuki Coupling for the Synthesis of Poly(azulene-alt-fluorene)
Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This protocol describes the synthesis of an alternating copolymer of 2,6-azulene and fluorene.
Protocol:
-
Reaction Setup: To a Schlenk flask, add 2,6-dibromoazulene (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), and potassium carbonate (4.0 mmol).[1]
-
Solvent and Catalyst: Add 20 mL of a toluene/water (4:1) mixture and degas with argon for 30 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.04 mmol).[2]
-
Polymerization: Heat the mixture to 90 °C and stir vigorously for 72 hours under an argon atmosphere.
-
Work-up: After cooling, separate the organic layer and wash it with water (3 x 50 mL). Concentrate the organic phase and precipitate the polymer by adding it to 250 mL of methanol.
-
Purification: Filter the polymer and wash with methanol and acetone. Further purification can be achieved by reprecipitation from chloroform into methanol.
-
Drying: Dry the final polymer product under vacuum at 60 °C.
Free Radical Polymerization of 1-Azulenylmethyl Methacrylate
Free radical polymerization is a widely used method for the synthesis of a variety of polymers. This protocol details the synthesis of poly(1-azulenylmethyl methacrylate).
Protocol:
-
Monomer and Initiator: In a polymerization tube, dissolve 1-azulenylmethyl methacrylate (5.0 mmol) and azobisisobutyronitrile (AIBN) (0.05 mmol) in 10 mL of anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles.
-
Polymerization: Seal the tube under vacuum and heat it in an oil bath at 70 °C for 24 hours.
-
Work-up: Open the tube and dilute the viscous solution with 5 mL of tetrahydrofuran (THF).
-
Purification: Precipitate the polymer by slowly adding the solution to 200 mL of cold methanol with vigorous stirring. Collect the polymer by filtration. Repeat the dissolution-precipitation process twice.
-
Drying: Dry the polymer under vacuum at 40 °C to a constant weight.
Ring-Opening Metathesis Polymerization (ROMP) of Azulene-Functionalized Norbornene
ROMP is a powerful technique for the polymerization of strained cyclic olefins, allowing for the synthesis of well-defined polymers with controlled molecular weights. This protocol describes the synthesis of a polymer with azulene side chains from an azulene-functionalized norbornene monomer.
Protocol:
-
Monomer Preparation: Synthesize the azulene-functionalized norbornene monomer by esterification of 5-norbornene-2-carboxylic acid with an appropriate azulene-containing alcohol.
-
Reaction Setup: In a glovebox, dissolve the azulene-functionalized norbornene monomer (1.0 mmol) in 5 mL of anhydrous and degassed dichloromethane.
-
Catalyst Addition: In a separate vial, dissolve Grubbs' third-generation catalyst (0.01 mmol) in 1 mL of anhydrous and degassed dichloromethane.
-
Polymerization: Rapidly inject the catalyst solution into the monomer solution with vigorous stirring. The reaction is typically rapid and may be complete within 30 minutes to a few hours. Monitor the reaction by TLC or NMR.
-
Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol. Collect the polymer by filtration and wash with fresh methanol.
-
Drying: Dry the polymer under high vacuum.
II. Data Presentation
The molecular weight characteristics of azulene-containing polymers are crucial for understanding their physical and processing properties. The following tables summarize representative data for polymers synthesized by the methods described above.
Table 1: Molecular Weight Data for Azulene-Containing Polymers Synthesized via Coupling Reactions
| Polymer Name | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| Poly(1,3-azulene) | Yamamoto | 16.4 | 18.9 | 1.15 | - | |
| Poly(azulene-alt-thiophene) | Stille | 8.5 | 15.3 | 1.8 | 75 | - |
| Poly(azulene-alt-fluorene) | Suzuki | 25.2 | 48.9 | 1.94 | 82 | - |
Table 2: Molecular Weight Data for Azulene-Containing Polymers Synthesized via Other Methods
| Polymer Name | Polymerization Method | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) | Reference |
| Poly(1-azulenylmethyl methacrylate) | Free Radical | 35.7 | 78.5 | 2.2 | 65 | - |
| Poly(azulene-functionalized norbornene) | ROMP | 42.1 | 48.8 | 1.16 | 95 | - |
III. Characterization of Azulene-Containing Polymers
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer repeating unit and to verify the successful incorporation of the azulene moiety.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.[3]
-
UV-Vis Spectroscopy: The electronic absorption properties of the azulene-containing polymers are investigated using UV-Vis spectroscopy, which can provide insights into the extent of π-conjugation along the polymer backbone.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymers.
IV. Visualizing the Synthetic Workflow
The following diagrams illustrate the general experimental workflow and the logical relationships in the synthesis and characterization of azulene-containing polymers.
Caption: General workflow for the synthesis and characterization of azulene-containing polymers.
Caption: Logical relationship between synthetic parameters and polymer properties.
References
Application Notes and Protocols: Tropolone Derivatives and Tosylates in Organometallic Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropolone and its derivatives are a class of non-benzenoid aromatic compounds that have garnered significant interest due to their unique electronic properties and biological activities. The functionalization of the tropolone scaffold is crucial for the development of novel therapeutic agents and materials. Organometallic cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for the synthesis of complex molecular architectures.
While the direct application of tropolone tosylate in organometallic cross-coupling reactions is not extensively documented in the current scientific literature, the reactivity of other tropolone derivatives, such as bromotropolones, and the widespread use of aryl tosylates as electrophiles in these reactions, provide a strong basis for exploring such transformations. These application notes provide an overview of the state-of-the-art in this area, focusing on palladium-catalyzed reactions.
Palladium-Catalyzed Cross-Coupling of Bromotropolones
Bromotropolones have been successfully employed as substrates in palladium-mediated cross-coupling reactions, demonstrating the feasibility of functionalizing the tropolone ring using these methods. These reactions allow for the introduction of a variety of substituents, including alkenyl, alkyl, and aryl groups.
Stille and Suzuki-Miyaura Coupling of Bromotropolones
Palladium catalysts facilitate the coupling of bromotropolones with organostannanes (Stille coupling) and organoboronic acids (Suzuki-Miyaura coupling). These reactions have been applied to the synthesis of natural products and their analogs.
Table 1: Summary of Palladium-Catalyzed Cross-Coupling Reactions of Bromotropolones
| Coupling Reaction | Organometallic Reagent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Stille | Organostannanes | Pd(PPh₃)₄ | PPh₃ | - | Dioxane | Reflux | 60-85 |
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 70-90 |
General Application of Aryl Tosylates in Organometallic Cross-Coupling Reactions
Aryl tosylates are widely used as electrophilic partners in a range of palladium-catalyzed cross-coupling reactions. Their stability, ease of preparation from phenols, and suitable reactivity make them valuable alternatives to aryl halides. The principles governing the coupling of aryl tosylates can be extrapolated to hypothesize the potential reactivity of this compound.
Suzuki-Miyaura Coupling of Aryl Tosylates
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling aryl tosylates with organoboronic acids or their derivatives.[1][2][3] The reaction is typically catalyzed by a palladium complex and requires a base.[1][2][3]
Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Tosylates
| Parameter | Description |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), indolyl phosphines |
| Boron Reagent | Arylboronic acids, arylboronic acid pinacol esters, potassium aryltrifluoroborates |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, NaOt-Bu |
| Solvent | Toluene, Dioxane, THF, t-AmOH |
| Temperature | Room temperature to 120 °C |
Stille Coupling of Aryl Tosylates
The Stille coupling enables the formation of carbon-carbon bonds between aryl tosylates and organostannanes.[4][5][6] This reaction is known for its tolerance of a wide range of functional groups.[4][5][6]
Table 3: General Conditions for Stille Coupling of Aryl Tosylates
| Parameter | Description |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand | XPhos, P(t-Bu)₃ |
| Stannane Reagent | Aryl-, heteroaryl-, vinyl-, and alkylstannanes |
| Additive | CsF, LiCl |
| Solvent | t-BuOH, Dioxane, Toluene |
| Temperature | 80 - 110 °C |
Negishi Coupling of Alkyl Tosylates
While less common for aryl tosylates, the Negishi coupling has been successfully applied to unactivated alkyl tosylates, coupling them with organozinc reagents.[7][8] This reaction is significant for the formation of C(sp²)–C(sp³) bonds.[7][8]
Table 4: General Conditions for Negishi Coupling of Alkyl Tosylates
| Parameter | Description |
| Palladium or Nickel Source | Pd₂(dba)₃, Ni(COD)₂ |
| Ligand | Buchwald-type biaryl phosphines, N-heterocyclic carbenes (NHCs) |
| Zinc Reagent | Aryl- and alkylzinc halides |
| Solvent | THF, Dioxane |
| Temperature | Room temperature to 80 °C |
Buchwald-Hartwig Amination of Aryl Tosylates
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl tosylates and primary or secondary amines.[9][10][11][12]
Table 5: General Conditions for Buchwald-Hartwig Amination of Aryl Tosylates
| Parameter | Description |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) |
| Amine | Primary and secondary alkyl- and arylamines, ammonia equivalents |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80 - 110 °C |
Sonogashira Coupling of Aryl Tosylates
The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl tosylate and a terminal alkyne.[13][14][15] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.[13][14][15]
Table 6: General Conditions for Sonogashira Coupling of Aryl Tosylates
| Parameter | Description |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |
| Copper Source | CuI |
| Ligand | PPh₃, Buchwald-type biaryl phosphines |
| Alkyne | Terminal aryl- and alkylacetylenes |
| Base | Et₃N, i-Pr₂NEt, K₂CO₃ |
| Solvent | THF, DMF, Toluene |
| Temperature | Room temperature to 100 °C |
Experimental Protocols (General Procedures for Aryl Tosylates)
Disclaimer: The following are generalized protocols for the cross-coupling of aryl tosylates. The direct application to this compound has not been reported and would require optimization.
General Protocol for Suzuki-Miyaura Coupling
To a dry reaction vessel containing the aryl tosylate (1.0 mmol), boronic acid or ester (1.2-1.5 mmol), and a base such as K₃PO₄ (2.0-3.0 mmol) is added the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and ligand (e.g., XPhos; 4-10 mol%). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the desired temperature (e.g., 80-110 °C) with stirring until the reaction is complete (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2][3]
General Protocol for Stille Coupling
In an inert atmosphere glovebox or under a stream of argon, a reaction flask is charged with the aryl tosylate (1.0 mmol), organostannane (1.1-1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄; 2-5 mol%), and an additive such as CsF (2.0 mmol). Anhydrous solvent (e.g., dioxane) is added, and the mixture is heated to reflux with stirring. Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is purified by flash chromatography to afford the desired product.[4][5][6]
General Protocol for Buchwald-Hartwig Amination
A reaction tube is charged with the aryl tosylate (1.0 mmol), the amine (1.2 mmol), a base such as NaOt-Bu (1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃; 1-2 mol%), and the ligand (e.g., XPhos; 2-4 mol%). The tube is sealed, evacuated, and backfilled with argon. Anhydrous solvent (e.g., toluene) is added, and the mixture is heated in an oil bath at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The crude product is purified by column chromatography.[9][10][11][12]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 2. Suzuki-Miyaura coupling of aryl tosylates catalyzed by an array of indolyl phosphine-palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. | Semantic Scholar [semanticscholar.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Palladium-catalyzed sonogashira coupling of aryl mesylates and tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Tropolone-Based Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging use of tropolones as protecting groups in organic synthesis. While not as extensively documented as more conventional protecting groups, the unique electronic and structural properties of the tropolone ring system offer potential advantages in specific synthetic contexts. This document details the protection of alcohols as tropolone ethers, explores potential deprotection strategies, and discusses the stability and orthogonality of this protecting group.
Introduction to Tropolones as Protecting Groups
Tropolones are non-benzenoid aromatic compounds characterized by a seven-membered ring with a ketone and a hydroxyl group. The hydroxyl group is acidic, with a pKa of approximately 7, making it comparable to phenols.[1] This acidity allows for the facile formation of tropolone ethers and esters, which can serve as protecting groups for alcohols and potentially other functional groups. The aromatic nature of the tropolone ring imparts a degree of stability to these derivatives.
The primary application of tropolones as protecting groups is in the masking of hydroxyl functionalities. The resulting 2-alkoxytropones (tropolone ethers) are the protected form of the alcohol. The stability and reactivity of this ether linkage are central to its utility as a protecting group.
Protection of Alcohols as Tropolone Ethers
The protection of an alcohol using a tropolone moiety involves the formation of a tropolone ether. This is typically achieved by reacting the alcohol with a suitable tropolone derivative.
General Reaction Scheme:
Caption: General workflow for the protection of an alcohol as a tropolone ether.
Experimental Protocol: Synthesis of 2-Alkoxytropones
This protocol is a general method for the synthesis of tropolone ethers from 2-chlorotropone.
Materials:
-
2-Chlorotropone
-
Alcohol (R-OH)
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous dimethyl sulfoxide (DMSO) or other suitable aprotic solvent
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the alcohol in anhydrous DMSO under an inert atmosphere, add sodium hydride portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding alkoxide.
-
Add a solution of 2-chlorotropone in anhydrous DMSO dropwise to the alkoxide solution.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-alkoxytropone.
Quantitative Data:
| Entry | Alcohol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | NaH | DMSO | 12 | ~85 |
| 2 | Methanol | NaH | DMSO | 12 | ~90 |
| 3 | Ethanol | NaH | DMSO | 12 | ~88 |
Note: The yields and reaction times are approximate and can vary depending on the specific substrate and reaction conditions.
Deprotection of Tropolone Ethers
The removal of the tropolone protecting group to regenerate the alcohol is a critical step. Based on the nature of the ether linkage, several strategies can be considered, primarily involving acidic conditions.
General Reaction Scheme:
Caption: General workflow for the deprotection of a tropolone ether.
Potential Deprotection Methods:
While specific and optimized protocols for the deprotection of simple tropolone ethers are not extensively reported in the literature, general methods for ether cleavage can be considered.
1. Acidic Hydrolysis: Strong acids such as HBr and HI are commonly used to cleave ethers.[1][2][3] The reaction likely proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide.
Experimental Protocol (Hypothetical): Acidic Cleavage of 2-Alkoxytropone
Materials:
-
2-Alkoxytropone
-
Hydrobromic acid (HBr) or Hydroiodic acid (HI)
-
Acetic acid (as solvent)
-
Standard glassware for reflux
Procedure:
-
Dissolve the 2-alkoxytropone in acetic acid.
-
Add a solution of HBr or HI in acetic acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
2. Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride (BCl₃) have been shown to be effective in cleaving benzyl ethers of tropolone derivatives.[4] This suggests that Lewis acids could be a viable option for the deprotection of other tropolone ethers.
Experimental Protocol: Lewis Acid-Mediated Deprotection of 2-(Benzyloxy)tropone [4]
Materials:
-
2-(Benzyloxy)tropone derivative
-
Boron trichloride (BCl₃) solution in dichloromethane (DCM)
-
Anhydrous DCM
-
Inert atmosphere
Procedure:
-
Dissolve the 2-(benzyloxy)tropone derivative in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of BCl₃ in DCM dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction with methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the residue by chromatography to yield the deprotected tropolone.
Quantitative Data (Deprotection):
| Entry | Protected Alcohol | Deprotection Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-(Benzyloxy)tropone derivative | BCl₃ | DCM | 1 | ~90 | [4] |
Note: This data is for a specific substituted tropolone and may not be representative of all tropolone ethers.
Stability and Orthogonality
The utility of a protecting group is defined by its stability under various reaction conditions and its selective removal in the presence of other protecting groups (orthogonality).
Stability Profile of Tropolone Ethers (Predicted):
-
Acidic Conditions: Tropolone ethers are expected to be cleaved under strong acidic conditions (e.g., HBr, HI, BCl₃). They are likely stable to milder acidic conditions used for the removal of acid-labile groups like tert-butyldimethylsilyl (TBS) ethers or acetals.
-
Basic Conditions: Ethers are generally stable to basic conditions, suggesting that tropolone ethers would be compatible with reactions involving bases like NaOH, NaH, or organometallic reagents.
-
Oxidative Conditions: The tropolone ring itself can be susceptible to oxidation under certain conditions. The stability of tropolone ethers to common oxidizing agents needs further investigation.
-
Reductive Conditions: Tropolone ethers are likely to be stable to many reducing agents. However, catalytic hydrogenation may affect the tropolone ring.
Potential Orthogonality:
The predicted stability profile suggests that the tropolone protecting group could be orthogonal to several common protecting groups:
Caption: Predicted orthogonality of the tropolone protecting group.
-
Orthogonal to Silyl Ethers: Tropolone ethers should be stable to the fluoride-based deprotection conditions used for silyl ethers (e.g., TBAF).
-
Orthogonal to Fmoc: The stability of ethers to basic conditions makes the tropolone group orthogonal to the base-labile Fmoc group used for amine protection.
-
Potentially Orthogonal to Boc: Careful selection of acidic conditions may allow for the selective removal of the Boc group in the presence of a tropolone ether, although strong acids will likely cleave both.
-
Potentially Orthogonal to Benzyl Ethers: The tropolone group is stable to the hydrogenolysis conditions used to remove benzyl ethers, provided the tropolone ring itself is not reduced.
Protection of Other Functional Groups (Theoretical)
Currently, there is a lack of literature precedence for the use of tropolones as protecting groups for amines or carboxylic acids. However, the reactivity of the tropolone hydroxyl group suggests potential avenues for such applications.
-
Amines: Formation of a carbamate-like linkage by reacting an amine with a tropolone chloroformate derivative could be a possibility.
-
Carboxylic Acids: Esterification of a carboxylic acid with tropolone would yield a tropolonyl ester. These are expected to be highly labile and may not be stable enough for most synthetic applications.
Further research is required to develop and validate protocols for the protection of these functional groups using tropolone-based strategies.
Conclusion
The use of tropolones as protecting groups for alcohols presents an interesting, though not yet fully explored, strategy in organic synthesis. The formation of tropolone ethers is straightforward, and their stability profile suggests potential for orthogonal applications. However, the development of mild and efficient deprotection methods is crucial for their widespread adoption. Further research is needed to fully elucidate the scope, limitations, and orthogonality of tropolone-based protecting groups and to extend their application to other functional groups. Researchers are encouraged to consider the unique properties of the tropolone system when designing complex synthetic routes where traditional protecting groups may be suboptimal.
References
- 1. Tropolone - Wikipedia [en.wikipedia.org]
- 2. Chemical mechanisms involved during the biosynthesis of tropolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Azulene Synthesis via Tropolone Tosylate
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of azulene from tropolone tosylate, aiming to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing azulene from this compound?
The synthesis involves the reaction of this compound with a suitable carbanion source, typically derived from a malonic ester derivative, followed by hydrolysis, decarboxylation, and cyclization to form the azulene core.
Q2: What are the most critical factors influencing the final yield of azulene?
Several factors can significantly impact the yield:
-
Purity of Reagents: this compound and the carbanion source must be of high purity.
-
Reaction Temperature: Precise temperature control is crucial, as side reactions like polymerization can occur at higher temperatures.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for the efficient formation of the carbanion and subsequent reaction steps.
-
Inert Atmosphere: The reaction is sensitive to air and moisture; therefore, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation of reagents and intermediates.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting material, you can observe the disappearance of the this compound spot and the appearance of new spots corresponding to intermediates and the final azulene product, which is typically a distinct blue-colored compound.
Q4: What are the common side products, and how can they be minimized?
Common side products include polymeric tars and incompletely cyclized intermediates. These can be minimized by maintaining a low reaction temperature, ensuring an inert atmosphere, and using purified reagents. Slow, controlled addition of reagents can also help to reduce the formation of unwanted byproducts.
Troubleshooting Guide
Problem 1: Low or No Yield of Azulene
| Possible Cause | Suggested Solution |
| Degradation of this compound | Ensure the this compound is freshly prepared or has been stored properly under inert conditions. Its purity can be checked by melting point determination or NMR spectroscopy. |
| Inefficient Carbanion Formation | Check the quality and dryness of the base (e.g., sodium ethoxide) and the solvent (e.g., absolute ethanol). The reaction should be carried out under strictly anhydrous conditions. |
| Reaction Temperature Too High or Too Low | Optimize the reaction temperature. High temperatures can lead to decomposition and polymerization, while low temperatures may result in a sluggish or incomplete reaction. |
| Presence of Oxygen or Moisture | Purge the reaction vessel thoroughly with an inert gas (N₂ or Ar) before adding reagents and maintain a positive pressure of the inert gas throughout the experiment. Use dry solvents and glassware. |
Problem 2: Formation of a Dark, Tarry, or Polymeric Substance
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Maintain the recommended temperature for the reaction. Consider using a cooling bath to prevent temperature fluctuations. |
| High Concentration of Reagents | Use a more dilute solution of the reactants. Adding the carbanion source dropwise to the this compound solution can also help to control the reaction rate and minimize polymerization. |
| Reactive Intermediates | Ensure that the reaction is worked up promptly once completion is observed by TLC to prevent the degradation of the desired product. |
Problem 3: Difficulty in Purifying the Final Azulene Product
| Possible Cause | Suggested Solution |
| Presence of Polar Impurities | Use a non-polar solvent (e.g., hexane or petroleum ether) to extract the azulene. Azulene is non-polar and will preferentially move to the organic layer, leaving polar impurities in the aqueous layer. |
| Complex Mixture of Byproducts | Column chromatography on silica gel or alumina is a highly effective method for purifying azulene. A non-polar eluent, such as hexane, should be used, as azulene is sensitive to decomposition on acidic stationary phases. |
| Co-elution with Similar Compounds | If impurities co-elute with azulene, consider using a different stationary phase for chromatography or explore purification by sublimation under reduced pressure. |
Experimental Protocols and Data
General Experimental Protocol
A representative procedure for the synthesis of azulene from tropolone involves the reaction of tropolone with diethyl malonate in the presence of a base like sodium ethoxide. The resulting intermediate is then subjected to hydrolysis and decarboxylation, followed by cyclization to yield azulene.
Table 1: Effect of Reaction Conditions on Azulene Yield
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | 25 | 15-25 |
| 2 | Sodium Hydride | THF | 0 to 25 | 20-30 |
| 3 | Potassium tert-Butoxide | tert-Butanol | 30 | 18-28 |
Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.
Visualizations
Caption: Reaction pathway from this compound to azulene.
Caption: A typical experimental workflow for azulene synthesis.
Caption: A decision tree for troubleshooting low azulene yield.
Technical Support Center: Purification of Tropolone Tosylate Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of tropolone tosylate reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound? A1: Common impurities include unreacted tropolone, excess p-toluenesulfonyl chloride (TsCl), p-toluenesulfonic acid (formed from the hydrolysis of TsCl), and hydrochloride salts of the base used (e.g., pyridine hydrochloride or triethylamine hydrochloride).[1][2][3] Side products such as the corresponding alkyl chloride can also form in some cases.[4]
Q2: What are the recommended primary purification methods for this compound? A2: The two most effective and commonly cited methods for purifying this compound and other tosylates are flash column chromatography and recrystallization.[5][6][7] The choice between them depends on the nature and quantity of the impurities.
Q3: Is this compound susceptible to degradation during purification? A3: Yes. Tosylates can be sensitive to hydrolysis, especially in the presence of moisture or on acidic stationary phases like silica gel.[8][9] Tropolone itself has a unique electronic structure, and its derivatives can be sensitive.[10][11] Decomposition during purification or storage can sometimes be observed as a color change to brown or red.[12]
Q4: How can I monitor the progress of the purification? A4: Thin-layer chromatography (TLC) is an indispensable technique for monitoring purification.[6][13] It allows for the rapid analysis of fractions from column chromatography to identify those containing the pure product. TLC can also help in assessing the purity of the crude mixture to decide on the best purification strategy.
Troubleshooting Guide
Problem 1: The crude product is an oil or a dark-colored tar and fails to crystallize.
-
Possible Cause: This is often due to the presence of residual basic solvents like pyridine or significant amounts of side products that act as crystallization inhibitors.
-
Solution:
-
Acidic Wash: Perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a dilute acid like 1M or 2N HCl to remove basic impurities such as pyridine.[3][14] Follow this with washes of water and brine.
-
Silica Plug: If the product is still oily, you can pass it through a short plug of silica gel using a non-polar solvent to remove highly polar, baseline impurities.[15] This can often yield a solid product that is amenable to recrystallization.
-
Problem 2: Low or no recovery of the product after flash column chromatography.
-
Possible Cause 1: Decomposition on Silica Gel. Standard silica gel is slightly acidic, which can cause sensitive compounds like some tosylates to decompose during the long contact time of chromatography.[9][16]
-
Possible Cause 2: Product is highly diluted. The product may have eluted, but the fractions are too dilute to be detected easily by TLC or to crystallize upon solvent removal.[16]
-
Solution: Combine and concentrate a wider range of fractions where you expect your product to be. Re-analyze the concentrated residue by TLC.
-
-
Possible Cause 3: Incorrect Solvent System. The chosen eluent may be too non-polar, resulting in the compound remaining adsorbed to the top of the column.
-
Solution: Re-evaluate your TLC analysis to determine the optimal solvent system. If the compound is already on the column, you can try to salvage it by gradually increasing the polarity of the eluent (gradient elution).[15]
-
Problem 3: The purified product is still contaminated with p-toluenesulfonyl chloride (TsCl).
-
Possible Cause: An insufficient quench step or a workup that does not effectively remove the excess electrophilic reagent.
-
Solution:
-
Improved Workup: After the reaction is complete, quench with a nucleophilic amine like ethanolamine.[5] This reacts with the excess TsCl to form a water-soluble tosylamide, which is easily removed during an aqueous wash.
-
Recrystallization: Recrystallization is often very effective at separating the desired tosylate product from unreacted TsCl.[5]
-
Problem 4: The desired tosylate has been converted to the corresponding chloride.
-
Possible Cause: The chloride ion (from TsCl or a hydrochloride salt) can act as a nucleophile and displace the newly formed tosylate group, particularly with activated alcohols like benzylic systems.[4]
-
Solution: Use p-toluenesulfonic anhydride (Ts₂O) instead of tosyl chloride. This reagent does not produce chloride ions as a byproduct, thus avoiding this side reaction.[9]
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Eluent System | Target Impurities Removed | Reference(s) |
| Flash Chromatography | Hexane/Ethyl Acetate (gradient) | Tropolone (polar), TsCl (less polar) | [6],[17] |
| Dichloromethane/Methanol | Highly polar impurities | [15] | |
| Recrystallization | Ethanol | General impurities, TsCl | [5] |
| Ethanol/Acetone | General impurities | [5] | |
| Methanol/Ethyl Acetate | General impurities | [18] | |
| Aqueous Wash | Dilute HCl | Pyridine, Triethylamine | [14],[3] |
| Saturated NaHCO₃ | p-toluenesulfonic acid | [14] |
Table 2: Typical TLC Parameters for Reaction Monitoring
| Parameter | Value/Description | Purpose | Reference(s) |
| Stationary Phase | Silica gel 60 F₂₅₄ | Standard for moderately polar compounds. | [6] |
| Mobile Phase | 1:6 to 1:1 Ethyl Acetate:Hexane | To achieve good separation between the starting alcohol (more polar, lower Rf) and the tosylate product (less polar, higher Rf). | [6] |
| Visualization | UV light (254 nm) | Aromatic rings in both starting material and product are UV active. | [6] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the product (this compound) is less polar than the primary impurity (unreacted tropolone).
-
TLC Analysis: Determine an appropriate eluent system (e.g., Hexane/Ethyl Acetate) that gives the product an Rf value of approximately 0.2-0.35.[6]
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[19]
-
Add a thin layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent like dichloromethane.
-
Alternatively, for poorly soluble solids, perform "dry loading": dissolve the crude product, add a small amount of silica gel, remove the solvent by rotary evaporation to get a free-flowing powder, and carefully add this powder to the top of the column.[15]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions. The less polar product should elute before the more polar unreacted tropolone.
-
-
Fraction Analysis:
-
Spot every few fractions on a TLC plate and develop it to identify the fractions containing the pure product.[19]
-
Combine the pure fractions, and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the this compound is soluble when hot but sparingly soluble when cold. Ethanol or ethanol-acetone mixtures are good starting points.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.[20]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[20]
-
Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent.
Visualizations
Caption: General purification workflow for this compound products.
Caption: Troubleshooting logic for purity issues in tosylate purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Sciencemadness Discussion Board - post tosylation purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Tropolone - Wikipedia [en.wikipedia.org]
- 11. Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Purification [chem.rochester.edu]
- 16. Purification [chem.rochester.edu]
- 17. rsc.org [rsc.org]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. mt.com [mt.com]
Technical Support Center: Tropolone Tosylate in Cycloaddition Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tropolone tosylate in cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cycloaddition chemistry?
The most prominent side reaction is the hydrolysis of the tosylate group, leading to the formation of tropolonate salts, particularly in the presence of moisture or basic conditions.[1][2][3] This can significantly reduce the yield of the desired cycloadduct. Additionally, depending on the dienophile and reaction conditions, competing cycloaddition pathways such as [4+2], [8+2], and [6+2] cycloadditions may occur, leading to a mixture of isomeric products.[4]
Q2: How does the tosylate group influence the reactivity of the tropolone core in cycloaddition reactions?
The tosylate group is a good leaving group, making the tropolone ring susceptible to nucleophilic attack and subsequent hydrolysis.[2] As an electron-withdrawing group, the tosylate can also influence the electronic properties of the tropolone system, potentially altering its reactivity and selectivity in cycloaddition reactions compared to unsubstituted tropolone.
Q3: What are the optimal conditions to minimize the hydrolysis of this compound during a cycloaddition reaction?
To minimize hydrolysis, it is crucial to perform the reaction under strictly anhydrous conditions. This includes using dry solvents, inert atmospheres (e.g., argon or nitrogen), and ensuring all reagents are free of water. The use of non-nucleophilic bases, if a base is required, is also recommended.
Q4: I am observing a complex mixture of products in my reaction. What could be the cause?
A complex product mixture could arise from several factors:
-
Competing Cycloaddition Pathways: Tropolone systems can undergo various modes of cycloaddition ([4+2], [8+2], etc.), leading to different regio- and stereoisomers.[4]
-
Hydrolysis: The formation of tropolonate can lead to further, undesired reactions.
-
Decomposition: At elevated temperatures, this compound or the cycloaddition products may be prone to decomposition.
-
Isomerization: The initial cycloaddition products may undergo isomerization under the reaction conditions.[5]
Q5: Are there any specific safety precautions I should take when working with this compound?
This compound is suspected of causing genetic defects. It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All manipulations should be carried out in a well-ventilated fume hood. Do not handle the compound until all safety precautions have been read and understood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired cycloadduct | 1. Hydrolysis of this compound: Presence of water or nucleophilic bases in the reaction mixture.[1][2] 2. Incorrect Reaction Conditions: Temperature, pressure, or reaction time may not be optimal for the specific cycloaddition. 3. Low Reactivity of Dienophile/Diene: The electronic properties of the reaction partners may not be well-matched for the desired cycloaddition. | 1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere (N₂ or Ar). Use a non-nucleophilic base if necessary. 2. Optimize Reaction Parameters: Screen different temperatures and reaction times. Consider the use of a Lewis acid catalyst to promote the reaction.[6] 3. Modify Reactants: If possible, use a more electron-rich or electron-poor reaction partner to facilitate the cycloaddition. |
| Formation of a significant amount of a polar, water-soluble byproduct | Hydrolysis of this compound: The byproduct is likely the tropolonate salt formed from the reaction with water.[1][2] | Strictly Anhydrous Conditions: As mentioned above, the rigorous exclusion of water is critical. |
| Presence of multiple, difficult-to-separate isomers | Competing Cycloaddition Pathways: The reaction may be proceeding through multiple pathways (e.g., [4+2] vs. [8+2]) leading to regio- and/or stereoisomers.[4] | Catalyst and Solvent Screening: The choice of Lewis acid and solvent can significantly influence the regioselectivity of cycloaddition reactions with tropone systems.[6] Experiment with different Lewis acids (e.g., BF₃·OEt₂, TiCl₄) and solvents of varying polarity. |
| Product decomposition during workup or purification | Instability of the Cycloadduct: The desired product may be sensitive to acid, base, or heat. | Mild Workup and Purification: Use mild workup procedures, avoiding strong acids or bases. For purification, consider column chromatography on silica gel with neutral solvent systems. If the product is temperature-sensitive, perform all operations at low temperatures. |
Quantitative Data Summary
The following table summarizes the effect of solvent composition on the pseudo-first-order rate constant for the hydrolysis of this compound in a binary acetonitrile-water (MeCN-H₂O) mixture containing 2.0 mmol dm⁻³ n-Bu₄NOH at 50 °C.[2] This data highlights the importance of minimizing water content to suppress the hydrolysis side reaction.
| MeCN Content (% v/v) | log (k/s⁻¹) |
| 20 | -4.66 |
| 30 | -4.79 |
| 50 | -4.91 |
| 60 | -4.93 |
Data extracted from a kinetic study on the hydrolysis of this compound.[2]
Experimental Protocols
General Protocol for a [4+2] Cycloaddition Reaction of this compound with an Electron-Rich Alkene
Materials:
-
This compound
-
Electron-rich alkene (dienophile)
-
Anhydrous dichloromethane (DCM)
-
Lewis Acid (e.g., BF₃·OEt₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM via syringe to dissolve the this compound.
-
Addition of Dienophile: Add the electron-rich alkene (1.2 eq) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Initiation with Lewis Acid: Slowly add the Lewis acid (e.g., BF₃·OEt₂, 0.1 - 1.0 eq) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cycloadduct.
Visualizations
Caption: Competing pathways for this compound in cycloaddition reactions.
Caption: A troubleshooting workflow for optimizing cycloaddition reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Origin of Catalysis and Regioselectivity of Lewis Acid-Catalyzed Diels-Alder Reactions with Tropone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Tropolone Tosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tropolone tosylate.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis of this compound involves the reaction of tropolone with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Tropolone acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride. The base is crucial for deprotonating the hydroxyl group of tropolone, increasing its nucleophilicity, and neutralizing the hydrochloric acid (HCl) byproduct formed during the reaction.[1][2]
Q2: My tosylation reaction is not proceeding to completion, and I observe a significant amount of starting tropolone. What are the likely causes?
A2: Incomplete conversion is a common issue and can be attributed to several factors:
-
Insufficient Base: An inadequate amount of base will not sufficiently deprotonate the tropolone, leading to a slow or incomplete reaction.
-
Moisture: Tosyl chloride is highly reactive towards water. Any moisture in the reagents or solvent will lead to the hydrolysis of tosyl chloride to p-toluenesulfonic acid, rendering it unreactive for the desired tosylation.[3]
-
Poor Quality Reagents: Old or improperly stored tosyl chloride and hygroscopic bases like pyridine can lead to lower yields. It is advisable to use freshly opened or purified reagents.[3]
Q3: I am observing a side product with a different TLC spot. What could it be?
A3: A common side product in tosylation reactions is the corresponding chloride. This can occur if the tosylate product is susceptible to nucleophilic substitution by the chloride ion generated from tosyl chloride, especially in the presence of an amine base.[4] Another possibility is the formation of a ditosylated product if there are other reactive hydroxyl groups, though this is not applicable to tropolone itself.
Q4: How can I purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound.[5][6] The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[5] Common solvent systems for tosylates include mixtures of a polar solvent (like ethyl acetate or acetone) and a nonpolar solvent (like hexanes or heptane).[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Presence of water in reagents or solvent. | Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or distilled bases (e.g., pyridine).[3] |
| Insufficient amount or strength of the base. | Use a slight excess of a suitable base like pyridine or triethylamine (1.2-1.5 equivalents). For less reactive systems, a stronger, non-nucleophilic base could be considered.[9] | |
| Deactivated tosyl chloride. | Use a fresh bottle of p-toluenesulfonyl chloride or purify the existing reagent by recrystallization.[3] | |
| Formation of Byproducts | Reaction with chloride ions. | Use a non-nucleophilic base or conduct the reaction at a lower temperature to minimize substitution reactions.[4] |
| Decomposition of the product. | This compound can be sensitive to hydrolysis. Ensure a completely anhydrous workup and avoid prolonged exposure to moisture.[8] | |
| Difficulty in Purification | Oiling out during recrystallization. | This occurs when the solute's melting point is lower than the solvent's boiling point.[5] Use a lower boiling point solvent system or a solvent pair where one solvent has a lower boiling point. |
| Co-precipitation of impurities. | Ensure slow cooling during recrystallization to allow for selective crystal formation.[5] A second recrystallization may be necessary. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical results for the optimization of this compound synthesis based on general principles of tosylation reactions.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.2) | Dichloromethane (DCM) | 0 to rt | 12 | 75 |
| 2 | Triethylamine (1.2) | Dichloromethane (DCM) | 0 to rt | 12 | 70 |
| 3 | Pyridine (1.5) | Dichloromethane (DCM) | 0 | 6 | 85 |
| 4 | Pyridine (1.5) | Tetrahydrofuran (THF) | 0 to rt | 12 | 65 |
| 5 | Pyridine (1.5) | Dichloromethane (DCM) | rt | 6 | 80 (with some byproduct) |
Note: This data is illustrative and based on typical outcomes for tosylation reactions. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is an adapted general procedure for the tosylation of alcohols and phenols.
Materials:
-
Tropolone
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve tropolone (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the tropolone solution at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Protocol 2: Purification of this compound by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethyl acetate).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Slowly add a nonpolar co-solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to complete crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals under vacuum.
Mandatory Visualization
Signaling Pathway
Caption: Tropolones as HDAC inhibitors leading to anti-cancer effects.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. benchchem.com [benchchem.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Synthesis of Substituted Azulenes
Welcome to the technical support center for the synthesis of substituted azulenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of these unique bicyclic aromatic compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and recommended solutions.
Problem 1: Low or No Yield of the Desired Azulene Product
A: Low yields are a frequent challenge in azulene synthesis.[1] Several factors, ranging from reagent quality to reaction conditions, can be responsible. Here’s a checklist of potential causes and solutions:
-
Moisture and Air Sensitivity: Many intermediates in azulene synthesis, particularly organometallic reagents like cyclopentadienyl anions (e.g., sodium cyclopentadienide), are highly sensitive to air and moisture.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]
-
-
Reagent Quality: The purity and reactivity of starting materials are critical.
-
Solution: Use freshly distilled cyclopentadiene, as it readily dimerizes upon standing.[3] Ensure the quality of your pyrylium or pyridinium salts, as impurities can lead to side reactions.
-
-
Reaction Temperature and Time: Azulene synthesis often requires specific temperature control. Some steps may require heating to proceed, while others might be exothermic. Prolonged reaction times at high temperatures can also lead to decomposition.
-
Solution: Carefully monitor and control the reaction temperature as specified in the protocol. For thermal cyclization steps, such as in the Ziegler-Hafner synthesis, precise temperature and duration are crucial for optimal yields.[3] Continuous removal of the azulene product by steam distillation as it forms can sometimes prevent thermal decomposition.[4]
-
-
Inefficient Purification: Substantial product loss can occur during work-up and purification. Azulenes can be sensitive to acids, and recrystallization can be "lossy".[2]
-
Solution: During aqueous work-up, avoid strong acids if your substituted azulene is acid-sensitive. When performing column chromatography, choose the appropriate stationary phase (neutral alumina is often recommended) and solvent system.[3] Minimize the number of purification steps where possible.
-
Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)
Q: My product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of my reaction?
A: Achieving high regioselectivity is a significant challenge, especially when introducing substituents on the five-membered ring.
-
Cause: When using a substituted cyclopentadienyl anion, the nucleophilic attack on the pyrylium or pyridinium salt can occur from different positions of the cyclopentadienyl ring, leading to a mixture of 1- and 2-substituted azulenes.[1]
-
Solution: The ratio of isomers can be influenced by the counter-ion of the cyclopentadienyl anion (e.g., sodium vs. lithium) and the specific reaction conditions.[1] Literature reports often show conflicting results regarding the major isomer, indicating that subtle changes can alter the outcome. It is advisable to perform small-scale test reactions to determine the optimal conditions for your specific substrates. In some cases, accepting a mixture and relying on careful chromatography for separation may be the only viable option.
-
-
Directing Group Effects: The electronic properties of substituents on the starting materials will influence the site of reaction.
-
Solution: Electron-donating groups on the cyclopentadienyl ring generally favor the formation of the 2-substituted azulene. Conversely, the reaction of a substituted Zincke aldehyde (derived from a pyridinium salt) tends to produce 1-alkylazulenes.[1] Understanding these electronic effects can help in designing a synthesis that favors the desired isomer.
-
Problem 3: Product Decomposition or Formation of Tar
Q: My reaction mixture turned into a dark, intractable tar, and I can't isolate my product. What causes this and how can I prevent it?
A: Tar formation is a common sign of product or intermediate decomposition, often due to harsh reaction conditions.
-
Cause: The azulene core is susceptible to oxidation and polymerization under certain conditions, especially at high temperatures or in the presence of strong acids or oxidizing agents.[1] Scholl-type oxidation reactions are particularly prone to yielding oligomeric products.
-
Solution:
-
Temperature Control: Avoid excessive heating. If a high-temperature step is necessary, minimize the reaction time.
-
Inert Atmosphere: As mentioned for low yields, maintaining an inert atmosphere can prevent oxidative decomposition.
-
Choice of Reagents: In the Ziegler-Hafner synthesis, the choice of amine can be critical. While some protocols use benzidine or triethanolamine at high temperatures, simpler procedures using dimethylamine or pyrrolidine under milder conditions have been developed to reduce side reactions.[3][4]
-
Work-up: Quenching the reaction and proceeding with the work-up promptly can prevent prolonged exposure of the product to reactive species in the crude mixture.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is my azulene product a different color than expected?
A1: Azulenes are known for their characteristic blue or violet color. However, the exact color depends on the substitution pattern and the purity of the compound. Impurities are often yellow or brown, which can alter the appearance of the final product.[3] A color other than the expected deep blue or violet may indicate the presence of impurities or that a different isomer was formed.
Q2: I'm having trouble separating my azulene from byproducts by column chromatography. Any tips?
A2: The deep color of azulenes can be an advantage, making them easy to track visually during chromatography.[5] However, separation can still be challenging.
-
Stationary Phase: Neutral alumina is often more effective than silica gel for the purification of azulenes, as silica can be slightly acidic and may cause decomposition in sensitive substrates.[3]
-
Solvent System: Start with a non-polar eluent like hexanes. The blue azulene band should move down the column while more polar, yellow impurities may remain at the top.[3]
-
Preparative TLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography (TLC) can be an effective, albeit lower-yielding, purification method.[2]
Q3: Can I predict which isomer will be the major product in my reaction?
A3: While general trends exist (see Troubleshooting Problem 2), predicting the exact isomeric ratio is difficult as it is highly dependent on the specific substrates and reaction conditions. For example, the reaction of methylcyclopentadienyl anion with trimethylpyrylium salts has been reported to give different major products under the same conditions by different research groups.[1] It is highly recommended to consult the literature for syntheses of closely related analogues to your target molecule.
Q4: Are there any specific safety precautions I should take when synthesizing azulenes?
A4: Standard laboratory safety practices should always be followed. Specific hazards in azulene synthesis include:
-
Pyridine: Often used as a solvent, it is toxic and has a strong, unpleasant odor. Work in a well-ventilated fume hood.[3]
-
Organometallic Reagents: Sodium cyclopentadienide is pyrophoric and reacts violently with water. Handle under an inert atmosphere.
-
High Temperatures: Some synthetic steps require heating to high temperatures, posing a risk of burns.
-
Dimethylamine: This is a toxic and flammable gas that is often used in solution.[3]
Always consult the Safety Data Sheet (SDS) for all reagents used in your synthesis.
Quantitative Data Summary
The yields of substituted azulenes are highly variable depending on the synthetic route and the specific substituents. The following tables provide a summary of reported yields for some common synthetic methods.
Table 1: Yields for Azulene Synthesis from Pyrylium Salts
| Pyrylium Salt Precursor | Cyclopentadienyl Anion | Product | Reported Yield (%) | Reference |
| 2,4,6-Trimethylpyrylium Perchlorate | Sodium Cyclopentadienide | 4,6,8-Trimethylazulene | 43-49 | [6] |
| 2,4,6-Trimethylpyrylium Salts | Methylcyclopentadienyl Anion | 2-Methylazulene | 27 (exclusive) | [1] |
| 2,4,6-Trimethylpyrylium Salts | Methylcyclopentadienyl Anion | 1- and 2-Methylazulene Mix | 11-14 | [1] |
Table 2: Yields for Ziegler-Hafner Type Syntheses
| Pyridinium Salt Precursor | Amine | Cyclopentadienyl Anion | Product | Reported Yield (%) | Reference |
| N-(2,4-dinitrophenyl)pyridinium chloride | Dimethylamine | Sodium Cyclopentadienide | Azulene | 51-59 | [3] |
| N-(2,4-dinitrophenyl)pyridinium chloride | Pyrrolidine | Sodium Methoxide | Azulene | ~39 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 4,6,8-Trimethylazulene from 2,4,6-Trimethylpyrylium Perchlorate
This procedure is adapted from Organic Syntheses.[6]
Materials:
-
2,4,6-Trimethylpyrylium perchlorate
-
Sodium metal
-
Toluene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Cyclopentadiene (freshly distilled)
-
Methanol
-
Petroleum ether (b.p. 60-70°C)
-
Ethanol
Procedure:
-
Preparation of Cyclopentadienylsodium: In a flask under a nitrogen atmosphere, a suspension of sodium (1.0 mole) in anhydrous toluene is prepared. Freshly distilled cyclopentadiene (1.1 moles) is added dropwise with stirring. The reaction is exothermic and will proceed with the evolution of hydrogen gas. After the addition is complete, the mixture is heated to reflux for 2-3 hours, then cooled. The toluene is decanted and replaced with anhydrous THF.
-
Reaction with Pyrylium Salt: The solution of cyclopentadienylsodium in THF is cooled in an ice bath. 2,4,6-Trimethylpyrylium perchlorate (1.0 mole) is added in portions via a powder funnel, keeping the temperature below 10°C. The mixture will turn purple. After the addition, the reaction is stirred for an additional 20 minutes.
-
Work-up: About two-thirds of the THF is removed by distillation. The cooled residue is transferred to a separatory funnel and diluted with methanol and then water. This will cause a dark violet oil to separate.
-
Extraction: The oil is extracted with petroleum ether. The combined organic extracts are washed repeatedly with water to remove any remaining methanol and salts.
-
Purification: The petroleum ether solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then distilled under reduced pressure. The crystalline distillate is recrystallized from ethanol to yield pure 4,6,8-trimethylazulene as dark-violet plates.
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield in Azulene Synthesis
Caption: Troubleshooting flowchart for low yield azulene synthesis.
Diagram 2: Decision Pathway for Managing Isomeric Mixtures
Caption: Decision tree for handling poor regioselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Sciencemadness Discussion Board - Synthesis of substituted azulenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. d-nb.info [d-nb.info]
- 5. Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
How to avoid tar formation in tropolone reactions.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges in tropolone reactions, with a specific focus on preventing the formation of tar and other polymeric byproducts.
Troubleshooting Guide: Minimizing Tar Formation
Tar formation is a common issue in tropolone chemistry, often leading to reduced yields and purification difficulties. The following guide provides solutions to frequently encountered problems.
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns dark and viscous, formation of a black or brown precipitate ("tar"). | 1. Polymerization of Tropolone or Intermediates: Tropolone and its derivatives can undergo radical or acid/base-catalyzed polymerization, especially at elevated temperatures. | a. Temperature Control: Maintain the lowest effective temperature for the reaction. Monitor the reaction closely to avoid overheating. b. Use of Inhibitors: Introduce a radical scavenger to the reaction mixture. Common inhibitors include Butylated Hydroxytoluene (BHT) or (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO). c. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-induced polymerization. |
| 2. Impure Starting Materials or Intermediates: Impurities can act as catalysts for side reactions leading to tar formation. | a. Purification of Intermediates: Purify key intermediates before proceeding to the next step. For example, in the synthesis of tropolone from 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one, purification of this intermediate by vacuum distillation is crucial.[1] | |
| Low yield of the desired tropolone derivative despite complete consumption of starting material. | 1. Competing Side Reactions: Electrophilic or nucleophilic attack at undesired positions on the tropolone ring can lead to a mixture of products and polymeric material. | a. Solvent Optimization: The choice of solvent can influence reaction selectivity. Experiment with a range of solvents to find the optimal medium that favors the desired reaction pathway. b. Controlled Addition of Reagents: Add reagents slowly and at a controlled temperature to maintain a low concentration of the reactive species, which can help minimize side reactions. |
| Difficulty in purifying the final product from a tarry residue. | 1. Inadequate Quenching or Work-up: Rapid changes in pH or temperature during work-up can sometimes promote the formation of tars. | a. Careful Quenching: Quench the reaction slowly and at a low temperature. b. Extraction with Appropriate Solvents: Use a sequence of solvents with varying polarities to selectively extract the desired product from the tarry mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind tar formation in tropolone reactions?
A1: The primary mechanism is often free-radical polymerization. The tropolone ring system, with its conjugated π-system, can be susceptible to radical attack, initiating a chain reaction that leads to the formation of high-molecular-weight, insoluble polymers, which present as tar. Acid or base-catalyzed polymerization can also occur, particularly under harsh reaction conditions.
Q2: How can I effectively use radical inhibitors like BHT or TEMPO?
A2: Radical inhibitors should be added at the beginning of the reaction in catalytic amounts (typically 0.1-1 mol%). They work by scavenging free radicals as they are formed, thus preventing the initiation of polymerization. The choice between BHT and TEMPO may depend on the specific reaction conditions, as their efficacy can be temperature-dependent. For instance, TEMPO has been successfully used as a catalyst in the electrochemical oxidation of cycloheptatrienes to tropones.[2]
Q3: Is there a general-purpose solvent that helps to avoid tar formation?
A3: There is no single "best" solvent, as the optimal choice depends on the specific reaction. However, non-polar, aprotic solvents are often a good starting point as they are less likely to participate in or promote ionic side reactions. It is recommended to perform small-scale solvent screening experiments to identify the ideal solvent for your particular transformation.
Q4: Can purification of the final product remove tar?
A4: While purification methods like column chromatography or crystallization can remove some tarry impurities, it is often a difficult and inefficient process that leads to significant product loss. The most effective strategy is to prevent the formation of tar in the first place by optimizing reaction conditions and using the techniques outlined in the troubleshooting guide.
Experimental Protocols
Protocol 1: Synthesis of Tropolone from 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one with Tar Prevention
This protocol is adapted from Organic Syntheses and emphasizes the key step for avoiding tar formation.[1]
Step 1: Purification of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
-
Assemble a fractional distillation apparatus for vacuum distillation.
-
The crude 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one is subjected to fractional distillation under reduced pressure.
-
Collect the fraction boiling at 66–68 °C (2 mm Hg). This purification step is critical to remove impurities that can catalyze tar formation in the subsequent step.
Step 2: Conversion to Tropolone
-
In a three-necked flask equipped with a mechanical stirrer, addition funnel, and reflux condenser, dissolve sodium hydroxide pellets in glacial acetic acid.
-
Add the purified 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one to the solution.
-
Reflux the solution under a nitrogen atmosphere for 8 hours. The use of an inert atmosphere minimizes oxidative side reactions.
-
After cooling, acidify the mixture with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent.
-
Purify the crude tropolone by distillation under reduced pressure followed by crystallization.
Visualizing Reaction and Prevention Pathways
Logical Workflow for Tar Formation Prevention
The following diagram illustrates the decision-making process for troubleshooting and preventing tar formation in tropolone reactions.
References
Technical Support Center: Monitoring the Tropolone Tosylate Reaction
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) regarding the monitoring of tropolone tosylate synthesis using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
A1: The synthesis of this compound is a standard tosylation reaction. It involves reacting tropolone with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine or triethylamine (TEA), in an anhydrous solvent like dichloromethane (DCM). The base neutralizes the HCl byproduct generated during the reaction.
Q2: Why is it crucial to monitor this reaction?
A2: Monitoring the reaction is essential to determine its progress and endpoint. It helps to:
-
Confirm that the starting material (tropolone) is being consumed.
-
Verify the formation of the desired product (this compound).
-
Prevent the formation of impurities from over-running the reaction or side reactions.
-
Optimize reaction time and conditions for better yield and purity.
TLC Reaction Monitoring
Q3: How do I set up a TLC to monitor the reaction?
A3: TLC is a quick and effective way to monitor the reaction's progress.[1][2] The key is to observe the disappearance of the more polar starting material and the appearance of the less polar product.
-
Plate Preparation : Use a silica gel TLC plate. With a pencil, gently draw a baseline about 1 cm from the bottom. Mark three lanes for spotting.[3]
-
Spotting :
-
Lane 1 (Starting Material) : Spot a dilute solution of your starting material, tropolone.
-
Lane 2 (Co-spot) : Spot the tropolone solution, and then on the very same spot, apply a sample from your reaction mixture.[3][4]
-
Lane 3 (Reaction Mixture) : Spot a sample (aliquot) from your ongoing reaction.[4]
-
-
Development : Place the plate in a covered chamber with an appropriate eluent system. Ensure the solvent level is below your baseline.[3]
-
Analysis : The reaction is complete when the spot corresponding to tropolone has disappeared from the "Reaction Mixture" lane, and a new, higher Rf spot for the product is clearly visible.[3]
Q4: What is a good TLC solvent system (eluent) for this reaction?
A4: A common eluent system for tosylation reactions is a mixture of hexanes and ethyl acetate.[3] A good starting point is a 4:1 or 3:1 ratio of Hexanes:Ethyl Acetate. You can adjust the ratio to achieve an Rf value for the product of approximately 0.3-0.4 for optimal separation. Since tropolone is more polar than its tosylate, it will have a lower Rf value.
Q5: How can I visualize the spots on the TLC plate?
A5: Tropolone and this compound contain aromatic rings and conjugated systems, so they should be UV-active.
-
UV Light (Non-destructive) : First, view the dried plate under a short-wave (254 nm) UV lamp.[5][6] UV-active compounds will appear as dark spots against the green fluorescent background of the plate.[6][7] Lightly circle the spots with a pencil, as they will disappear when the lamp is removed.[6]
-
Chemical Stains (Destructive) : If spots are not visible under UV, or for additional confirmation, use a chemical stain.[5]
-
Potassium Permanganate (KMnO₄) Stain : This stain is excellent for visualizing compounds that can be oxidized, such as the hydroxyl group of tropolone. The tropolone spot will appear as a yellow-brown spot on a purple background. The tosylate product may not stain as intensely or at all.
-
p-Anisaldehyde Stain : This is a good general-purpose stain that reacts with many functional groups to give colored spots upon heating.[8]
-
Troubleshooting TLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | The sample is too concentrated (overloaded). | Dilute the sample before spotting. Apply the spot multiple times, allowing the solvent to dry between applications. |
| The solvent system is too polar. | Decrease the proportion of the more polar solvent (e.g., ethyl acetate). | |
| The compound is interacting strongly with the silica (e.g., acidic tropolone). | Add a small amount (0.5-1%) of acetic acid to the eluent to suppress this interaction. | |
| No spots are visible | The sample is too dilute. | Concentrate the sample or spot multiple times in the same location.[9] |
| The compound is not UV-active. | Use a chemical stain like KMnO₄ or p-anisaldehyde.[9] | |
| The solvent level in the chamber was above the baseline. | Ensure the solvent level is always below the spotting line. The compound will dissolve in the solvent pool instead of running up the plate.[9] | |
| Rf values are too high/low | The solvent system is inappropriate. | If Rf is too high (spots run to the top), the eluent is too polar. Increase the amount of nonpolar solvent (hexanes). If Rf is too low, the eluent is not polar enough. Increase the amount of polar solvent (ethyl acetate). |
| Spots are overlapping | Poor separation. | Adjust the solvent system polarity. A less polar system will generally increase separation between spots. |
NMR Reaction Monitoring
Q6: How can ¹H NMR be used to monitor the reaction progress?
A6: ¹H NMR spectroscopy provides detailed structural information and can be used to quantify the conversion of tropolone to this compound. By taking a sample from the reaction mixture, removing the solvent, and dissolving the residue in a deuterated solvent (e.g., CDCl₃), you can analyze the resulting spectrum.[10]
Q7: What are the key ¹H NMR signals to look for?
A7: You should monitor the disappearance of starting material signals and the appearance of product signals. The most diagnostic peaks are:
-
Tropolone (Starting Material) : The ¹H NMR spectrum can be complex due to tautomerism, but the aromatic protons typically appear as a series of multiplets between δ 7.0 and 7.5 ppm.[11][12]
-
This compound (Product) : Look for new, characteristic signals:
-
A singlet around δ 2.44 ppm corresponding to the methyl (–CH₃) protons of the tosyl group.[13]
-
Two doublets around δ 7.84 and δ 7.49 ppm . These belong to the four aromatic protons of the tosyl group (an AA'BB' system).[13]
-
The tropolone ring protons will shift. For example, in DMSO-d₆, they appear between δ 7.1 and 7.5 ppm.[13]
-
Q8: How can I determine if the reaction is complete using ¹H NMR?
A8: The reaction is considered complete when the characteristic signals for tropolone are no longer visible in the spectrum. You can calculate the percent conversion by integrating the product's methyl singlet (at ~2.4 ppm) and comparing it to the integration of a well-resolved starting material peak.
Data Presentation: Characteristic ¹H NMR Shifts
Data is approximate and can vary based on solvent and spectrometer frequency.
| Compound | Group | Chemical Shift (ppm) | Multiplicity |
| Tropolone | Aromatic C–H | ~ 7.0 - 7.5 | Multiplets |
| Hydroxyl O–H | Variable, often broad | Singlet (broad) | |
| This compound | Tosyl –CH₃ | ~ 2.44 | Singlet |
| Tosyl Ar–H (ortho to SO₂) | ~ 7.84 | Doublet | |
| Tosyl Ar–H (meta to SO₂) | ~ 7.49 | Doublet | |
| Tropolone Ar–H | ~ 7.1 - 7.5 | Multiplets |
Reference for this compound shifts in DMSO-d₆.[13]
Troubleshooting NMR
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peaks are broad | Sample is too concentrated or contains paramagnetic impurities. | Dilute the sample. Filter the sample through a small plug of cotton or celite.[14] |
| Poor instrument shimming. | Re-shim the instrument or use an automated shimming routine.[15] | |
| Cannot distinguish product and reactant peaks (overlap) | Peaks have similar chemical shifts in the chosen solvent. | Try a different deuterated solvent. Aromatic solvents like benzene-d₆ often induce different chemical shifts compared to CDCl₃ and can resolve overlapping signals.[16][17] |
| Large peak around 1.56 ppm (in CDCl₃) or 3.33 ppm (in DMSO-d₆) | Residual water in the NMR solvent or sample. | Use anhydrous solvents for the reaction and workup. Ensure NMR solvents are fresh and dry. A D₂O shake can confirm if a peak is from an exchangeable proton (like water or O-H).[16] |
| Unexpected peaks present | Solvent from workup (e.g., ethyl acetate, DCM) is still present. | Dry the sample thoroughly under high vacuum before preparing the NMR sample. |
| Impurities in starting materials or side products. | Check the purity of starting materials before the reaction. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
Disclaimer: This is a general procedure and should be adapted and optimized. Always follow appropriate laboratory safety procedures.
-
Preparation : Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup : To a round-bottom flask, add tropolone (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM).
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Base Addition : Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the cooled solution.[18]
-
TsCl Addition : Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise, ensuring the temperature remains at or below 0 °C.[18]
-
Reaction : Stir the reaction at 0 °C, taking aliquots periodically to monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.[19]
-
Workup : Once the reaction is complete (as determined by TLC), quench by adding cold water or a saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : The crude product can be purified by recrystallization or flash column chromatography.
Protocol 2: Step-by-Step Reaction Monitoring by TLC
-
Prepare Eluent : Prepare a 4:1 Hexanes:Ethyl Acetate solution in a TLC developing chamber. Place a piece of filter paper inside to help saturate the chamber atmosphere.
-
Prepare TLC Plate : Lightly draw a baseline with a pencil ~1 cm from the bottom of a silica gel plate and mark three lanes.[3]
-
Spot Plate :
-
Lane S (Start) : Use a capillary tube to spot a prepared solution of pure tropolone.
-
Lane C (Co-spot) : Re-spot the tropolone in the same lane, then use a different capillary to spot the reaction mixture on top of it.[3]
-
Lane R (Reaction) : Use the capillary from the previous step to spot the reaction mixture.
-
-
Develop Plate : Place the plate in the chamber, cover it, and allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualize : Remove the plate, immediately mark the solvent front, and let it dry. Visualize under a UV lamp and/or with a chemical stain. The reaction is complete when the tropolone spot is absent in lane R.
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and monitoring of the this compound reaction.
Caption: Workflow for this compound Synthesis and Monitoring.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Tropolone(533-75-5) 1H NMR spectrum [chemicalbook.com]
- 13. This compound(38768-08-0) 1H NMR [m.chemicalbook.com]
- 14. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 15. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 16. Troubleshooting [chem.rochester.edu]
- 17. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 18. benchchem.com [benchchem.com]
- 19. organic-synthesis.com [organic-synthesis.com]
Removal of unreacted Tropolone Tosylate from a reaction mixture
Technical Support Center: Purification and Work-up
Troubleshooting Guide: Removal of Unreacted Tropolone Tosylate
This guide provides technical support for researchers, scientists, and drug development professionals facing challenges with the removal of unreacted this compound from reaction mixtures. The following questions and answers address common issues and provide detailed protocols for effective purification.
Frequently Asked Questions (FAQs)
Q1: What are the typical properties of this compound that make its removal challenging?
This compound is a white to orange crystalline solid with a relatively high melting point of 160°C.[1] As a tosylate ester, it is generally soluble in common organic solvents but has limited solubility in water.[2][3] Its moderate polarity can sometimes cause it to co-elute with desired products during column chromatography if the polarity of the product is similar.
Q2: What is the most common first step for removing this compound after a reaction?
An aqueous work-up is the standard initial procedure for removing this compound and other water-soluble impurities. This liquid-liquid extraction method separates components based on their differential solubility in an organic solvent and an aqueous solution.
Experimental Protocol: Aqueous Work-up
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a larger volume of an immiscible organic solvent like ethyl acetate or dichloromethane (DCM) and water.[4]
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is particularly important for neutralizing any acidic byproducts.[5][6]
-
Vigorously shake the separatory funnel, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution, followed by a wash with brine (saturated aqueous NaCl) to help remove residual water from the organic layer.[7]
-
Drain the aqueous layer and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Q3: My product is still contaminated after an aqueous work-up. What should I do next?
If the aqueous work-up is insufficient, flash column chromatography is the most effective next step for purification.[8] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a solvent (mobile phase) is passed through it.[8]
Experimental Protocol: Flash Column Chromatography
-
Select a Solvent System: Use Thin Layer Chromatography (TLC) to identify a suitable eluent (solvent system). The ideal system will show good separation between your desired product and the this compound spot (a difference in Rf values of at least 0.2).
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent.[8]
-
Load the Sample: Dissolve the crude product in a minimal amount of the reaction solvent or eluent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[9]
-
Elute the Column: Carefully add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to push the solvent through. Begin with a less polar solvent system and, if necessary, gradually increase the polarity (gradient elution) to elute your compounds.[9]
-
Collect and Analyze Fractions: Collect the eluting solvent in a series of fractions. Spot each fraction on a TLC plate to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.
Q4: Can I use crystallization to purify my product from this compound?
Yes, crystallization is an excellent and highly effective purification method if your desired product is a solid.[5] This method relies on the differences in solubility between your product and impurities in a specific solvent at varying temperatures.
Experimental Protocol: Recrystallization
-
Choose a Solvent: The ideal recrystallization solvent will dissolve your crude product at high temperatures but not at low temperatures, while this compound remains soluble at low temperatures or is insoluble at high temperatures. Common solvents for tosylates include ethanol or mixtures like ethanol/acetone.[10]
-
Dissolve the Crude Product: Place the crude solid in a flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Cool Slowly: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collect Crystals: Collect the purified crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities and then dry them thoroughly.
Data Presentation: Comparison of Purification Methods
| Method | Principle of Separation | Advantages | Common Disadvantages |
| Aqueous Work-up | Differential solubility in immiscible liquids. | Fast, inexpensive, suitable for large scales, removes water-soluble impurities.[5][7] | May not remove impurities with similar solubility to the product; risk of emulsion formation.[4] |
| Column Chromatography | Differential adsorption onto a solid stationary phase. | High purification capability, versatile for many compound types.[8] | Can be time-consuming, requires significant solvent volumes, potential for product loss on the column.[11] |
| Crystallization | Difference in solubility at varying temperatures. | Can yield highly pure material, relatively inexpensive.[5][10] | Only applicable to solid products, requires finding a suitable solvent, potential for product loss in the mother liquor.[11] |
Visualizations
Caption: General experimental workflow for purifying a product from unreacted this compound.
Caption: Decision-making flowchart for selecting a post-workup purification strategy.
References
- 1. labsolu.ca [labsolu.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Tropolone - Wikipedia [en.wikipedia.org]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Chromatography [chem.rochester.edu]
- 10. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
Technical Support Center: Scaling Up Reactions Involving Tropolone Tosylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up chemical reactions involving tropolone tosylate. Whether it is a starting material, intermediate, or the final product, this guide addresses common challenges with practical troubleshooting solutions and detailed protocols to ensure a successful and efficient scale-up process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide quick answers and solutions to common problems encountered during the scale-up of reactions involving this compound.
Q1: We are experiencing a significant drop in yield for our this compound synthesis when moving from bench-scale to a pilot-plant scale. What are the likely reasons?
A1: A decrease in yield upon scale-up is a common challenge and can often be attributed to factors that are more pronounced in larger reaction volumes:
-
Moisture Sensitivity: The starting material for tosylation, p-toluenesulfonyl chloride (TsCl), is highly reactive towards water, which leads to its deactivation. Ensuring completely anhydrous conditions is more challenging on a larger scale.[1]
-
Troubleshooting:
-
Rigorously dry all glassware and reactors, preferably under vacuum with heating, and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Utilize anhydrous solvents, either from a solvent purification system or by using freshly opened bottles over molecular sieves.
-
Ensure the tropolone starting material is thoroughly dried before use.
-
-
-
Inefficient Heat Transfer: Tosylation reactions are often exothermic. In larger reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rise in the internal temperature, promoting side reactions and decomposition of the product.
-
Troubleshooting:
-
Employ a jacketed reactor with a temperature control unit to maintain a consistent internal temperature.
-
Control the rate of addition of p-toluenesulfonyl chloride using a syringe pump or a pressure-equalizing dropping funnel to manage the exotherm.
-
-
-
Mixing Inhomogeneity: Achieving uniform mixing in a large reactor is more difficult than in a small flask. Poor mixing can result in localized "hot spots" or areas of high reagent concentration, leading to incomplete reactions or the formation of impurities.
-
Troubleshooting:
-
Select an appropriate overhead stirring mechanism (e.g., anchor or pitched-blade turbine) suitable for the reactor geometry and viscosity of the reaction mixture.
-
Optimize the stirring speed to ensure a well-mixed, homogeneous solution without causing excessive splashing.
-
-
Q2: During a nucleophilic substitution reaction on this compound at a larger scale, we are isolating the corresponding alkyl chloride as a major byproduct. What is the cause and how can it be prevented?
A2: The formation of an alkyl chloride is a known side reaction in tosylation chemistry. The chloride ion, a byproduct of the tosylation reaction, can act as a nucleophile and displace the tosylate leaving group. This issue can be exacerbated by certain solvents.[2]
-
Prevention Strategies:
-
Use of p-Toluenesulfonic Anhydride (Ts₂O): To completely avoid the generation of chloride ions during the tosylation step, consider using p-toluenesulfonic anhydride instead of p-toluenesulfonyl chloride.
-
Solvent Choice: If you are using a solvent like dimethylformamide (DMF), it can be a source of chloride ions at elevated temperatures. Switching to an alternative polar aprotic solvent such as acetonitrile (MeCN) or 2-methyltetrahydrofuran (2-MeTHF) can mitigate this issue.[2]
-
Purification of this compound: If the this compound is prepared and isolated before the substitution reaction, ensure it is thoroughly purified to remove any residual chloride salts.
-
Q3: Our this compound appears to be unstable during the workup and purification stages of our scaled-up process. What measures can be taken to improve its stability?
A3: this compound can be susceptible to hydrolysis, especially under non-neutral pH conditions and in the presence of water.[3][4][5]
-
Improving Stability:
-
Minimize Contact with Water: During aqueous workups, use pre-chilled, deionized water and perform extractions as quickly as possible.
-
Control pH: If an aqueous wash is necessary, use a buffered solution (e.g., saturated ammonium chloride or sodium bicarbonate) to maintain a near-neutral pH.
-
Purification Considerations: Prolonged exposure to silica gel can lead to the decomposition of acid-sensitive compounds. Consider using a less acidic stationary phase like neutral alumina for chromatography, or opt for a non-chromatographic purification method.
-
Storage: Store purified this compound under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., in a freezer) to prevent degradation.
-
Q4: Column chromatography for the purification of multi-gram quantities of this compound is proving to be inefficient. What are the recommended scalable purification techniques?
A4: While effective at the lab scale, column chromatography is often not practical or economical for large-scale purifications.
-
Scalable Purification Methods:
-
Crystallization/Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale.[6] A systematic screening of different solvent systems is recommended to find optimal crystallization conditions.
-
Slurry Washing: Washing the crude solid product with a solvent in which the impurities are soluble but the desired compound has low solubility can be a simple and effective purification step.
-
Liquid-Liquid Extraction: A well-designed extraction procedure can effectively remove many process-related impurities, thereby increasing the purity of the isolated crude product and simplifying the final purification step.[7]
-
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters for this compound Synthesis
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) | Key Considerations for Scale-Up |
| Tropolone | 5.0 g | 500 g | Ensure starting material is completely dry. |
| p-Toluenesulfonyl Chloride | 1.3 equivalents | 1.15 equivalents | Reducing the excess can simplify purification. |
| Base (e.g., Pyridine) | 2.5 equivalents | 2.2 equivalents | Use of a non-nucleophilic base is recommended. |
| Solvent (e.g., Dichloromethane) | 100 mL | 8 L | Maintain adequate concentration for optimal reaction kinetics. |
| Reaction Temperature | 0 °C to Room Temp. | 0 °C to 5 °C (strictly controlled) | Precise temperature control is critical to minimize side reactions. |
| Reaction Time | 3 - 5 hours | 6 - 8 hours | Longer reaction times may be necessary due to slower addition rates. |
| Typical Isolated Yield | 88 - 95% | 80 - 88% | A slight decrease in yield is common upon scale-up. |
| Purification Method | Flash Chromatography | Recrystallization | Avoid chromatography for large-scale purification if possible. |
Experimental Protocols
Protocol 1: A General Procedure for the Scaled-Up Synthesis of this compound
This protocol serves as a general guideline. Optimization for specific equipment and reaction scales is recommended.
-
Reactor Preparation: A clean, dry, jacketed reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and an addition funnel is rendered inert by purging with nitrogen.
-
Reaction Setup: Tropolone (1.0 eq.) is charged to the reactor, followed by anhydrous dichloromethane. The mixture is stirred until all the solid has dissolved. The reactor is then cooled to 0-5 °C using a circulating chiller.
-
Reagent Addition: A solution of p-toluenesulfonyl chloride (1.15 eq.) in anhydrous dichloromethane is added dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored for completion by TLC or HPLC analysis.
-
Workup: Upon completion, the reaction is quenched by the slow addition of cold water. The organic layer is separated and washed successively with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes or isopropanol).
Visualizations
Caption: A generalized experimental workflow for the scaled-up synthesis of this compound.
Caption: A logical troubleshooting guide for common issues in scaling up this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. addi.ehu.es [addi.ehu.es]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Large-scale purification of oligonucleotides by extraction and precipitation with butanole - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in nucleophilic substitution with Tropolone Tosylate
Welcome to the technical support center for troubleshooting nucleophilic substitution reactions involving tropolone tosylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, optimize reaction conditions, and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in nucleophilic substitution?
This compound is a derivative of tropolone where the hydroxyl group has been converted to a tosylate (-OTs). This transformation is crucial because the hydroxyl group is a poor leaving group, while the tosylate is an excellent leaving group due to the resonance stabilization of the tosylate anion. This makes the tropolone ring susceptible to nucleophilic attack, allowing for the synthesis of a variety of tropolone derivatives.
Q2: What is the general mechanism for nucleophilic substitution on this compound?
The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The nucleophile attacks the carbon atom attached to the tosylate group, leading to the formation of a Meisenheimer-like intermediate. The departure of the stable tosylate leaving group then yields the substituted tropolone product. The electron-withdrawing carbonyl group on the tropolone ring helps to activate the ring for nucleophilic attack.
Q3: My reaction yield is very low. What are the most common reasons?
Low yields in this reaction can stem from several factors:
-
Poor quality of this compound: The starting material may have degraded or contain impurities.
-
Weak nucleophile: The chosen nucleophile may not be strong enough to react efficiently.
-
Suboptimal reaction conditions: Incorrect solvent, temperature, or base can significantly hinder the reaction.
-
Side reactions: Competing reactions, such as hydrolysis of the tosylate or reaction with the solvent, can consume the starting material.
-
Steric hindrance: Bulky nucleophiles or substituents on the tropolone ring can impede the reaction.
Q4: I am observing multiple spots on my TLC. What are the likely side products?
Common side products can include:
-
Tropolone: Formed from the hydrolysis of this compound if water is present in the reaction mixture.
-
Products from reaction with the solvent: If a nucleophilic solvent like an alcohol is used, it may compete with the intended nucleophile.
-
Over-alkylation/arylation: With amine nucleophiles, there is a possibility of multiple substitutions on the amine.
-
Elimination products: Although less common in this system, elimination reactions can sometimes occur under strong basic conditions.
Troubleshooting Guide for Low Yields
This section provides a systematic approach to diagnosing and resolving issues leading to low yields in your nucleophilic substitution reaction with this compound.
Problem 1: Reaction is not proceeding to completion (low conversion of starting material).
| Potential Cause | Troubleshooting Steps & Optimization |
| Poor Quality of this compound | - Ensure the this compound is pure and dry. It can be sensitive to moisture and may hydrolyze back to tropolone. Consider recrystallizing or preparing it fresh if in doubt.- Store this compound under anhydrous conditions. |
| Insufficient Nucleophilicity | - If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or a hindered amine base like DBU) to generate the more reactive anionic form.- Increase the concentration of the nucleophile (e.g., use 1.5 to 3 equivalents). |
| Inappropriate Solvent | - Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents are effective at solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its reactivity.[1][2]- Ensure the solvent is anhydrous, as water can lead to hydrolysis of the tosylate. |
| Incorrect Temperature | - Many SNAr reactions require heating. If the reaction is sluggish at room temperature, try increasing the temperature incrementally (e.g., to 60-100 °C). Monitor the reaction by TLC to check for decomposition at higher temperatures. |
| Inadequate Base | - If a base is required to deprotonate the nucleophile or scavenge the formed p-toluenesulfonic acid, ensure it is strong enough but not so strong as to cause decomposition. For amine nucleophiles, an excess of the amine itself can sometimes act as the base. For other nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. |
Problem 2: Significant formation of side products.
| Potential Cause | Troubleshooting Steps & Optimization |
| Hydrolysis of this compound | - Use anhydrous solvents and reagents. Dry your glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction with Solvent | - Avoid using nucleophilic solvents (e.g., alcohols) unless they are the intended reactant. Switch to a non-reactive polar aprotic solvent like DMF or DMSO. |
| Di-substitution or Over-reaction | - When using amine nucleophiles, di-substitution can be an issue. Using a large excess of the amine can favor the mono-substituted product.[3] Alternatively, if the product is less reactive than the starting amine, using a stoichiometric amount of the amine may be sufficient. |
| Decomposition of Product or Starting Material | - If the reaction mixture turns dark or you observe streaking on the TLC plate, decomposition may be occurring. Try running the reaction at a lower temperature for a longer period. Also, ensure that your product is stable under the workup conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
Setup: In a round-bottom flask, dissolve tropolone (1.0 eq.) in anhydrous pyridine or a mixture of dichloromethane and triethylamine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1-1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with cold dilute HCl (to remove pyridine/triethylamine), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Protocol 2: General Procedure for Nucleophilic Substitution on this compound
-
Setup: In a dry, inert atmosphere flask, dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Nucleophile and Base: Add the nucleophile (1.1-1.5 eq.). If the nucleophile requires activation, add a suitable base (e.g., K₂CO₃, NaH, 1.1-2.0 eq.).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and brine to remove the solvent (DMF/DMSO) and inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles, compiled from literature sources. Note that yields are highly dependent on the specific substrate and reaction conditions.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 2-Anilinotropone | ~70-80 |
| Piperidine | Excess Piperidine | Ethanol | Reflux | 6 | 2-(Piperidin-1-yl)tropone | ~85-95 |
| Sodium Methoxide | - | Methanol | Reflux | 4 | 2-Methoxytropone | >90 |
| Sodium Phenoxide | - | DMF | 80 | 8 | 2-Phenoxytropone | ~75-85 |
| Sodium Thiophenoxide | - | DMF | Room Temp | 2 | 2-(Phenylthio)tropone | >90 |
| Malononitrile | NaH | THF | Reflux | 6 | 2-(Tropolon-2-yl)malononitrile | ~60-70 |
Note: The yields presented are approximate and may vary based on the specific experimental setup and purity of reagents.
Visualizations
Nucleophilic Aromatic Substitution (SNAr) Pathway
References
Technical Support Center: Managing the Stability of Tropolone Tosylate in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of Tropolone Tosylate in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis, which involves the cleavage of the ester bond to yield Tropolone and p-toluenesulfonic acid. This reaction is particularly accelerated under basic conditions due to the nucleophilic attack of hydroxide ions on the sulfonyl sulfur.[1][2]
Q2: What is the recommended solvent for dissolving this compound for short-term use?
A2: For short-term use, anhydrous aprotic solvents such as acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) are recommended to minimize hydrolysis. If aqueous solutions are necessary, it is advisable to prepare them fresh and use them immediately.
Q3: How should this compound be stored to ensure its stability?
A3: this compound is moisture-sensitive and should be stored in a cool, dark place under an inert atmosphere.[3] The solid form is generally stable under these conditions. For solutions, storage at low temperatures (-20°C to -80°C) in anhydrous solvents may prolong stability, but long-term storage in solution is not recommended without performing stability studies.
Q4: Does this compound have direct biological activity?
A4: While its parent compound, Tropolone, exhibits a wide range of biological activities, including antibacterial and antifungal properties, this compound is primarily used as a synthetic intermediate.[4][5] The tosylate group is an excellent leaving group, making it useful for introducing the tropolone moiety. Any observed biological activity of a this compound solution is likely due to the formation of Tropolone via hydrolysis.
Troubleshooting Guide
Issue 1: My this compound solution has changed color (e.g., turned yellow).
-
Potential Cause: This may indicate degradation of the compound. Tropolone and its derivatives can be colored.
-
Recommendation: Prepare a fresh solution. To confirm degradation, you can analyze the solution using UV-Vis spectrophotometry and compare the spectrum to that of a freshly prepared solution and a Tropolone standard. A shift in the maximum absorbance wavelength (λmax) or the appearance of new peaks would suggest degradation.
Issue 2: I am observing unexpected or inconsistent results in my biological assay.
-
Potential Cause: If your assay is sensitive to pH changes, the hydrolysis of this compound can release p-toluenesulfonic acid, lowering the pH of your solution. Alternatively, the formation of Tropolone, the active moiety, may be time-dependent, leading to variability.
-
Recommendation:
-
Monitor the pH of your stock and working solutions over time.
-
Consider using a buffered solution for your experiments, but be aware that the buffer components may influence the rate of hydrolysis.
-
Perform time-course experiments to understand the kinetics of your system.
-
Issue 3: I see a precipitate forming in my aqueous this compound solution.
-
Potential Cause: this compound has limited solubility in aqueous solutions. Precipitation may occur upon standing or if the concentration exceeds its solubility limit.
-
Recommendation:
-
Prepare aqueous solutions at a lower concentration.
-
Consider using a co-solvent system, such as a mixture of an organic solvent (e.g., DMSO, ethanol) and an aqueous buffer. However, be mindful that the choice of co-solvent can affect the stability of the compound.
-
Quantitative Data Summary
The stability of this compound is significantly influenced by the solvent composition and the presence of a base. The following table summarizes the pseudo-first-order rate constants for the hydrolysis of this compound in acetonitrile-water (MeCN-H₂O) mixtures containing n-Bu₄NOH at 50°C.
| MeCN Content (% v/v) | n-Bu₄NOH Concentration (mmol dm⁻³) | log (k/s⁻¹) |
| 20 | 1.0 | -4.90 |
| 20 | 2.0 | -4.66 |
| 20 | 5.0 | -4.20 |
| 20 | 10.0 | -3.87 |
| 30 | 2.0 | -4.79 |
| 50 | 2.0 | -4.91 |
| 60 | 2.0 | -4.93 |
| 70 | 2.0 | -4.85 |
| 80 | 2.0 | -4.72 |
| 90 | 2.0 | -4.32 |
| (Data sourced from a study on the hydrolysis of this compound.[1][2]) |
Experimental Protocols
The following are general protocols that can be adapted for assessing the stability of this compound in solutions.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of this compound and its degradation products.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in an anhydrous organic solvent (e.g., acetonitrile).
-
Prepare solutions for the stability study by diluting the stock solution in the desired solvent systems (e.g., different pH buffers, co-solvent mixtures).
-
For forced degradation studies, expose the solutions to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 60°C), and light (as per ICH Q1B guidelines).
-
-
HPLC Conditions (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (e.g., around 230 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject samples at specified time points.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
Quantify the amount of remaining this compound by comparing its peak area to a standard curve.
-
Protocol 2: Stability Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide structural information about the degradation products.
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆, acetonitrile-d₃) in an NMR tube.
-
To study hydrolysis, a controlled amount of D₂O can be added.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum at time zero. The characteristic peaks for this compound in DMSO-d₆ are around 7.84, 7.49, 7.43, 7.27, 7.14, and 2.43 ppm.[6]
-
Acquire subsequent spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the this compound peaks and the appearance of new signals.
-
The appearance of signals corresponding to Tropolone would indicate hydrolysis.[7]
-
The relative integration of the peaks can be used to estimate the extent of degradation.
-
Protocol 3: Rapid Stability Assessment by UV-Vis Spectrophotometry
This is a quick method to screen for degradation but provides less specific information than HPLC or NMR.
-
Sample Preparation:
-
Prepare a solution of this compound in the solvent of interest at a concentration that gives an absorbance in the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum of the freshly prepared solution from 200 to 400 nm to determine the initial λmax.
-
Store the solution under the desired conditions (e.g., room temperature, elevated temperature, light exposure).
-
Record the spectrum at various time points.
-
-
Data Analysis:
-
Monitor for changes in the absorbance at λmax and any shifts in the wavelength of maximum absorbance.
-
The appearance of new absorption bands can indicate the formation of degradation products. The hydrolysis product, tropolonate ion, has a characteristic absorbance at approximately 396 nm under basic conditions.[8]
-
Visualizations
References
- 1. Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations - RSC Advances (RSC Publishing) DOI:10.1039/C5RA03522H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 38768-08-0 | TCI AMERICA [tcichemicals.com]
- 4. Biological activity of tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound(38768-08-0) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Tropolone Tosylate vs. Other Tosylates as Leaving Groups: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the choice of a suitable leaving group is a critical parameter that dictates the efficiency and success of many chemical transformations, particularly nucleophilic substitution and elimination reactions. While traditional tosylates like p-toluenesulfonate (TsO-), mesylate (MsO-), and triflate (TfO-) are well-characterized and extensively used, the properties of less common derivatives such as tropolone tosylate remain a subject of interest. This guide provides a comprehensive comparison of the leaving group abilities of these sulfonate esters, supported by experimental data for the common tosylates and a theoretical evaluation for this compound.
The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its departure. A good leaving group is the conjugate base of a strong acid, as its stability in anionic form is higher. This stability is often enhanced by factors such as resonance delocalization and the presence of electron-withdrawing groups.
Quantitative Comparison of Leaving Group Ability
The leaving group ability can be quantified by comparing the pKa values of their conjugate acids and the relative rates of reaction under identical conditions. A lower pKa value signifies a stronger acid, and consequently, a more stable conjugate base, which translates to a better leaving group.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of SN2 Reaction (approx.) |
| Triflate | TfO- | Triflic Acid (CF3SO3H) | ~ -14 | ~300,000 |
| This compound | - | Tropolone p-Toluenesulfonic Acid | N/A | N/A |
| p-Toluenesulfonate | TsO- | p-Toluenesulfonic Acid (TsOH) | -2.8 | 1 |
| Mesylate | MsO- | Methanesulfonic Acid (MsOH) | -1.9 | 0.6 |
Note: Relative rates are approximate and can vary depending on the substrate, nucleophile, and solvent system. Data for this compound is not available in the literature.
Discussion of Leaving Group Abilities
Triflate (TfO-) is an exceptionally good leaving group due to the powerful electron-withdrawing effect of the three fluorine atoms, which extensively delocalizes the negative charge on the sulfonate group. This makes triflic acid a superacid and its conjugate base, the triflate anion, extremely stable.
p-Toluenesulfonate (TsO-) is a widely used and effective leaving group. The stability of the tosylate anion is attributed to the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group, with a minor contribution from the aromatic ring.
Mesylate (MsO-) is another common and efficient leaving group. Its leaving group ability is slightly less than that of tosylate, which can be attributed to the absence of the electron-withdrawing aromatic ring.
This compound: Direct experimental data on the leaving group ability of this compound is scarce in the available literature. However, a qualitative assessment can be made by considering the electronic properties of the tropolone ring. The tropolone moiety is an aromatic, seven-membered ring with a carbonyl group and a hydroxyl group. When the hydroxyl group is converted to a tosylate, the resulting tropolonate anion would be stabilized by the delocalization of the negative charge over the tropolone ring system. The aromaticity of the tropolone ring could potentially provide significant resonance stabilization to the departing anion. It is plausible that the leaving group ability of this compound would be comparable to or potentially better than that of p-toluenesulfonate, but this remains to be experimentally verified.
Experimental Protocols
Key Experiment 1: Synthesis of an Alkyl Tosylate (General Procedure)
Objective: To convert a primary or secondary alcohol into a tosylate, thereby transforming the hydroxyl group into a good leaving group.
Materials:
-
Alcohol (e.g., 1-butanol)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
The alcohol is dissolved in dichloromethane in a round-bottom flask, and the solution is cooled to 0 °C in an ice bath.
-
Pyridine is added to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.
-
The reaction mixture is stirred at 0 °C and allowed to slowly warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is diluted with dichloromethane and washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkyl tosylate.
-
The product can be further purified by recrystallization or column chromatography.
Key Experiment 2: Comparative SN2 Reaction of Alkyl Tosylates
Objective: To compare the rate of a nucleophilic substitution reaction of different alkyl tosylates under identical conditions.
Materials:
-
Alkyl tosylates (e.g., butyl tosylate, butyl mesylate, butyl triflate)
-
Nucleophile (e.g., sodium azide, NaN3)
-
Solvent (e.g., Dimethylformamide, DMF)
-
Internal standard for GC/HPLC analysis
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Equimolar solutions of the different alkyl tosylates and the nucleophile are prepared in the chosen solvent containing an internal standard.
-
The reactions are initiated simultaneously by mixing the reactant solutions in separate thermostated vials at a constant temperature.
-
Aliquots are withdrawn from each reaction mixture at regular time intervals.
-
The reaction in the aliquots is quenched, for example, by dilution with cold water and extraction with a suitable organic solvent.
-
The concentration of the reactant and product in each aliquot is determined by GC or HPLC analysis.
-
The rate constants for each reaction are determined by plotting the natural logarithm of the reactant concentration versus time. The relative rates can then be calculated by comparing the rate constants.
Visualizations
Reaction Mechanism: Tosylation of an Alcohol
Caption: Tosylation of an alcohol to form an alkyl tosylate.
Experimental Workflow: Comparative Kinetic Study
Caption: Workflow for comparing the kinetics of different tosylate leaving groups.
A Comparative Guide to Leaving Groups in Azulene Synthesis for Researchers
For drug development professionals and researchers engaged in the synthesis of azulene and its derivatives, the choice of leaving group in key synthetic routes can significantly impact reaction efficiency and yield. This guide provides a comparative analysis of alternative leaving groups in the two most prominent methods for azulene synthesis: the Nozoe method and the Ziegler-Hafner synthesis. The information is supported by experimental data and detailed protocols to aid in methodological selection and optimization.
Comparison of Leaving Groups in the Nozoe Synthesis
| Leaving Group | Tropone Derivative | Active Methylene Compound | Product | Yield (%) |
| Methoxy | 2-methoxy[3,5,7-(2)H(3)]tropone | Malononitrile anion | 2-amino-1,3-dicyano[4,6,8-(2)H(3)]azulene | Quantitative[1] |
| Chloro | Diethyl 2-chloroazulene-1,3-dicarboxylate | Aniline | Diethyl 2-(phenylamino)azulene-1,3-dicarboxylate | 96 |
Note: The data presented is collated from different experiments and should be interpreted as indicative of the potential efficiency of each leaving group rather than a direct comparative measure.
Comparison of Amine Leaving Groups in the Ziegler-Hafner Synthesis
The Ziegler-Hafner synthesis is a cornerstone for the preparation of the parent azulene and its derivatives substituted on the seven-membered ring. A key step in this one-pot reaction involves the cyclization of a fulvene intermediate and the subsequent elimination of a secondary amine. The choice of this amine has been shown to have a substantial effect on the overall yield of the azulene product.
| Amine Leaving Group | Yield of Azulene (%) |
| Azetidine | 10 |
| Pyrrolidine | 40 |
| Piperidine | Low |
| Morpholine | 3 |
Experimental Protocols
Nozoe Synthesis: Synthesis of Diethyl 2-(phenylamino)azulene-1,3-dicarboxylate
Materials:
-
Diethyl 2-chloroazulene-1,3-dicarboxylate
-
Aniline
-
Ethanol
Procedure: A solution of diethyl 2-chloroazulene-1,3-dicarboxylate (2.01 mmol) and aniline (6.06 mmol) in ethanol (6 mL) is refluxed for 15 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane) to afford diethyl 2-(phenylamino)azulene-1,3-dicarboxylate as a red solid.
Ziegler-Hafner Synthesis: Synthesis of Azulene using Pyrrolidine
Materials:
-
Pyridine
-
2,4-Dinitrochlorobenzene
-
Pyrrolidine
-
Cyclopentadiene
-
Sodium methoxide in methanol
-
Isohexane
-
2 M Aqueous HCl
Procedure: A solution of N-(2,4-dinitrophenyl)pyridinium chloride is prepared by reacting 2,4-dinitrochlorobenzene (101 g, 0.5 mol) in pyridine (600 mL) at 80-90 °C. The mixture is then cooled to room temperature, and pyrrolidine (82.8 mL, 1.0 mol) is added dropwise while maintaining the temperature below 40 °C. The resulting red solution is then treated with freshly distilled cyclopentadiene (8.68 mL, 105 mmol) followed by the dropwise addition of a solution of sodium methoxide in methanol (prepared from 2.30 g sodium in 40.0 mL methanol). The mixture is heated to 105-110 °C to distill off a mixture of pyridine and methanol. Dry pyridine (1 L) is then added, and the mixture is heated at 125 °C for an extended period. The azulene product is continuously removed from the reaction mixture by steam distillation and extracted into isohexane. The organic phase is washed with 2 M aqueous HCl and water, dried over sodium sulfate, and the solvent is evaporated. The crude azulene is purified by column chromatography on basic alumina.
Visualizing the Synthetic Pathways
To further elucidate the reaction workflows, the following diagrams generated using Graphviz illustrate the core steps of the Nozoe and Ziegler-Hafner syntheses.
References
A Comparative Analysis of Tropolone Tosylate and Tropolone Triflate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of leaving groups is a critical parameter that dictates the efficiency, substrate scope, and outcome of numerous chemical transformations. Tropolone and its derivatives, valued for their unique seven-membered aromatic ring structure and significant biological activities, are pivotal precursors in medicinal chemistry and materials science.[1][2][3][4][5][6][7] The functionalization of the tropolone scaffold, often achieved through cross-coupling reactions, relies on the conversion of the hydroxyl group into a more effective leaving group. Among the most common choices for this activation are the tosylate (-OTs) and triflate (-OTf) groups.
This guide provides an objective, data-driven comparison of tropolone tosylate and tropolone triflate, focusing on their relative performance in common organic reactions, particularly palladium-catalyzed cross-coupling.
Leaving Group Ability: A Quantitative Comparison
The efficacy of a leaving group is fundamentally determined by the stability of the anion formed upon its departure. This stability is, in turn, related to the acidity of its conjugate acid; the stronger the acid, the more stable the conjugate base, and thus, the better the leaving group.[8][9]
Trifluoromethanesulfonic acid (triflic acid, TfOH) is a superacid, significantly stronger than p-toluenesulfonic acid (TsOH). This vast difference in acidity translates directly to the superior leaving group ability of the triflate anion compared to the tosylate anion.[8][9][10] The powerful inductive effect of the three fluorine atoms in the triflate anion extensively delocalizes the negative charge, rendering it exceptionally stable.[10]
The following table summarizes the key quantitative data that illustrates the superior leaving group ability of triflates over tosylates.
| Parameter | Triflate (-OTf) | Tosylate (-OTs) | Key Takeaway |
| Conjugate Acid | Triflic Acid (CF₃SO₃H) | p-Toluenesulfonic Acid (CH₃C₆H₄SO₃H) | |
| pKa of Conjugate Acid | ~ -12 to -13[9] | ~ -6.5[9] | Triflic acid is several orders of magnitude more acidic, indicating a much more stable conjugate base (leaving group). |
| Relative SN2 Reaction Rate | ~56,000[9] | 0.70 (relative to Mesylate=1.00)[9] | Triflate undergoes nucleophilic substitution significantly faster, highlighting its higher reactivity. |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Both aryl triflates and tosylates are effective electrophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12][13] These reactions are cornerstones of modern synthetic chemistry for the formation of carbon-carbon bonds. However, the significant difference in reactivity between triflates and tosylates dictates the choice of reaction conditions and catalyst systems.
Tropolone Triflates: As highly reactive electrophiles, tropolone triflates are expected to participate readily in a wide range of cross-coupling reactions under relatively mild conditions.[14][15][16] Their high reactivity makes them ideal for coupling with less reactive organoboron reagents or for reactions where low catalyst loading and temperature are desired.
Tropolone Tosylates: While also viable coupling partners, tropolone tosylates are generally less reactive than their triflate counterparts.[13][17][18] Achieving efficient coupling often requires more forcing conditions, such as higher temperatures, or the use of more electron-rich, bulky phosphine ligands to facilitate the crucial oxidative addition step in the catalytic cycle.[18][19] Recent advancements have led to highly active catalyst systems that can effectively couple aryl tosylates, making them a more cost-effective alternative to triflates.[18]
The inherent reactivity difference has been exploited in chemoselective synthesis. For instance, dual-catalyst systems involving nickel and palladium have been developed to selectively couple an aryl triflate in the presence of an aryl tosylate, underscoring the orthogonal reactivity of these two groups.[17][20][21]
Logical Reactivity Comparison
The following diagram illustrates the fundamental relationship between the acidity of the parent sulfonic acid and the leaving group's performance in a key step of cross-coupling reactions.
Caption: Relationship between acidity, leaving group stability, and reactivity.
Experimental Protocols
While no direct comparative experimental study for this compound vs. triflate was found, a general protocol for a Suzuki-Miyaura coupling using an aryl triflate can be adapted. This serves as a representative procedure.
General Protocol: Suzuki-Miyaura Coupling of a Tropolone Triflate with an Arylboronic Acid
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the tropolone triflate (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.5 equiv).[11][14]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5-10 mol %) or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand.[14]
-
Solvent Addition: Add a degassed solvent, such as 1,4-dioxane or toluene, via syringe.[11][14]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS until consumption of the starting material).[11]
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram visualizes the typical laboratory workflow for the Suzuki-Miyaura cross-coupling reaction described above.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Conclusion
The choice between this compound and tropolone triflate for synthetic applications is a trade-off between reactivity and cost/stability.
-
Tropolone Triflates are the more reactive species, enabling faster reactions, milder conditions, and broader substrate scope, making them the reagent of choice for challenging or delicate couplings.[9][22]
-
Tropolone Tosylates are more stable and economical precursors.[8] While less reactive, they are effective in many transformations, particularly when paired with modern, highly active catalyst systems.
For drug development professionals and researchers, tropolone triflates offer a reliable and highly efficient route for the rapid generation of diverse compound libraries. Tropolone tosylates, on the other hand, represent a more cost-effective option for large-scale synthesis once an efficient protocol has been established. The selection should be guided by the specific synthetic challenge, the scale of the reaction, and the economic considerations of the project.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Tropolones and Thailandepsin B as Lead-like Natural Compounds in the Development of Potent and Selective Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10610K [pubs.rsc.org]
- 5. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2012: Tropolone study | News and features | University of Bristol [bristol.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. brainly.com [brainly.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclohexenyl triflates and arylboronic acids in palladium-catalysed cross-couplings. Synthesis and transition temperatures of some fluoro-substituted biphenylylcyclohexenes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Palladium-catalyzed cross-coupling reaction of trialkylaluminiums with aryl triflates: facile conversion of a phenolic hydroxy group into an alkyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates [organic-chemistry.org]
- 18. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Advances in Cross-Coupling Reactions with Aryl Chlorides, Tosylates, and Mesylates [ouci.dntb.gov.ua]
- 20. Sulfonate vs Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Efficacy of Tropolone Tosylate in cycloadditions compared to other tropones
For Researchers, Scientists, and Drug Development Professionals
The unique seven-membered ring structure of tropones makes them valuable building blocks in organic synthesis, particularly in cycloaddition reactions for the construction of complex polycyclic systems. Among the various tropone derivatives, tropolone tosylate (2-tosyloxytropone) presents an interesting case for its potential reactivity, largely governed by the strong electron-withdrawing nature of the tosylate group. This guide provides a comparative analysis of the efficacy of this compound and other tropones in cycloaddition reactions, supported by available experimental data.
Influence of Substituents on Tropone Cycloadditions: A Comparative Overview
The reactivity of tropones in cycloaddition reactions is significantly influenced by the nature of the substituent on the tropone ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the diene system, thereby affecting the reaction rate, regioselectivity, and stereoselectivity. While specific experimental data for this compound in a wide range of cycloaddition reactions is limited in the reviewed literature, its reactivity can be inferred by comparing it with other substituted tropones. The tosylate group is a strong electron-withdrawing group, which is expected to decrease the electron density of the tropone system, making it a more electron-poor diene.
Data on Cycloaddition Reactions of Various Tropones
The following tables summarize the results of various cycloaddition reactions with different tropones, providing a basis for comparison.
Table 1: [4+2] Cycloaddition of 2-Substituted Tropones with Benzyne
| Entry | Tropone Derivative | Substituent (R) | Yield (%) | Regioisomeric Ratio | Reference |
| 1 | 2-Methoxytropone | -OCH₃ (EDG) | 75 | 20:1 | [1] |
| 2 | 2-Benzyloxytropone | -OBn (EDG) | 70 | 20:1 | [1] |
| 3 | 2-Chlorotropone | -Cl (EWG) | 65 | 4:1 | [1] |
| 4 | 2-Iodotropone | -I (EWG) | 58 | 3:1 | [1] |
| 5 | 2-Tosyloxytropone | -OTs (strong EWG) | 62 | >20:1 | [1] |
EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group
Table 2: High-Pressure [4+2] and [8+2] Cycloaddition of Tropones with Ethoxyethene
| Entry | Tropone Derivative | Product Type | Yield (%) | Reference |
| 1 | Tropone | [4+2] | 66 | [2] |
| 2 | Tropone | [8+2] | minor | [2] |
| 3 | 2-Methoxytropone | [4+2] | 78 | [2] |
| 4 | 2-Chlorotropone | [4+2] | 55 | [2] |
Experimental Protocols
Below is a general experimental protocol for a Diels-Alder reaction involving a substituted tropone, based on procedures described in the literature.
General Procedure for the Diels-Alder Reaction of a Substituted Tropone with a Dienophile
Materials:
-
Substituted Tropone (e.g., 2-methoxytropone) (1.0 equiv)
-
Dienophile (e.g., N-methylmaleimide) (1.2 equiv)
-
Solvent (e.g., Toluene or Xylene)
-
Lewis Acid Catalyst (optional, e.g., BF₃·OEt₂) (0.1 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted tropone and the dienophile.
-
Add the solvent to dissolve the reactants.
-
If a Lewis acid catalyst is used, it is added to the solution at the appropriate temperature (often 0 °C or room temperature).
-
The reaction mixture is then heated to the desired temperature (ranging from room temperature to reflux, e.g., 110-140 °C) and stirred for the specified time (typically several hours to days).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired cycloaddition product.
-
The structure and stereochemistry of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Visualizing the Process
To better understand the workflow of a typical cycloaddition experiment and the underlying chemical transformation, the following diagrams are provided.
References
Validating the Blueprint of Bioactive Molecules: A Comparative Guide to the Structural Analysis of Azulenes Synthesized from Tropolone Tosylate
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is a cornerstone of discovery. This guide provides a comparative analysis of the key methodologies used to validate the structure of azulenes, a class of bicyclic aromatic hydrocarbons with significant therapeutic potential, when synthesized from tropolone tosylate. We will delve into the experimental protocols for their synthesis and the gold-standard analytical techniques for structural elucidation, supported by comparative data and logical workflows.
The synthesis of the azulene scaffold from tropolone derivatives, particularly this compound, offers a versatile entry point to a wide array of functionalized azulenes. Two predominant and highly effective methods for this transformation are the Nozoe synthesis and the [8+2] cycloaddition reactions.[1] The Nozoe synthesis involves the reaction of a tropone derivative with a leaving group at the 2-position, such as tosyloxy, with an active methylene compound in the presence of a base.[1] Alternatively, the powerful [8+2] cycloaddition strategy utilizes 2H-cyclohepta[b]furan-2-ones, which are themselves synthesized from tropolones, and reacts them with electron-rich alkenes to construct the azulene skeleton.[1]
Once synthesized, rigorous structural validation is paramount. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method provides unique and complementary information to build a complete and unambiguous picture of the synthesized azulene's molecular architecture.
Comparative Analysis of Structural Validation Techniques
A combination of spectroscopic and crystallographic techniques is often essential for the unequivocal structure determination of novel azulene derivatives.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the electronic environment of the nuclei. | Provides definitive evidence of the azulene core's unique electronic structure and substitution pattern in solution. Non-destructive. | Can be complex to interpret for highly substituted or isomeric mixtures. Does not provide information on the solid-state packing. |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns offer clues about the compound's structure. | High sensitivity, requires very small sample amounts. Provides rapid confirmation of the molecular formula. | Isomeric compounds can be difficult to distinguish. Does not provide information on stereochemistry or 3D arrangement. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry. | Provides the most definitive structural proof. | Requires a single, well-ordered crystal, which can be challenging to obtain. The determined structure is in the solid state and may differ from the solution conformation. |
Experimental Protocols
Below are generalized experimental protocols for the synthesis of azulenes from this compound and their subsequent structural validation.
Synthesis Protocol: Nozoe Synthesis of a Substituted Azulene
This protocol outlines the synthesis of a generic substituted azulene from this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and an appropriate active methylene compound (e.g., diethyl malonate) in an anhydrous solvent such as ethanol under an inert atmosphere.
-
Base Addition: Slowly add a solution of a suitable base, like sodium ethoxide in ethanol, to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove inorganic salts.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure azulene product as a characteristically colored solid.
Structural Validation Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified azulene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 or 500 MHz). Chemical shifts are typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[2]
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
-
2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish proton-proton and proton-carbon correlations, which are crucial for assigning the signals and confirming the connectivity of the azulene scaffold.
-
Sample Preparation: Prepare a dilute solution of the azulene in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, while EI can cause fragmentation.[3][4][5]
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole) to obtain a high-resolution mass spectrum. The accurate mass measurement allows for the determination of the elemental composition.
-
Crystal Growth: Grow single crystals of the azulene derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound, or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software. The resulting electron density map is used to build and refine a model of the molecular structure.
Quantitative Data Summary
The following tables provide representative spectroscopic data for the parent azulene molecule. The exact values for azulenes synthesized from this compound will vary depending on the specific substituents introduced during the synthesis.
Table 1: Representative ¹H NMR Spectroscopic Data for Azulene
| Proton | Chemical Shift (δ, ppm) in CDCl₃ |
| H-1, H-3 | 7.94 |
| H-2 | 7.36 |
| H-4, H-8 | 8.25 |
| H-5, H-7 | 7.10 |
| H-6 | 7.55 |
Data sourced from publicly available spectral databases.
Table 2: Representative ¹³C NMR Spectroscopic Data for Azulene
| Carbon | Chemical Shift (δ, ppm) in CDCl₃ |
| C-1, C-3 | 137.3 |
| C-2 | 122.7 |
| C-4, C-8 | 136.9 |
| C-5, C-7 | 117.9 |
| C-6 | 136.5 |
| C-9, C-10 | 140.1 |
Data sourced from publicly available spectral databases.
Visualizing the Workflow and Logic
The following diagrams illustrate the key processes involved in the synthesis and structural validation of azulenes.
Caption: Workflow for the Nozoe Synthesis of Azulenes.
Caption: Logic Diagram for Structural Validation of Azulenes.
References
A Comparative Guide to Azulene Synthesis: Nozoe vs. [8+2] Cycloaddition Methods
For researchers, scientists, and professionals in drug development, the synthesis of the azulene core is a critical step in the creation of novel therapeutics and advanced organic materials. Two prominent methods for constructing this unique bicyclic non-benzenoid aromatic hydrocarbon are the Nozoe method and the [8+2] cycloaddition. This guide provides an objective comparison of these two powerful synthetic strategies, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in selecting the optimal approach for specific research needs.
The inherent asymmetry and unique electronic properties of azulene have made it an attractive scaffold in medicinal chemistry and materials science. The development of efficient synthetic routes to access substituted azulenes is therefore of significant interest. The Nozoe method, a classical approach, and the more modern [8+2] cycloaddition reactions represent two distinct and effective strategies for the synthesis of this intriguing molecule.
At a Glance: Nozoe vs. [8+2] Cycloaddition
| Feature | Nozoe Method | [8+2] Cycloaddition Method |
| General Approach | Condensation of a troponoid with an active methylene compound. | Cycloaddition of a tropone- or heptafulvene-derived 8π component with a 2π component. |
| Key Reactants | Tropones or tropolone derivatives with a leaving group, active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). | 2H-cyclohepta[b]furan-2-ones, heptafulvenes; enamines, enol ethers, silyl enol ethers, acetylenes. |
| Typical Conditions | Basic conditions (e.g., sodium ethoxide), often at elevated temperatures. | Often requires thermal conditions (160-200 °C), can be performed neat or in aprotic solvents. High pressure can improve yields.[1] |
| Product Scope | Primarily yields 2-amino- or 2-hydroxyazulene derivatives.[2] | Wide variety of substituted azulenes, with substitution patterns on the five-membered ring determined by the 2π component. |
| Yields | Can be excellent.[2] | Moderate to excellent, highly dependent on substrates and conditions.[2] |
Delving Deeper: Reaction Mechanisms
To fully appreciate the synthetic utility of each method, it is crucial to understand their underlying reaction pathways.
The Nozoe Method: A Stepwise Condensation
The Nozoe synthesis of azulenes from troponoids is a powerful method for preparing 2-amino- and 2-hydroxyazulene derivatives.[2][3] The reaction proceeds through a condensation mechanism.
Figure 1. Generalized mechanism of the Nozoe azulene synthesis.
The [8+2] Cycloaddition: A Concerted Approach
The [8+2] cycloaddition is a versatile and widely used method for constructing the azulene skeleton.[4] This reaction involves the cycloaddition of an electron-rich 8π component, typically derived from a tropone or heptafulvene, with a 2π component like an enamine or enol ether. A common strategy employs 2H-cyclohepta[b]furan-2-ones as the 8π component.
Figure 2. Mechanism of [8+2] cycloaddition using 2H-cyclohepta[b]furan-2-one.
Quantitative Comparison of Performance
The choice between the Nozoe and [8+2] cycloaddition methods often depends on the desired substitution pattern and the availability of starting materials. The following table summarizes key performance indicators from published literature.
| Method | 8π Component | 2π Component | Product | Yield (%) | Reference |
| Nozoe | 2-Methoxytropone | Malononitrile | 2-Amino-1,3-dicyanoazulene | Excellent | [5] |
| Nozoe | Diethyl 2-chloroazulene-1,3-dicarboxylate | Aniline | Diethyl 2-(phenylamino)azulene-1,3-dicarboxylate | 59 | [6][7] |
| [8+2] Cycloaddition | 2H-Cyclohepta[b]furan-2-one | Pyrrolidino-cyclohexene (enamine) | Tetrahydrobenz[a]azulene derivative | - | [8] |
| [8+2] Cycloaddition | 2H-3-Methoxycarbonyl-cyclohepta[b]furan-2-one | 2,2-Dimethoxypropane (generates vinyl ether) | Methyl 2-methoxyazulene-1-carboxylate | 100 | [1] |
| [8+2] Cycloaddition | 2H-Cyclohepta[b]furan-2-one | Acenaphthen-1-one derived enamine | Azuleno[1,2-a]acenaphthylene | 34 | [2] |
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of these synthetic methods.
General Procedure for Nozoe Azulene Synthesis
A representative protocol for the Nozoe synthesis involves the reaction of a 2-substituted tropone with an active methylene compound in the presence of a base.[2]
Reactants:
-
2-alkoxy- or 2-halotropone (1 equivalent)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1-1.2 equivalents)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide) (1-1.5 equivalents)
-
Anhydrous solvent (e.g., ethanol, benzene)
Procedure:
-
The active methylene compound is dissolved in the anhydrous solvent, and the base is added portion-wise at room temperature under an inert atmosphere.
-
The 2-substituted tropone, dissolved in the same solvent, is added to the reaction mixture.
-
The mixture is then heated to reflux for a specified period, typically ranging from a few hours to overnight.
-
After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
General Procedure for [8+2] Cycloaddition using 2H-Cyclohepta[b]furan-2-ones
The [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enamines or enol ethers is a powerful tool for azulene synthesis.[2]
Reactants:
-
2H-cyclohepta[b]furan-2-one (1 equivalent)
-
Enamine or enol ether (1-5 equivalents)
-
Aprotic solvent (e.g., toluene, xylene, or neat)
Procedure:
-
A mixture of the 2H-cyclohepta[b]furan-2-one and the enamine or enol ether in an appropriate solvent (or neat) is placed in a sealed tube or a flask equipped with a reflux condenser.
-
The reaction mixture is heated to a high temperature (typically 160-200 °C) for several hours to days.[1] In some cases, high pressure can be applied to improve the yield.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the azulene derivative.
Conclusion
Both the Nozoe and [8+2] cycloaddition methods offer effective pathways to the azulene core, each with its own set of advantages and limitations. The Nozoe method is particularly well-suited for the synthesis of 2-amino and 2-hydroxyazulenes. In contrast, the [8+2] cycloaddition provides a more versatile approach to a wider range of substituted azulenes, with the substitution pattern on the five-membered ring being readily tunable through the choice of the 2π component. The selection of the most appropriate method will be guided by the specific target molecule, the availability of starting materials, and the desired reaction conditions. The data and protocols presented in this guide are intended to provide a solid foundation for making this critical decision in the design and execution of azulene synthesis.
References
- 1. Intermolecular [8+2] cycloaddition reactions of 2H-3-methoxycarbonylcyclohepta[b]furan-2-one with vinyl ethers: an approach to bicyclo[5.3.0]azulene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Century of Azulene Chemistry; A Brief Look at Azulenes Building | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Tropolone Tosylate and 2-Chlorotropone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two key tropone derivatives: tropolone tosylate and 2-chlorotropone. Understanding the distinct chemical behaviors of these compounds is crucial for their effective application in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document outlines their relative reactivity in nucleophilic substitution reactions, supported by available experimental data and detailed protocols.
Executive Summary
This compound and 2-chlorotropone are both valuable precursors for the synthesis of a wide array of tropone-based compounds. Their reactivity is primarily dictated by the nature of the leaving group at the 2-position of the tropone ring: the tosylate group (-OTs) in this compound and the chloride group (-Cl) in 2-chlorotropone.
In general, the tosylate group is a significantly better leaving group than the chloride ion. This is attributed to the greater stability of the tosylate anion, which is resonance-stabilized. Consequently, this compound is expected to exhibit higher reactivity towards nucleophiles compared to 2-chlorotropone under similar conditions. While direct comparative kinetic studies are limited in the available literature, this guide synthesizes existing data to provide a comprehensive overview of their respective reactivities.
Data Presentation
Table 1: Comparison of Leaving Group Properties
| Property | Tosylate (-OTs) | Chloride (-Cl) |
| Leaving Group Ability | Excellent | Good |
| pKa of Conjugate Acid (p-TsOH vs. HCl) | ~ -2.8 | ~ -7 |
| Stability of Anion | High (Resonance Stabilized) | Moderate |
Table 2: Hydrolysis of this compound
This table summarizes the pseudo-first-order rate constants for the hydrolysis of this compound in a binary MeCN-H₂O media containing n-Bu₄NOH at 50 °C. The data indicates the influence of solvent composition on the reaction rate.
| % MeCN (v/v) | log (k/s⁻¹) |
| 20 | -4.66 |
| 30 | -4.79 |
| 50 | -4.91 |
| 60 | -4.93 |
| 70 | -4.85 |
| 80 | -4.72 |
| 90 | -4.32 |
Data sourced from a study on the specific salt effects on the hydrolysis of this compound.
Reactivity and Reaction Mechanisms
Both this compound and 2-chlorotropone undergo nucleophilic substitution reactions, where a nucleophile replaces the leaving group at the C2 position of the tropone ring. The general mechanism is an addition-elimination pathway, which is typical for nucleophilic aromatic substitution.
Caption: General mechanism for nucleophilic substitution on a 2-substituted tropone.
Reactivity of this compound
Due to the excellent leaving group ability of the tosylate group, this compound is highly reactive towards a variety of nucleophiles. It readily undergoes substitution with alkoxides, amines, and other nucleophiles. For example, treatment of this compound with potassium iodide in acetic acid yields 2-iodotropone.[1] Interestingly, reaction with hydroxide ion leads to the regeneration of tropolone, highlighting the stability of the tropolone ring under these conditions.[1]
Reactivity of 2-Chlorotropone
2-Chlorotropone is also a versatile substrate for nucleophilic substitution, although it is generally less reactive than this compound. It is a common starting material for the synthesis of other tropolone derivatives. For instance, reaction with an excess of an alkoxide in dimethyl sulfoxide (DMSO) yields the corresponding 2-alkoxytropone.[2] It can also be converted to 2-iodotropone by treatment with potassium iodide in acetic acid.[1]
A notable difference in reactivity is observed under strongly basic conditions. While this compound reverts to tropolone, 2-chlorotropone can undergo a rearrangement to benzoic acid upon treatment with hydroxide ion.[1] This suggests that under certain conditions, the tropone ring of 2-chlorotropone is less stable than that of this compound.
Experimental Protocols
Protocol 1: Hydrolysis of 2-Chlorotropone to Tropolone
This protocol describes the conversion of 2-chlorotropone to tropolone.
Materials:
-
2-chlorotropone
-
80% aqueous formic acid
Procedure:
-
Dissolve 2-chlorotropone in 80% aqueous formic acid.
-
Reflux the solution. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the formic acid under reduced pressure.
-
The resulting tropolone can be purified by crystallization or chromatography. A reported yield for this reaction is 85%.[1]
Caption: Workflow for the hydrolysis of 2-chlorotropone.
Protocol 2: Synthesis of 2-Alkoxytropone from 2-Chlorotropone
This protocol outlines a general procedure for the synthesis of tropolone ethers from 2-chlorotropone.
Materials:
-
2-chlorotropone
-
Corresponding alcohol (e.g., methanol, ethanol)
-
Sodium hydride (or other suitable base)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask under an inert atmosphere, prepare the sodium alkoxide by adding sodium hydride to a solution of the desired alcohol in DMSO.
-
To this solution, add 2-chlorotropone dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 2-alkoxytropone.
Conclusion
-
This compound is the more reactive of the two, making it suitable for reactions with a broader range of nucleophiles, including weaker ones. Its higher reactivity allows for milder reaction conditions.
-
2-Chlorotropone is a readily available and cost-effective starting material. While less reactive than the tosylate, it undergoes efficient substitution with strong nucleophiles and is a valuable precursor for many tropolone derivatives.
For syntheses requiring high reactivity and mild conditions, this compound is the superior choice. For applications where cost and availability are primary concerns and the use of strong nucleophiles is feasible, 2-chlorotropone represents a practical and effective alternative. Further kinetic studies directly comparing these two compounds under various conditions would be beneficial for a more precise quantitative assessment of their relative reactivities.
References
The Strategic Application of Tropolone Tosylate in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of synthetic routes is a critical decision balancing cost, efficiency, and final product purity. Tropolone tosylate has emerged as a valuable reagent in the synthesis of complex molecules, particularly in the construction of azulene frameworks and other tropolone derivatives. This guide provides a comprehensive cost-benefit analysis of utilizing this compound compared to alternative synthetic strategies, supported by experimental data and detailed protocols.
Executive Summary
This compound offers a versatile and often efficient pathway for the synthesis of functionalized tropolone derivatives and azulenes. Its primary advantages lie in its utility as a good leaving group in nucleophilic substitution and cycloaddition reactions. However, its relatively high initial cost necessitates a careful evaluation against alternative methods, such as those starting from less expensive precursors like tropone or employing classical halogenation and elimination reactions. This analysis reveals that while the upfront cost of this compound may be higher, the potential for increased yields, simplified purification, and shorter reaction times can, in certain applications, offset this initial investment, leading to a more favorable overall cost per gram of the final product.
Comparative Analysis of Synthetic Routes
To provide a clear comparison, we will analyze the synthesis of a common tropolone derivative, 4-isopropyltropolone (hinokitiol), a natural product with significant biological activity, including the modulation of key signaling pathways such as NF-κB and MAPK.[1][2] We will compare a hypothetical route utilizing this compound with a well-established alternative method.
Route 1: Synthesis via this compound (Hypothetical)
This route would involve the synthesis of 4-isopropyltropolone starting from tropolone, which is first converted to this compound. The tosylate then acts as an electrophile for the introduction of the isopropyl group via a Grignard reaction, followed by hydrolysis.
Route 2: Classical Synthesis via Halogenation and Grignard Reaction
A common alternative involves the bromination of tropolone, followed by a Grignard reaction to introduce the isopropyl group, and subsequent dehydrobromination.
Cost Analysis
A detailed cost analysis for the synthesis of 1 gram of 4-isopropyltropolone via two different hypothetical routes is presented below. The costs are based on currently available market prices for the necessary reagents.
Table 1: Cost Comparison for the Synthesis of 4-Isopropyltropolone (Hinokitiol)
| Reagent/Solvent | Route 1 (this compound) | Route 2 (Halogenation) |
| Starting Material | ||
| Tropolone | ~$15/g | ~$15/g |
| p-Toluenesulfonyl chloride | ~$0.5/g | - |
| N-Bromosuccinimide (NBS) | - | ~$0.3/g |
| Grignard Reagent | ||
| Isopropylmagnesium bromide | ~$1.0/mL (1M solution) | ~$1.0/mL (1M solution) |
| Solvents & Other Reagents | ||
| Pyridine | ~$0.2/mL | ~$0.2/mL |
| Diethyl ether | ~$0.1/mL | ~$0.1/mL |
| Hydrochloric acid | ~$0.05/mL | ~$0.05/mL |
| Sodium bicarbonate | ~$0.02/g | ~$0.02/g |
| Magnesium sulfate | ~$0.03/g | ~$0.03/g |
| Hypothetical Yield | 80% | 60% |
| Estimated Total Cost per Gram of Hinokitiol | ~$30 | ~$25 |
Note: Prices are estimates based on available supplier data and are subject to change. Yields are hypothetical for the purpose of this comparative analysis and can vary based on experimental conditions.
Performance Comparison
While the direct cost of reagents for the halogenation route appears lower, the overall efficiency and cost-effectiveness can be influenced by several factors.
Table 2: Performance Comparison of Synthetic Routes
| Parameter | Route 1 (this compound) | Route 2 (Halogenation) |
| Reaction Steps | 2 | 2 |
| Reaction Time | Potentially shorter due to cleaner reactions. | Can be longer due to multiple steps and purification. |
| Yield | Often higher due to the good leaving group nature of the tosylate. | Can be lower due to side reactions and purification losses. |
| Purification | May be simpler due to fewer byproducts. | Often requires chromatographic purification to remove isomeric byproducts. |
| Scalability | Generally good. | Can be challenging due to the handling of bromine and potential for side reactions. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating synthetic methods. Below are representative protocols for key transformations in the synthesis of tropolone derivatives.
Protocol 1: General Procedure for the Tosylation of Tropolone
-
Reaction Setup: In a round-bottom flask, dissolve tropolone (1 eq.) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Tosyl Chloride: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of Azulenes from Tropolone Derivatives (Nozoe Synthesis)[4]
This protocol details the synthesis of azulene derivatives from a tropone derivative with a good leaving group, such as a tosylate or a halide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-substituted tropone (e.g., this compound or 2-chlorotropone) (1 eq.) and an active methylene compound (e.g., ethyl cyanoacetate or malononitrile) (1.2 eq.) in a suitable anhydrous solvent (e.g., ethanol or benzene).
-
Base Addition: Slowly add a solution of a base (e.g., sodium ethoxide in ethanol) (1.5 eq.) to the reaction mixture at room temperature under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Purification: The resulting crude product is purified by column chromatography on silica gel or alumina to yield the desired azulene derivative.
Mandatory Visualizations
Experimental Workflow: Nozoe Synthesis of Azulenes
References
- 1. Hinokitiol, a natural tropolone derivative, inhibits TNF-alpha production in LPS-activated macrophages via suppression of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hinokitiol, a tropolone derivative, inhibits mouse melanoma (B16-F10) cell migration and in vivo tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Tropolone Tosylate and its Reaction Products: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of tropolone tosylate and its key reaction products. It includes detailed experimental protocols and supporting data to facilitate the understanding and application of these compounds in organic synthesis and medicinal chemistry.
Tropolone and its derivatives are a class of non-benzenoid aromatic compounds that have garnered significant interest due to their unique electronic properties and diverse biological activities. This compound, a key intermediate, serves as a versatile precursor for the synthesis of a variety of functionalized troponoids through nucleophilic substitution reactions. This guide presents a comparative analysis of the spectroscopic characteristics of this compound and its derivatives, including 2-aminotropone, 2-azidotropone, and 2-methoxytropone, supported by detailed experimental methodologies.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for tropolone, this compound, and its reaction products. This data is essential for the identification and characterization of these compounds during synthesis and analysis.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |
| Tropolone | 3200-2500 (broad), 1615, 1550 | O-H (intramolecular H-bond), C=O, C=C |
| This compound | 1630, 1590, 1370, 1175 | C=O, C=C, S=O (asymmetric), S=O (symmetric) |
| 2-Aminotropone | 3450, 3350, 1640, 1580 | N-H (asymmetric & symmetric), C=O, C=C |
| 2-Azidotropone | 2120, 1635, 1585 | N₃ (azide), C=O, C=C |
| 2-Methoxytropone | 2950, 1638, 1595, 1280 | C-H (sp³), C=O, C=C, C-O |
Table 2: ¹H NMR Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Tropolone | ~7.2-7.5, ~9.0 (broad) | m, s | Aromatic H, OH |
| This compound | 2.45, 7.0-7.8 | s, m | CH₃ (tosyl), Aromatic H (tropolone & tosyl) |
| 2-Aminotropone | 6.01 (br s), 6.74 (dd), 6.86 (d), 7.14 (ddd), 7.20 (d), 7.28 (ddd) | br s, dd, d, ddd, d, ddd | NH₂, Aromatic H[1] |
| 2-Azidotropone | 7.0-7.5 | m | Aromatic H |
| 2-Methoxytropone | 3.95, 6.8-7.4 | s, m | OCH₃, Aromatic H |
Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| Tropolone | ~120-140, ~175 |
| This compound | 21.7, ~125-145, ~180 |
| 2-Aminotropone | 112.6, 123.8, 130.6, 136.2, 136.9, 157.2, 176.6[1] |
| 2-Azidotropone | Not readily available |
| 2-Methoxytropone | 55.4, ~110-160, ~180 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) or (M+H)⁺ | Key Fragmentation Peaks |
| Tropolone | 122 | 94, 66 |
| This compound | 276 | 155 (tosyl), 121 (tropone), 91 (tropylium) |
| 2-Aminotropone | 121 | 93, 65 |
| 2-Azidotropone | 147 | 119 (loss of N₂), 91 |
| 2-Methoxytropone | 136 | 108, 93, 65 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent conversion to aminotropone are provided below. These protocols are foundational for researchers looking to work with these compounds.
Protocol 1: Synthesis of this compound
Materials:
-
Tropolone
-
Tosyl chloride (p-toluenesulfonyl chloride)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve tropolone (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq.) to the stirred solution.
-
Add tosyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 2-Aminotropone from this compound
Materials:
-
This compound
-
Ammonia (aqueous solution or gas)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq.) in ethanol in a pressure-resistant vessel.
-
Cool the solution and saturate it with ammonia gas, or add a concentrated aqueous ammonia solution.
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove excess ammonia and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude 2-aminotropone by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key reaction pathway and a general experimental workflow for the spectroscopic analysis of these compounds.
Caption: Reaction pathway from tropolone to this compound and its subsequent nucleophilic substitution products.
Caption: General workflow for the spectroscopic analysis of tropolone derivatives.
References
A Comparative Guide to the Kinetic Studies of Tropolone Tosylate Hydrolysis
This guide provides a comprehensive analysis of the kinetic studies of tropolone tosylate hydrolysis, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting detailed experimental protocols, quantitative data, and mechanistic insights, this document facilitates a deeper understanding of the factors governing the reactivity of this important class of compounds.
Introduction to Tropolone Ester Hydrolysis
Tropolone and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic structure and biological activity. The hydrolysis of tropolone esters, such as this compound, is a fundamental reaction that can influence their stability, bioavailability, and synthetic utility. Understanding the kinetics of this process is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel tropolone-based compounds with desired properties. This guide focuses on the hydrolysis of this compound, presenting a detailed examination of its kinetic behavior under various conditions and offering a comparison with the hydrolysis of other related esters.
Kinetic Study of this compound Hydrolysis
The hydrolysis of this compound proceeds via the liberation of the tropolonate ion, which can be conveniently monitored spectrophotometrically. The reaction is typically studied under pseudo-first-order conditions with respect to the substrate.
The following protocol outlines a typical procedure for studying the kinetics of this compound hydrolysis in a binary solvent system.
1. Preparation of Stock Solution:
-
A stock solution of this compound (e.g., 5.0 x 10⁻³ mol dm⁻³) is prepared in acetonitrile due to its limited solubility in pure water.[1]
2. Reaction Initiation:
-
The reaction is initiated by transferring a specific volume of the stock solution into the reaction vessel containing the desired solvent mixture (e.g., MeCN-H₂O) and any other reagents (e.g., n-Bu₄NOH, salts) to achieve the final desired concentrations (e.g., 1.0 x 10⁻⁴ mol dm⁻³ of this compound).[1]
3. Sampling and Quenching:
-
At specific time intervals, aliquots (e.g., 3-4 mL) are withdrawn from the reaction mixture.[1]
-
The reaction in the collected samples is immediately quenched by placing them in an ice-water bath.[1]
4. Spectrophotometric Analysis:
-
The absorbance of the quenched samples is measured using a UV-Vis spectrophotometer.
-
The progress of the hydrolysis is monitored by observing the increase in absorbance at the λₘₐₓ of the tropolonate ion (approximately 396 nm).[1]
-
The presence of isosbestic points indicates the clean conversion of the reactant to the product.[1]
5. Data Analysis:
-
The pseudo-first-order rate constants (k) are determined from the slope of the linear plot of ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
The following tables summarize the pseudo-first-order rate constants (log(k/s⁻¹)) for the hydrolysis of this compound under various experimental conditions at 50 °C.
Table 1: Effect of Acetonitrile (MeCN) Content on the Hydrolysis of this compound *
| % MeCN (v/v) | log(k/s⁻¹) |
| 20 | -4.66 |
| 30 | -4.79 |
| 50 | -4.91 |
| 60 | -4.93 |
| 70 | -4.85 |
| 80 | -4.72 |
| 90 | -4.32 |
*Conditions: [this compound] = 1.0 x 10⁻⁴ mol dm⁻³, [n-Bu₄NOH] = 2.0 mmol dm⁻³.[1][2]
Table 2: Effect of n-Bu₄NOH Concentration on the Hydrolysis of this compound *
| [n-Bu₄NOH] (mmol dm⁻³) | log(k/s⁻¹) |
| 1.0 | -4.90 |
| 2.0 | -4.66 |
| 5.0 | -4.20 |
| 10.0 | -3.87 |
*Conditions: In 20% (v/v) MeCN-H₂O.[1][2]
Table 3: Effect of Various Salts on the Hydrolysis of this compound in 20% (v/v) MeCN-H₂O *
| Salt (0.50 mol dm⁻³) | log(k/s⁻¹) |
| None | -4.66 |
| NaClO₄ | No significant effect |
| Et₄NCl | No significant effect |
| Et₄NBr | No significant effect |
| Ba(ClO₄)₂ | Rate increases |
| NaN₃ | Rate increases |
*Qualitative effects are summarized based on the provided literature.[1]
Comparative Analysis
-
Solvent Composition: The rate of hydrolysis of this compound shows a non-linear dependence on the acetonitrile content in the MeCN-H₂O binary mixture. The rate initially decreases as the MeCN content increases from 20% to 60% and then increases with a further increase in MeCN content.[1][2] This behavior is attributed to changes in the water structure and the solvation of the reactants and transition state.[1] A similar trend of an initial decrease followed by an increase in the hydrolysis rate with increasing MeCN content has been observed for other substrates like p-nitrophenyl anthranilate.[1]
-
Base Concentration: The rate of hydrolysis increases with an increasing concentration of n-Bu₄NOH, which provides the hydroxide ion (OH⁻) nucleophile.[1][2] This is consistent with a mechanism where the hydroxide ion attacks the sulfonyl sulfur center.[1]
-
Salt Effects: The presence of different salts can have a varied impact on the hydrolysis rate. While salts like NaClO₄, Et₄NCl, and Et₄NBr show no significant effect, others like NaN₃ and Ba(ClO₄)₂ accelerate the reaction in 20% MeCN-H₂O.[1] In contrast, LiClO₄ has been shown to decelerate the reaction, which may be due to interactions between Li⁺ and the hydroxide ion.[3]
-
Sulfonate Esters: The hydrolysis of sulfonate esters, including this compound and a series of benzene aryl sulfonates, is reported to proceed via direct nucleophilic attack on the sulfonyl sulfur.[1] The reactivity of these esters is influenced by the nature of the leaving group and the substituents on the aromatic rings.
-
Carboxylate Esters: In comparison to carboxylate esters like p-nitrophenyl acetate and benzoate, the mechanism of hydrolysis of sulfonate esters is centered at the sulfur atom rather than a carbonyl carbon. The electronic effects of substituents and the nature of the leaving group will similarly play a crucial role in determining the rate of hydrolysis.
Visualizations
Caption: Experimental workflow for the kinetic study of this compound hydrolysis.
References
Assessing the Stereoselectivity of Reactions with Tropolone Tosylate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and controlling the stereochemical outcome of a reaction is paramount. Tropolone tosylate, a derivative of the non-benzenoid aromatic compound tropolone, serves as a versatile intermediate in organic synthesis. This guide provides an objective comparison of the stereoselectivity of reactions involving this compound, supported by available experimental data and detailed methodologies.
Introduction to Stereoselectivity in Tropolone Chemistry
Tropolones and their derivatives are valuable building blocks in the synthesis of complex molecules and natural products. The stereoselective functionalization of the seven-membered ring is a key challenge and an area of active research. This compound, by virtue of its excellent leaving group (tosylate), is a key substrate for introducing new functionalities through nucleophilic substitution and cycloaddition reactions. The stereochemical course of these reactions is highly dependent on the reaction mechanism, the nature of the nucleophile or dienophile, and the use of chiral catalysts or auxiliaries.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the tosylate group in this compound is displaced by a nucleophile. The stereochemical outcome of this process is primarily dictated by the reaction mechanism, which can be either S(_N)1 or S(_N)2.
-
S(_N)2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the side opposite to the leaving group. This "backside attack" leads to an inversion of configuration at the stereocenter. For S(_N)2 reactions to be favored, a primary or secondary carbon center, a strong nucleophile, and a polar aprotic solvent are typically required. Given the structure of this compound, reactions at a chiral center on a substituent attached to the tropolone ring would be expected to proceed with inversion of configuration under S(_N)2 conditions.
-
S(_N)1 Mechanism: This is a two-step process that involves the formation of a planar carbocation intermediate after the departure of the leaving group. The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion products, often resulting in racemization . S(_N)1 reactions are favored for tertiary carbons, with weak nucleophiles, and in polar protic solvents that can stabilize the carbocation intermediate.
The choice between these pathways, and thus the stereochemical outcome, is a critical consideration in synthetic design.
Cycloaddition Reactions
Tropolone and its derivatives, including this compound, can participate in various cycloaddition reactions, such as [4+2] and [8+2] cycloadditions. The stereoselectivity of these reactions is often governed by the electronic nature of the reactants and the use of chiral catalysts.
One notable example involves the [4+2] cycloaddition of a tropone derivative bearing a tosylate group with a benzyne intermediate. In this reaction, a high degree of regioselectivity (20:1) was observed. While regioselectivity is not a direct measure of stereoselectivity (enantiomeric or diastereomeric excess), it indicates a strong facial preference in the approach of the dienophile, which is a prerequisite for high stereoselectivity.
Experimental Data and Protocols
While the general principles of stereoselective reactions are well-established, specific quantitative data for reactions of this compound remains relatively sparse in the literature. The following table summarizes the expected outcomes and available data.
| Reaction Type | Substrate | Reagent/Catalyst | Expected Stereochemical Outcome | Quantitative Data (Diastereomeric Ratio / Enantiomeric Excess) |
| Nucleophilic Substitution (S(_N)2) | Chiral this compound derivative | Strong Nucleophile | Inversion of Configuration | Not explicitly reported in searches |
| Nucleophilic Substitution (S(_N)1) | Chiral this compound derivative | Weak Nucleophile / Protic Solvent | Racemization | Not explicitly reported in searches |
| [4+2] Cycloaddition | Tropone with -OTs group | Benzyne intermediate | High Regioselectivity | 20:1 regioselectivity[1] |
Experimental Protocol: General Procedure for S(_N)2 Substitution on a this compound Derivative
This is a generalized protocol based on standard organic synthesis methodologies, as specific examples for this compound were not found in the searches.
-
Materials: A chiral, non-racemic this compound derivative, a suitable strong nucleophile (e.g., sodium azide, sodium cyanide), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).
-
Procedure:
-
Dissolve the this compound derivative in the chosen polar aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile to the solution. The molar equivalent of the nucleophile will depend on the specific reaction.
-
Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the substrate and nucleophile) and monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)).
-
Upon completion, quench the reaction by adding water or an appropriate aqueous solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
-
Analysis: Determine the stereochemical outcome by comparing the optical rotation of the product with that of the starting material or by using chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric or diastereomeric excess.
Visualizing Reaction Pathways
To better understand the stereochemical implications of these reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: S(_N)2 mechanism leading to inversion of configuration.
Caption: S(_N)1 mechanism leading to racemization.
Comparison with Alternative Leaving Groups
The tosylate group is a highly effective leaving group due to the ability of the sulfonate group to stabilize the negative charge through resonance. Other common leaving groups in the sulfonate family include mesylates (-OMs) and triflates (-OTf).
-
Mesylates (-OMs): Similar in reactivity to tosylates, mesylates are also excellent leaving groups and are expected to follow the same stereochemical pathways. The choice between a tosylate and a mesylate is often based on practical considerations such as the crystallinity of the intermediate.
-
Triflates (-OTf): Trifluoromethanesulfonates, or triflates, are even better leaving groups than tosylates due to the strong electron-withdrawing effect of the three fluorine atoms. This enhanced reactivity can be advantageous in cases where the tosylate is not reactive enough. However, it can also increase the likelihood of elimination side reactions and may favor an S(_N)1 pathway by facilitating the formation of a carbocation.
Conclusion
This compound is a valuable substrate for the stereoselective synthesis of tropolone derivatives. While direct experimental data on its stereoselective reactions are limited in the public domain, the well-understood mechanisms of nucleophilic substitution provide a strong predictive framework. S(_N)2 reactions are expected to proceed with a high degree of stereoselectivity, leading to inversion of configuration. In contrast, S(_N)1 reactions are likely to result in racemization. The high regioselectivity observed in cycloaddition reactions involving a tosylated tropone derivative suggests a potential for high stereocontrol in these transformations as well. Further research is needed to fully explore and quantify the stereoselectivity of reactions with this compound and to compare its performance directly with other leaving groups in this specific chemical context.
References
Safety Operating Guide
Proper Disposal of Tropolone Tosylate: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Tropolone Tosylate, a compound requiring careful handling due to its hazardous properties. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection. Adherence to these procedures is critical to mitigate risks associated with this chemical.
This compound is a hazardous substance that can cause severe skin burns, eye damage, and allergic skin reactions. It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and is suspected of causing genetic defects. Therefore, strict adherence to the following disposal protocols is mandatory.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. The following table summarizes the key hazard information.
| Hazard Statement | GHS Classification |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation, Category 1B |
| May cause an allergic skin reaction | Skin Sensitization, Category 1 |
| May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitization, Category 1 |
| Suspected of causing genetic defects | Germ Cell Mutagenicity, Category 2 |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary for operations that could generate dust or aerosols.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures that the chemical is handled and treated in compliance with all federal, state, and local regulations.
On-Site Laboratory Waste Management
1. Waste Collection:
-
All this compound waste, including unused product, contaminated materials (e.g., filter paper, pipette tips), and personal protective equipment, must be collected in a designated hazardous waste container.
-
The container must be made of a material compatible with this compound and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Specifically, segregate it from incompatible materials.
2. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
The label should also indicate the hazards associated with the chemical (e.g., "Corrosive," "Sensitizer," "Suspected Mutagen").
-
Follow your institution's specific labeling requirements, which may include the date of accumulation and the name of the generating laboratory.
3. Storage:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the storage area is well-ventilated, cool, and dry.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
Off-Site Disposal
4. Arranging for Pickup:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup for the this compound waste.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and transportation.
5. Transportation and Final Disposal:
-
The licensed waste disposal service will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
The most probable method of disposal for this compound is incineration . This process is carried out in a specialized chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
-
The incineration of organosulfur compounds like this compound will produce sulfur oxides (SOx), which are then removed from the flue gas by the scrubber system to prevent air pollution.
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
For Minor Spills (small quantity, contained area):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on appropriate personal protective equipment as listed above.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Store: Label the waste container and store it in the Satellite Accumulation Area for disposal.
For Major Spills (large quantity, uncontained, or in a public area):
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close doors to the affected area to contain vapors.
-
Call for Help: Contact your institution's emergency response team and EHS department immediately. Provide them with details of the spill, including the chemical name and quantity.
-
Do Not Attempt to Clean: Do not attempt to clean up a major spill unless you are trained and equipped to do so.
The following decision tree outlines the appropriate response to a this compound spill.
Caption: Decision tree for this compound spill response.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and EHS department for any questions or concerns.
References
Personal protective equipment for handling Tropolone Tosylate
Essential Safety and Handling Guide for Tropolone Tosylate
This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification:
This compound is a hazardous substance with the following classifications:
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H341: Suspected of causing genetic defects.
The signal word for this chemical is "Danger".
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Eye Protection | Chemical Splash Goggles or Face Shield | Must be compliant with EN 166 or ANSI Z87.1 standards. A full-face shield is recommended when there is a significant risk of splashing[1]. | To protect eyes from dust particles and potential splashes of solutions[1]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use and change them frequently, especially if contamination is suspected. | To prevent skin contact with the compound[1]. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory. It should be fully buttoned during handling procedures[2]. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound should be conducted within a properly functioning chemical fume hood. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge should be used[1]. | To prevent inhalation of the powdered compound. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial to minimize exposure and prevent environmental contamination.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have a designated and labeled hazardous waste container ready for chemical and contaminated material disposal.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to minimize the risk of inhalation.
-
Use a disposable weighing boat to prevent contamination of balances.
-
-
Dissolving:
-
If preparing a solution, add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
Keep the vessel covered as much as possible during the dissolution process.
-
-
Post-Handling Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.
-
Containment:
-
For solid spills, carefully cover the area with a damp paper towel to avoid generating dust.
-
For liquid spills, use absorbent materials to contain the spill.
-
-
Cleanup:
-
Wearing appropriate PPE, gently clean the affected area.
-
For wetted solid spills, carefully scoop the material into a designated hazardous waste container.
-
For liquid spills, absorb the material with spill pads or other suitable absorbents and place them in the hazardous waste container.
-
-
Decontamination: Clean the spill area with an appropriate decontaminating solution, and dispose of all cleanup materials as hazardous waste.
Disposal Plan:
-
Solid Waste: Place all contaminated solid waste, including gloves, weighing paper, and paper towels, into a clearly labeled hazardous solid waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a designated and clearly labeled hazardous liquid waste container. Do not pour down the drain[1][3].
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations[3].
Experimental Workflow Visualization
The following diagram illustrates the essential workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
